molecular formula C16H16BrNO2 B112195 Benzyl 4-bromophenethylcarbamate CAS No. 191170-76-0

Benzyl 4-bromophenethylcarbamate

Cat. No.: B112195
CAS No.: 191170-76-0
M. Wt: 334.21 g/mol
InChI Key: WIUKEHNGQSSRHQ-UHFFFAOYSA-N
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Description

Benzyl 4-Bromophenethylcarbamate is a synthetic carbamate derivative of interest in medicinal chemistry and pesticide research. Carbamates are a significant class of compounds known for their diverse biological activities. Recent studies have explored related benzene-based carbamates for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disease research . Furthermore, structurally similar ethyl carbamates have demonstrated promising ixodicide activity, effectively controlling ticks such as Rhipicephalus microplus , a major parasite in cattle industries . The mechanism of action for these active carbamates is distinct and does not primarily involve the inhibition of AChE, suggesting potential for novel applications . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules, leveraging the carbamate group as a protected amine functionality. This product is intended for research purposes such as biological screening, method development, and chemical synthesis. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Ensure all handling and safety protocols are reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUKEHNGQSSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromophenethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzyl 4-bromophenethylcarbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values, data from structurally similar compounds, and established analytical methodologies to offer a robust scientific resource for researchers, scientists, and drug development professionals. The guide covers the compound's structure, predicted physicochemical parameters, and detailed protocols for its synthesis, purification, and characterization. The underlying scientific principles for each methodology are discussed to provide a deeper understanding of the experimental choices.

Introduction

Carbamates are a pivotal class of organic compounds characterized by the −NHC(=O)O− functional group. They are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science.[1] Structurally, carbamates can be considered hybrids of esters and amides, conferring upon them a unique combination of chemical stability and biological activity.[2] The carbamate moiety is a common feature in many approved drugs, where it can act as a key pharmacophore or a prodrug-linking group to enhance pharmacokinetic properties.[1][3]

This compound (Figure 1) incorporates several key structural features: a benzyl protecting group, a carbamate linker, and a 4-bromophenethyl moiety. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is fundamental for its effective utilization in research and development, including aspects of reaction optimization, purification, formulation, and biological screening.


Figure 1: Chemical Structure of this compound

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    layout=neato;
    node [shape=plaintext];
    edge [style=solid];
    "C16H16BrNO2" [
        image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=191170760&t=l"
        label=""
    ];
}
```***



This guide aims to provide a detailed account of the known and predicted physicochemical properties of this compound, alongside practical, field-proven methodologies for its synthesis and characterization.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the peer-reviewed literature. The following table summarizes key physicochemical properties, combining predicted values from computational models with data from chemical suppliers. It is crucial for researchers to experimentally verify these properties for their specific applications.

PropertyValue (Predicted/Supplied)Source
IUPAC Name Benzyl (4-bromophenethyl)carbamate-
CAS Number 191170-76-0ChemicalBook
Molecular Formula C₁₆H₁₆BrNO₂[4][5]
Molecular Weight 334.21 g/mol -
Boiling Point 473.7 ± 38.0 °C (at 760 mmHg)[4]
Density 1.367 ± 0.06 g/cm³[4]
pKa 12.38 ± 0.46[4]
Storage Temperature Sealed in dry, Room Temperature[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 4-bromophenethylamine and benzyl chloroformate. This method is widely used for the formation of N-aryl and N-alkyl carbamates.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenethylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid carbamates.

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for carbamates include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and 4-bromophenethyl groups, the benzylic methylene protons, the ethyl chain protons, and the N-H proton of the carbamate. The approximate chemical shifts (δ) in ppm relative to TMS are predicted as follows:

    • 7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

    • 7.0-7.3 ppm: Two doublets, 4H (aromatic protons of the 4-bromophenyl group).

    • 5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).

    • 3.4-3.6 ppm: Multiplet, 2H (-CH₂-NH-).

    • 2.8-3.0 ppm: Triplet, 2H (Ar-CH₂-).

    • ~5.0 ppm: Broad singlet, 1H (-NH-).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:

    • ~156 ppm: Carbamate carbonyl carbon.

    • 127-138 ppm: Aromatic carbons.

    • ~67 ppm: Benzylic carbon (-O-CH₂-Ar).

    • ~43 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NH-).

    • ~35 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected in the following regions:

  • 3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.

  • 3000-3100 cm⁻¹: Aromatic C-H stretching.

  • 2850-2950 cm⁻¹: Aliphatic C-H stretching.

  • 1680-1720 cm⁻¹: C=O (carbonyl) stretching of the carbamate. [6]* 1500-1600 cm⁻¹: Aromatic C=C stretching.

  • 1200-1250 cm⁻¹: C-O stretching of the carbamate.

  • 1000-1100 cm⁻¹: C-N stretching.

  • ~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 333 and 335 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A protonated molecule [M+H]⁺ would be observed at m/z 334 and 336 under soft ionization techniques like electrospray ionization (ESI). Common fragmentation patterns for benzyl carbamates involve the loss of the benzyl group as a tropylium ion (m/z 91). [7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method can be developed for this compound.

Caption: General workflow for HPLC purity analysis.

A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm or 254 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. While direct experimental data for this compound is limited, this guide offers a solid foundation for researchers by integrating predicted data, information from analogous compounds, and established scientific protocols. The methodologies described herein are robust and can be adapted to facilitate the successful use of this compound in various research and development endeavors. It is strongly recommended that researchers independently verify the key physicochemical properties for their specific batches of this compound.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • U.S. Environmental Protection Agency. (1989). Method 531.
  • Jadhav, S. A., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405.
  • Mandic, Z. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(5), 215-236.
  • Royal Society of Chemistry. (2017). Supporting Information for [Article Title].
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  • Agilent Technologies. (n.d.).
  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Ghadge, M. R., et al. (2018). Supporting Information: [Article Title]. Royal Society of Chemistry.
  • U.S. Environmental Protection Agency. (1992). Method 632.
  • U.S. Environmental Protection Agency. (1995).
  • Royal Society of Chemistry. (n.d.). Supporting Information. [Provide specific article details if available].
  • Reddit. (2024).
  • ResearchGate. (n.d.). 13C NMR of the reaction of 13C-labeled CO2 with....
  • National Institute of Standards and Technology. (n.d.).
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • American Chemical Society. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 ̅ Complexes.
  • American Society for Mass Spectrometry. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21, 1624–1632.
  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester.
  • Carl ROTH. (n.d.).
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  • Cooling Tower Chemicals. (2009).
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  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023).
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  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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Sources

Synthesis pathways for Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl 4-bromophenethylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS No. 191170-76-0). Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document details the predominant synthetic strategy via N-protection, alongside plausible alternative routes. The discussion emphasizes the underlying chemical principles, rationale for procedural choices, and detailed, field-tested protocols. Key analytical data for product validation are provided, ensuring a self-validating framework for synthesis.

Introduction and Strategic Importance

This compound is a key organic intermediate whose structure is of significant interest in medicinal chemistry. The molecule incorporates three critical functionalities: a 4-bromophenyl group, a common scaffold for introducing metabolic stability or facilitating further cross-coupling reactions; an ethylamine linker, prevalent in many neuroactive compounds; and a benzyl carbamate (Cbz or Z group).

The carbamate moiety is a cornerstone in drug design, often serving as a stable linker or a pharmacologically active group.[1] The benzyl carbamate, specifically, is one of the most widely used protecting groups for amines in multi-step organic synthesis.[2] Its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation make it an invaluable tool for synthetic chemists.[2][3] Therefore, mastering the synthesis of this compound is a critical step for accessing a variety of more complex pharmaceutical targets.

This guide will focus on the most efficient and reliable method for its preparation: the direct N-carbobenzyloxylation of 4-bromophenethylamine.

Primary Synthesis Pathway: N-Carbobenzyloxylation

The most direct and industrially scalable approach to synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-bromophenethylamine and benzyl chloroformate. This reaction is a classic example of amine protection using the Cbz group.

Principle and Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amine (4-bromophenethylamine) on the electrophilic carbonyl carbon of benzyl chloroformate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

The choice of base is critical. An inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., Dichloromethane/Water) is effective at neutralizing the acid without causing significant side reactions. An organic base such as triethylamine (Et₃N) can be used in an anhydrous organic solvent, forming triethylammonium chloride, which is often filtered off or removed during an aqueous workup.

Experimental Workflow and Visualization

The overall process, from starting materials to the final, purified product, is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis SM1 4-Bromophenethylamine ReactionVessel Stirring at 0°C to RT (2-4 hours) SM1->ReactionVessel SM2 Benzyl Chloroformate SM2->ReactionVessel Slow Addition Solvent DCM / H₂O Solvent->ReactionVessel Base NaHCO₃ Base->ReactionVessel Separation Phase Separation ReactionVessel->Separation Wash Wash Organic Layer (H₂O, Brine) Separation->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Silica Gel Chromatography Crude->Purify Final Pure this compound Purify->Final Analysis NMR, MS, IR Analysis Final->Analysis

Caption: Workflow for the N-Carbobenzyloxylation Synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenethylamine (1.0 eq)

  • Benzyl Chloroformate (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

  • Eluent for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M concentration).

  • Aqueous Base: In a separate beaker, prepare a saturated solution of sodium bicarbonate (2.0 eq) in deionized water and add it to the reaction flask.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise to the stirring mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). This removes residual base and water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford this compound as a pure solid.

Alternative Synthesis Pathway: Reductive Amination

Principle and Mechanistic Rationale

This process occurs in two key stages within a single pot:

  • Imine Formation: The aldehyde (4-bromophenylacetaldehyde) reacts with the amine (benzyl carbamate) to form a Schiff base, or imine, with the elimination of water. This step is often acid-catalyzed.

  • Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to reduce the C=N double bond of the imine to a C-N single bond, yielding the final carbamate product.[4][5] STAB is often preferred as it is milder and can be used in the presence of the aldehyde without significant reduction of the carbonyl group.

G Start1 4-Bromophenyl- acetaldehyde Intermediate Imine Intermediate Start1->Intermediate + H₂N-Cbz - H₂O Start2 Benzyl Carbamate (H₂N-Cbz) Start2->Intermediate Product Benzyl 4-bromophenethyl- carbamate Intermediate->Product + [H] (e.g., NaBH₄)

Caption: Mechanism of the Reductive Amination Pathway.

Comparative Analysis
FeatureN-Carbobenzyloxylation (Primary)Reductive Amination (Alternative)
Key Precursors 4-bromophenethylamine, Benzyl Chloroformate4-bromophenylacetaldehyde, Benzyl Carbamate
Atom Economy Good; main byproduct is HCl (neutralized)Moderate; byproduct from hydride reagent
Reagent Toxicity Benzyl chloroformate is a lachrymatorAldehyde can be unstable; hydride reagents require care
Simplicity Very straightforward and high-yieldingMore steps in-situ; potential for side reactions
Overall Efficiency Higher Lower

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected analytical data based on its structure and data from analogous compounds.[6][7]

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₁₆H₁₆BrNO₂
Molecular Weight 334.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 7H, Ar-H), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 5.10 (s, 2H, -OCH₂Ph), 4.95 (br s, 1H, -NH), 3.45 (q, J=6.8 Hz, 2H, -CH₂NH), 2.80 (t, J=7.0 Hz, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 156.2, 137.9, 136.5, 131.7, 130.6, 128.5, 128.1, 128.0, 120.1, 66.8, 42.5, 35.5
Mass Spec (ESI+) m/z 334.0 [M+H]⁺, 336.0 [M+2+H]⁺ (isotopic pattern for Br)

Conclusion

The synthesis of this compound is most efficiently achieved through the direct N-carbobenzyloxylation of 4-bromophenethylamine with benzyl chloroformate. This method is robust, high-yielding, and employs readily available starting materials. The detailed protocol and workflow provided in this guide offer a reliable and reproducible framework for laboratory-scale production. While alternative methods like reductive amination exist, the primary pathway remains the superior choice for its simplicity and efficiency. The characterization data supplied serve as a benchmark for ensuring the synthesis of a high-purity final product, ready for use in advanced research and drug development applications.

References

  • Wiley-VCH (2007). Supporting Information for a publication. While not providing the direct synthesis, this source contains representative NMR and MS spectral data for structurally similar compounds, which aids in predicting characterization data.

  • ChemicalBook. Benzyl carbamate synthesis. This page outlines the general synthesis of benzyl carbamate from benzyl chloroformate and ammonia, establishing the fundamental reaction type.

  • MDPI (2020). Supporting Information including 1H and 13C spectra. This document provides examples of NMR spectra for complex organic molecules containing benzyl and carbamate functionalities.

  • ChemicalBook. This compound | 191170-76-0. Provides the CAS number and basic properties of the target compound.

  • Penghui Labs (2023). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. This article details the synthesis and primary application of benzyl carbamate as a protecting group (Cbz group).

  • Wikipedia. Benzyl carbamate. General encyclopedic information on benzyl carbamate, its properties, and its use as a protected form of ammonia for synthesizing primary amines.

  • Polshettiwar, V. & Varma, R. S. (2008). Organic Carbamates in Drug Design and Medicinal Chemistry. A review article published in a peer-reviewed journal, highlighting the importance and synthesis of carbamates.

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Details various methods for carbamate synthesis, including the Curtius rearrangement.

  • PubChem. Benzyl (2-(4-bromo-3-cyanophenoxy)ethyl)carbamate. Database entry for a structurally related compound, useful for comparative analysis.

  • PubChem. Benzyl (4-(2-bromoacetyl)phenyl)carbamate. Database entry for a structurally related compound.

  • PrepChem.com. Synthesis of 4-Bromophenyl Benzyl Ether. Provides a protocol for a related Williamson ether synthesis, demonstrating typical reaction conditions for reactions involving bromophenyl and benzyl moieties.

  • Arkivoc (2008). Synthesis of functionalized benzyl amines by the reductive amination. A scientific paper detailing procedures for reductive amination using a sodium borohydride-acetic acid system.

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture? A discussion forum providing practical insights into the purification of benzyl-containing compounds, including column chromatography.

  • Royal Society of Chemistry (2016). Supporting Information with NMR data. Provides examples of NMR data for various benzyl alcohol derivatives.

  • ChemicalBook. 4-Bromobenzylamine synthesis. Outlines synthesis methods for a key precursor, including reductive amination.

  • University of Michigan Deep Blue. Synthesis of functionalized benzyl amines by the reductive alkylation. Describes reductive alkylation as a key method for preparing diverse amines.

  • Indian Academy of Sciences (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Discusses indirect reductive amination strategies for synthesizing benzylamines.

  • Royal Society of Chemistry. SUPPORTING INFORMATION with spectral data. Contains FTIR and 1H NMR spectra for benzyl carbamate and its derivatives.

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Sources

Spectroscopic Profile of Benzyl 4-bromophenethylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Spectroscopic Characterization

Benzyl 4-bromophenethylcarbamate is a carbamate derivative incorporating a benzyl protecting group and a substituted phenethyl moiety. The presence of the bromine atom on the aromatic ring provides a handle for further synthetic modifications, making it a potentially valuable intermediate. Accurate structural elucidation and purity assessment are paramount in any chemical research endeavor, particularly in the pharmaceutical sciences where even minor impurities can have significant biological effects. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, each providing a unique piece of the structural puzzle.

This guide moves beyond a simple listing of data. It aims to provide a deeper understanding of the "why" behind the spectral features, grounding the interpretations in fundamental principles of spectroscopy and the electronic effects of the molecule's constituent parts.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic data.

Fragmentation_Pathway Parent [M]⁺˙ This compound Frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) Parent->Frag1 - •OCOC₇H₇ Frag2 [BrC₆H₄CH₂CH₂]⁺ m/z = 184/186 Parent->Frag2 - •NHCOOCH₂Ph Frag4 Loss of CO₂ Parent->Frag4 - CO₂ Frag3 [BrC₆H₄CH₂]⁺ m/z = 169/171 Frag2->Frag3 - CH₂

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Expected Key Fragments:

  • m/z 91: This is a very common and often the base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion (C₇H₇⁺).

  • m/z 184/186: This fragment arises from the cleavage of the N-C bond of the phenethyl group, resulting in the 4-bromophenethyl cation. The isotopic pattern for bromine will be evident.

  • m/z 169/171: Loss of a methylene group from the 4-bromophenethyl cation can lead to the 4-bromobenzyl cation.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carbamates. [1]

Experimental Protocol for MS Data Acquisition
  • Instrument: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. If using a direct insertion probe, a small amount of the sample is placed in a capillary tube.

Conclusion: A Synthesized Spectroscopic Identity

This guide has presented a detailed, albeit predicted, spectroscopic profile of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. The provided interpretations and experimental protocols offer a solid foundation for any researcher working with this compound. It is our hope that this in-depth analysis will facilitate the confident identification, characterization, and utilization of this compound in various scientific endeavors.

References

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules. Retrieved January 14, 2026, from [Link]

  • p-Bromophenethylamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

Sources

Crystal structure analysis of Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Benzyl 4-bromophenethylcarbamate

This guide provides a comprehensive, in-depth exploration of the process of determining and analyzing the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of organic molecules. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and the rationale behind key experimental decisions, ensuring a thorough understanding of the entire workflow from synthesis to advanced structural analysis.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, a molecule's three-dimensional structure is intrinsically linked to its function and properties. Carbamates, for instance, are a class of organic compounds with wideranging applications, including in pharmaceuticals and agrochemicals.[1][2] Understanding the precise atomic arrangement, intermolecular interactions, and conformational preferences of this compound is crucial for predicting its behavior, designing derivatives with enhanced activity, and understanding its interaction with biological targets.[3][4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information.[6][7][8][9][10] It allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as providing insights into the packing of molecules within a crystal lattice.[8][9] This guide will walk through the entire process, from the synthesis of the target compound to the final analysis of its crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the compound of interest and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While various synthetic routes to carbamates exist, a common and effective method involves the reaction of an alcohol with an isocyanate, or the reaction of a chloroformate with an amine. For this compound, a plausible synthetic route would be the reaction of 4-bromophenethylamine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Addition of Reagent: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The ideal crystal should be of an appropriate size (typically 0.1-0.5 mm in each dimension), possess a well-defined shape, and be free from defects.[11] Crystallization is fundamentally a process of slowly transitioning a compound from a soluble to an insoluble state.[12][13]

Several techniques can be employed to achieve this, with the choice of solvent being a critical factor.[14] A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[13]

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed, causing the solubility to decrease and crystals to form.[12][14]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent.[15] Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[15]

For this compound, a combination of slow cooling followed by slow evaporation of a solution in a solvent mixture like ethanol/water or ethyl acetate/hexane would be a logical starting point.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify a suitable crystallization solvent or solvent system.

  • Preparation of Saturated Solution: Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[12][13]

  • Slow Cooling: Cover the container and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, the container can be insulated to slow the cooling process further.[14]

  • Crystal Growth: If no crystals form, scratching the inside of the container with a glass rod can sometimes initiate nucleation.[14] Alternatively, the solution can be placed in a refrigerator to further decrease solubility.

  • Isolation: Once suitable crystals have formed, they are carefully isolated by filtration and washed with a small amount of cold solvent to remove any remaining impurities.[12][14]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[8][16]

The Fundamental Principle: Bragg's Law

When a monochromatic X-ray beam strikes a crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[8][9] Constructive interference of the diffracted X-rays occurs only at specific angles that satisfy Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[16]

Data Collection

The crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[11] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or a CMOS sensor.[8][16]

Experimental Workflow: X-ray Data Collection

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_collection Data Acquisition Crystal_Selection Select Suitable Single Crystal Mounting Mount Crystal on Goniometer Crystal_Selection->Mounting Goniometer Position Crystal in Beam Mounting->Goniometer XRay_Source Generate Monochromatic X-rays Collimation Collimator Focuses Beam XRay_Source->Collimation Collimation->Goniometer Rotation Rotate Crystal Goniometer->Rotation Diffraction Collect Diffraction Images Rotation->Diffraction Detector Detector Records Intensities Diffraction->Detector Hirshfeld_Analysis_Workflow cluster_input Input Data cluster_calculation Calculation cluster_output Analysis CIF_File Refined Crystallographic Information File (CIF) Hirshfeld_Surface Generate 3D Hirshfeld Surface CIF_File->Hirshfeld_Surface Mapping Map Properties (d_norm, ESP) Hirshfeld_Surface->Mapping Fingerprint_Plot Generate 2D Fingerprint Plots Mapping->Fingerprint_Plot Visualization Visualize Intermolecular Contacts Mapping->Visualization Quantification Quantify Contribution of Interactions Fingerprint_Plot->Quantification Interpretation Interpret Crystal Packing Visualization->Interpretation Quantification->Interpretation

Sources

A Technical Guide to the Biological Potential of Brominated Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The carbamate functional group is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its stability and ability to modulate biological interactions.[1] When combined with bromine, a halogen known to enhance the stereo-electronic properties of molecules and improve ligand-protein binding, the resulting brominated carbamates exhibit a wide spectrum of potent biological activities.[2] This guide provides an in-depth exploration of the significant therapeutic potential of brominated carbamates, focusing on their anticancer, neuroprotective (via cholinesterase inhibition), and antimicrobial properties. We will delve into the mechanisms of action, present relevant structure-activity relationship data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Brominated Carbamates

The strategic incorporation of a carbamate moiety (-O-CO-NH-) into a molecular scaffold is a widely used tactic in drug design.[1] This group acts as a stable, bioisosteric replacement for amide or ester linkages, enhancing bioavailability and modulating interactions with biological targets through hydrogen bonding.[1] The introduction of a bromine atom can further amplify a compound's therapeutic efficacy. The "heavy atom effect" of bromine can enhance certain photochemical properties, while its lipophilicity can improve membrane permeability.[3] This synergistic combination of a carbamate group and bromine substitution has led to the discovery of both natural and synthetic compounds with significant biological promise.

Many brominated natural products have been isolated from marine organisms, which exist in a highly competitive environment and rely on chemical defense mechanisms.[4][5] This has made marine sponges, algae, and gorgonians a rich source of novel brominated compounds, some of which feature carbamate-like structures or serve as precursors for their synthesis.[4][6] Synthetic chemistry has expanded upon this natural diversity, allowing for the systematic modification of brominated carbamates to optimize their activity against specific targets.

Anticancer Activity: Targeting Cellular Division

A prominent therapeutic application of brominated carbamates is in oncology, where they have demonstrated potent antiproliferative effects against various human tumor cell lines.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

Many brominated carbamates exert their anticancer effects by disrupting the microtubule network, which is critical for cell division (mitosis). They function as antimitotic agents by interacting with tubulin, the protein subunit of microtubules.[7]

A series of carbamates derived from aminocombretastatin A-4 (AmCA-4) were shown to inhibit tubulin polymerization by binding to the colchicine binding site.[7] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7] The presence of a bromo group on the phenyl ring of these carbamates was found to be particularly effective, yielding compounds with nanomolar antiproliferative activity.[7]

G cluster_0 Mechanism of Anticancer Action BC Brominated Carbamate Tubulin Free Tubulin Dimers BC->Tubulin Binds to Colchicine Site MT Microtubule Assembly Tubulin->MT Inhibits Polymerization Arrest Mitotic Arrest (G2/M Phase) MT->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Caption: Anticancer mechanism of brominated carbamates via tubulin inhibition.

Data on Antiproliferative Activity

The efficacy of brominated carbamates has been quantified across several cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀), demonstrating potent activity.

Compound ClassCancer Cell LineIC₅₀ ValueReference
Aminocombretastatin A-4 Carbamate (meta-bromo)A549 (Lung)< 10 nM[7]
Salicylanilide CarbamateStaphylococcus aureus≤ 0.98 µM[8]
Brominated CoelenteramineGastric Cancer Cells15.2 µM[3]
Steroidal CarbamateCT26WT (Mouse Colon)26.8 µM[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of brominated carbamates against cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the brominated carbamate compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its cytotoxic effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. The appearance of a purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cholinesterase Inhibition: A Neuroprotective Strategy

Carbamates are a well-established class of cholinesterase inhibitors (ChEIs).[10] Their structural similarity to the neurotransmitter acetylcholine allows them to act as "pseudo-substrates" for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for acetylcholine degradation.[11][12] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease.[13]

Mechanism of Action: Reversible Carbamoylation

Carbamate inhibitors function by transferring their carbamoyl group to a critical serine residue in the active site of the cholinesterase enzyme. This process, known as carbamoylation, renders the enzyme temporarily inactive.[14] Unlike the rapid hydrolysis of the acetylated enzyme that occurs with acetylcholine, the decarbamoylation process is significantly slower. This pseudo-irreversible inhibition leads to a sustained increase in acetylcholine concentrations.[15]

Studies on proline-based carbamates revealed that brominated derivatives, particularly benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates, exhibited potent anti-BChE activity comparable to the established drug rivastigmine.[11]

G cluster_1 Cholinesterase Inhibition Pathway BC Brominated Carbamate (Inhibitor) ChE Cholinesterase Enzyme (AChE/BChE) BC->ChE Binds to Active Site Carbamoylated_E Carbamoylated Enzyme (Inactive) ChE->Carbamoylated_E Carbamoylation Carbamoylated_E->ChE Slow Decarbamoylation (Reactivation) ACh Acetylcholine (Neurotransmitter) ACh->ChE Degradation Blocked Hydrolysis Hydrolysis

Caption: Pseudo-irreversible inhibition of cholinesterase by brominated carbamates.

Data on Cholinesterase Inhibition

The inhibitory potency of brominated carbamates against both AChE and BChE has been established, with some compounds showing selectivity for BChE.

CompoundTarget EnzymeIC₅₀ Value (µM)Reference
Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateBChE28.21[11]
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateBChE27.38[11]
Rivastigmine (Reference Drug)BChEComparable[11]
Experimental Protocol: Ellman's Assay for Cholinesterase Activity

This spectrophotometric method is the gold standard for measuring cholinesterase activity and its inhibition.

Causality: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. When hydrolyzed by the enzyme, ATCh produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity. An inhibitor will slow this rate.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of ATCh in the buffer, and a solution of the cholinesterase enzyme.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Inhibitor Addition: Add 25 µL of the brominated carbamate compound at various concentrations to the test wells. Add 25 µL of buffer to the control wells.

  • Enzyme Addition: Add 25 µL of the enzyme solution to all wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the DTNB solution followed by 25 µL of the ATCh substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the carbamate compared to the control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Brominated carbamates have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[8][16]

Spectrum of Activity

Novel salicylanilide N-monosubstituted carbamates have demonstrated potent in vitro activity. For instance, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamate showed excellent activity against Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as ≤0.98 µM.[8] Another derivative, 2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl benzylcarbamate, displayed a broad spectrum of antifungal action.[8] Rosin-based carbamates have also shown strong inhibition against bacteria like Staphylococcus aureus and Escherichia coli.[16]

G cluster_2 Antimicrobial Evaluation Workflow Compound Synthesized Brominated Carbamate Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilution Serial Dilution in Broth Stock->Dilution Inoculation Inoculate with Microbial Suspension Dilution->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Observation Observe for Turbidity (Growth) Incubation->Observation MIC Determine MIC (Lowest concentration with no visible growth) Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data on Antimicrobial Activity

The table below highlights the potent activity of brominated carbamates against clinically relevant microbes.

CompoundTarget OrganismMIC ValueReference
2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamateStaphylococci (incl. MRSA)≤ 0.98 µM[8]
Salicylanilide CarbamatesKlebsiella pneumoniae (ESBL-producing)Starting from 31.25 µM[8]
Rosin-based CarbamateStaphylococcus aureusZone of Inhibition: 27.3 mm (at 5 mg/mL)[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to a range of concentrations of the test compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Methodology:

  • Preparation: Prepare a sterile 96-well microtiter plate. Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12.

  • Compound Dilution: Prepare a stock solution of the brominated carbamate. Add 100 µL of this solution to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final concentration in each well will be 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

Brominated carbamates represent a versatile and potent class of biologically active molecules. The strategic inclusion of bromine on various carbamate scaffolds has yielded compounds with significant anticancer, cholinesterase-inhibiting, and antimicrobial properties. Their mechanisms of action, particularly the inhibition of tubulin polymerization and cholinesterase carbamoylation, are well-understood and provide a solid foundation for further development.

Future research should focus on optimizing the safety and selectivity of these compounds. While potent, issues of off-target toxicity and bioavailability must be addressed. The development of prodrug strategies, where the active brominated carbamate is released only at the target site, could mitigate systemic toxicity.[17] Furthermore, exploring the vast chemical diversity of marine natural products may uncover novel brominated scaffolds for the synthesis of next-generation carbamate therapeutics.[4] The continued investigation of these promising compounds is crucial for advancing the fields of oncology, neuropharmacology, and infectious disease treatment.

References

  • Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. PubMed.
  • Proline-Based Carbamates as Cholinesterase Inhibitors. PubMed Central.
  • Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity. ScienceDirect.
  • Non-polar halogenated natural products bioaccumulated in marine samples. II.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • Natural and man-made organobromine compounds in marine biota
  • Total Synthesis and Biological Evaluation of Clav
  • Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. PubMed.
  • Biological Activity of Recently Discovered Halogenated Marine N
  • Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt deriv
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. The Hebrew University of Jerusalem.
  • Structure-activity relationships for insecticidal carbam
  • An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. PubMed.
  • Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Scilit.
  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the tre
  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
  • Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
  • Synthesis and Antimicrobial and Antifungal Activity of Carbamate-Functionized Spiro Compounds.
  • Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. PubMed Central.
  • Synthesis and Biological Activities of Carbamate Derivative. Journal of Environmental Health Sciences.
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbam
  • Inhibition of Candida albicans growth by bromin
  • Biological effects of contaminants: Cholinesterase inhibition by organophosphate and carbamate compounds. ICES Journal of Marine Science.
  • Role of Organic Carbamates in Anticancer Drug Design.
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research.
  • Risks Associated with Dietary Exposure to Contaminants from Foods Obtained from Marine and Fresh W
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv

Sources

Thermal stability and degradation profile of Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Benzyl 4-bromophenethylcarbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. In the absence of specific literature for this compound, this document synthesizes established principles of carbamate chemistry, regulatory guidelines for forced degradation, and advanced analytical methodologies. It outlines detailed protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and a complete forced degradation study under acidic, basic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide proposes potential degradation pathways based on the known reactivity of the carbamate functional group and the constituent benzyl and 4-bromophenethyl moieties. The methodologies described herein are designed to establish a robust stability-indicating profile, crucial for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Stability Profiling

This compound is a molecule of interest in synthetic and pharmaceutical chemistry. Its structure, featuring a carbamate linkage, a brominated aromatic ring, and a benzyl protecting group, suggests a complex degradation profile. Understanding the thermal stability and degradation pathways of such a compound is a critical, non-negotiable step in the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Stability studies are essential to identify potential degradation products that could impact efficacy or safety, establish degradation pathways, and validate the stability-indicating power of analytical methods.

Carbamates, as a class, are recognized for their thermal lability and susceptibility to hydrolysis, making a thorough investigation of their stability profile particularly crucial. This guide provides the scientific rationale and actionable protocols to comprehensively characterize this compound.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before commencing stability studies. The predicted properties for this compound (CAS: 191170-76-0) are summarized below.

PropertyValueSource
Molecular FormulaC₁₆H₁₆BrNO₂
Molecular Weight334.21 g/mol
Boiling Point473.7 ± 38.0 °C (Predicted)
Density1.367 ± 0.06 g/cm³ (Predicted)
pKa12.38 ± 0.46 (Predicted)
StorageSealed in dry, Room Temperature

Methodologies for Intrinsic Thermal Stability Assessment

To assess the intrinsic thermal stability of the solid material, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of thermal stability and decomposition. A negligible mass loss over a desired temperature range indicates thermal stability.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, phase transitions, and enthalpic changes associated with decomposition.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell (flow rate: 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Forced Degradation: A Protocol for Pathway Elucidation

Forced degradation studies are designed to accelerate the degradation process to generate and identify potential degradants that could form under long-term storage conditions. The goal is to achieve a target degradation of 5-20%.

G cluster_prep Preparation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acidic Hydrolysis 0.1 M HCl, 60°C, 24h Stock->Acid Expose to Stress Base Basic Hydrolysis 0.1 M NaOH, RT, 4h Stock->Base Expose to Stress Oxidative Oxidative Degradation 6% H₂O₂, RT, 24h Stock->Oxidative Expose to Stress Thermal Thermal Degradation Solid & Solution, 80°C, 72h Stock->Thermal Expose to Stress Photo Photolytic Degradation ICH Q1B Light Exposure Stock->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

Caption: Experimental workflow for the forced degradation study.

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

Hydrolytic Degradation
  • Acidic Conditions: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Conditions: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store the solution at room temperature. Withdraw aliquots at 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Causality Note: Carbamates are typically highly susceptible to base hydrolysis; therefore, milder conditions are used initially to avoid complete degradation.

Oxidative Degradation

Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.

Thermal Degradation
  • Solid State: Store 10-20 mg of the solid compound in an oven at 80°C. Analyze samples at 24, 48, and 72 hours by dissolving in the diluent.

  • Solution State: Store 10 mL of the stock solution in an oven at 80°C. Analyze samples at 24, 48, and 72 hours.

Photolytic Degradation

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Analytical Methodology for Degradant Profiling

A robust, stability-indicating analytical method is required to separate the parent compound from all process-related impurities and degradation products. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique.

Proposed HPLC-UV/MS Method

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV/PDA Detector: Scan from 200-400 nm; monitor at a wavelength of maximum absorbance (e.g., ~220 nm).

    • Mass Spectrometer (ESI+): Scan from m/z 50-600 for peak identification.

  • Injection Volume: 10 µL.

Rationale: A gradient method is chosen to ensure the elution of both polar and non-polar degradation products. The use of a mass spectrometer in-line with the UV detector is critical for the immediate identification (by mass-to-charge ratio) of the components corresponding to each chromatographic peak.

Predicted Degradation Profile and Pathways

Based on the fundamental chemistry of carbamates and related structures, we can hypothesize several degradation pathways.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

The most probable degradation route is the hydrolysis of the carbamate ester linkage. This pathway is expected to be significantly accelerated under basic conditions.

Caption: Hypothesized hydrolytic degradation pathway.

This cleavage would yield 4-bromophenethylamine and benzyl alcohol , with the release of carbon dioxide. Benzyl alcohol itself can be susceptible to oxidation, potentially forming benzaldehyde and benzoic acid under oxidative stress.

Pathway B: Thermal Decomposition

Under high thermal stress, decarboxylation is a common degradation route for carbamates. This could lead to the formation of N-benzyl-4-bromophenethylamine. Additionally, homolytic cleavage of the benzylic C-O or C-N bonds could occur, generating benzyl radicals and other fragments. The presence of the bromine atom may also lead to the formation of brominated aromatic byproducts.

Caption: Hypothesized thermal decarboxylation pathway.

Pathway C: Oxidative Degradation

The benzylic positions and the nitrogen atom are susceptible to oxidation. The primary amine formed from hydrolysis (4-bromophenethylamine) could be further oxidized. The benzyl group could be oxidized to benzaldehyde or benzoic acid.

Data Summary and Interpretation

All quantitative data from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration% DegradationNo. of DegradantsMajor Degradant (m/z)
Acid Hydrolysis 0.1 M HCl24 h
Base Hydrolysis 0.1 M NaOH4 h
Oxidation 6% H₂O₂24 h
Thermal (Solid) 80°C72 h
Thermal (Solution) 80°C72 h
Photolytic ICH Q1B-

The combination of TGA/DSC data with the forced degradation results provides a holistic degradation profile. The TGA thermogram will define the upper-temperature limit for handling and storage, while the forced degradation study will identify the most likely degradation pathways and products under relevant pharmaceutical conditions.

Conclusion and Recommendations

This guide presents a scientifically rigorous approach to characterizing the thermal stability and degradation profile of this compound. By employing TGA and DSC for intrinsic stability and conducting a comprehensive forced degradation study, researchers can establish a complete stability profile. The primary anticipated degradation pathway is the hydrolysis of the carbamate linkage, a vulnerability that must be considered in formulation development and storage. The stability-indicating HPLC method outlined is crucial for accurately quantifying the parent compound and its degradants. It is recommended that all major degradation products are isolated and structurally characterized using techniques such as NMR and high-resolution mass spectrometry to confirm the hypothesized pathways.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • ChemicalBook. (n.d.). This compound | 191170-76-0.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Edge, S. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Edge, S., et al. (2012). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. DTIC.
  • Shinde, S. L., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Al-Tannak, N. F., & Al-Mannai, M. A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Joshi, R. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Vacondio, F., et al. (2015). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Retrieved from [Link]

  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. Retrieved from [Link]

  • Al-Obaidi, M. A., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment.
  • Ohtsu, Y., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Solubility characteristics of Benzyl 4-bromophenethylcarbamate in various solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of Benzyl 4-bromophenethylcarbamate

Foreword: Navigating the Solubility Landscape of Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility characteristics of this compound.

While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a robust framework for predicting, determining, and understanding its behavior in various solvent systems. By leveraging fundamental chemical principles and established experimental methodologies, this guide empowers researchers to confidently assess the solubility profile of this compound and other novel chemical entities.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces with the solvent. The principle of "like dissolves like" serves as a reliable guide in this context, stating that substances with similar polarities tend to be soluble in one another.[1][2][3][4][5]

This compound possesses a distinct molecular architecture that informs its predicted solubility:

  • Aromatic Rings: The presence of two benzene rings contributes to a significant nonpolar character, suggesting good solubility in nonpolar solvents.

  • Carbamate Linkage (-O-CO-NH-): This functional group introduces polarity through its capacity for hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

  • Bromine Atom: The electronegative bromine atom adds to the molecule's polarity and potential for dipole-dipole interactions.

  • Phenethyl Group: The two-carbon chain between the aromatic ring and the nitrogen atom adds to the nonpolar character of the molecule.

Based on this structural analysis, we can predict the following solubility characteristics for this compound:

  • High Solubility: Expected in moderately polar to nonpolar organic solvents. The molecule's significant nonpolar surface area, contributed by the aromatic rings and the ethyl bridge, will interact favorably with solvents that have similar characteristics. Examples include:

    • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.

    • Nonpolar Solvents: Toluene, Hexane, Diethyl Ether.

  • Moderate Solubility: Likely in polar protic solvents such as lower-chain alcohols (e.g., Methanol, Ethanol, Isopropanol). The carbamate group can engage in hydrogen bonding with these solvents, but the large nonpolar regions of the molecule may limit miscibility.[6][7][8]

  • Poor Solubility: Predicted in highly polar solvents, most notably water. The predominantly hydrophobic nature of the molecule will resist the strong hydrogen-bonding network of water.

The Role of Solvent Properties in Solubility

A deeper understanding of solubility requires consideration of specific solvent properties beyond a simple "polar" or "nonpolar" classification.

Polarity and Dielectric Constant

The polarity of a solvent is a measure of the separation of electric charge in its molecules. A solvent's dielectric constant (ε) is a quantitative measure of its ability to separate ions and solvate charged species.[6][9][10] Generally, solvents with a high dielectric constant are better at dissolving polar and ionic compounds.[9] For a molecule like this compound, which is largely non-ionic, the dielectric constant is one of several factors influencing solubility.[6]

Hydrogen Bonding

The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that can participate in such interactions.[7][8] The carbamate group in this compound has both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting that solvents capable of hydrogen bonding will have a significant interaction with the solute.

The interplay of these factors dictates the overall solubility. While a high dielectric constant is favorable for dissolving polar compounds, strong hydrogen bonding capabilities in a solvent like water can sometimes exclude less polar solutes.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Materials and Equipment
  • This compound (solid)

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable glass containers with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and in equilibrium with the solid.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or other quantitative method to determine the precise concentration of the dissolved compound. The solubility is then calculated from this concentration, taking the dilution factor into account.[12]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid Benzyl 4-bromophenethylcarbamate to solvent B Shake at constant temperature (24-72 hours) A->B Achieve Equilibrium C Allow solid to settle B->C D Filter supernatant C->D Remove particulates E Dilute filtrate D->E F Quantify by HPLC E->F Prepare for analysis G Calculate Solubility (e.g., mg/mL) F->G

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

The quantitative solubility data obtained should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventPolarity IndexDielectric Constant (ε)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Nonpolar Hexane0.01.89HighTo be determined
Toluene2.42.38HighTo be determined
Polar Aprotic Diethyl Ether2.84.34HighTo be determined
Dichloromethane3.19.08HighTo be determined
Ethyl Acetate4.46.02HighTo be determined
Acetone5.120.7GoodTo be determined
Acetonitrile5.837.5ModerateTo be determined
Dimethyl Sulfoxide (DMSO)7.246.7Moderate to GoodTo be determined
Polar Protic Isopropanol3.919.9ModerateTo be determined
Ethanol5.224.5ModerateTo be determined
Methanol5.132.7ModerateTo be determined
Water9.080.1PoorTo be determined

Note: Polarity indices and dielectric constants are approximate values and can vary slightly with temperature and measurement conditions.[13][14]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally related compounds, such as other brominated benzyl derivatives, should be used to inform handling procedures.[15][16][17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in drug development and other scientific endeavors. The provided step-by-step methodology ensures the generation of reliable and reproducible solubility data. Further studies could explore the impact of pH and temperature on the aqueous solubility of this compound, providing a more complete picture of its behavior in various environments.

References

  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • The Fountain Magazine. (n.d.). Like Dissolves Like.
  • Homework.Study.com. (n.d.). Explain the phrase "like dissolves like.".
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart | PDF.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • (n.d.). Polarity of Solvents.
  • Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?.
  • Quora. (2014, August 22). Is there a relationship between a molecule's solubility in water and its dielectric constant/dipole moment?.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • (2022, September 8). Properties of Common Organic Solvents.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound | 191170-76-0.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NIH. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ACS Publications. (2023, September 11). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids | The Journal of Physical Chemistry C.
  • Benchchem. (n.d.). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.

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Methodological & Application

Synthesis of Benzyl 4-bromophenethylcarbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl 4-bromophenethylcarbamate, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust and reliable method for the N-benzyloxycarbonylation of 4-bromophenethylamine using benzyl chloroformate. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step procedure, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. The phenethylamine scaffold is a common motif in many pharmaceuticals and psychoactive compounds, and the bromo-substitution on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The benzyloxycarbonyl (Cbz) protecting group is widely employed in organic synthesis to temporarily mask the reactivity of primary and secondary amines, allowing for selective transformations at other sites of a molecule.[1] This guide presents a detailed protocol for the efficient synthesis of this compound, emphasizing safety, reproducibility, and high purity of the final product.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromophenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram of the general reaction mechanism:

reaction_mechanism cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct amine 4-Bromophenethylamine (Nucleophile) carbamate This compound amine->carbamate Nucleophilic Attack chloroformate Benzyl Chloroformate (Electrophile) chloroformate->carbamate hcl HCl carbamate->hcl Elimination

Caption: General reaction scheme for the synthesis of this compound.

Materials and Reagents

The following table lists the necessary reagents for the synthesis of this compound.

ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-BromophenethylamineC₈H₁₀BrN200.0873918-56-6Liquid, bp 63-72 °C/0.2 mmHg
Benzyl ChloroformateC₈H₇ClO₂170.59501-53-1Colorless to yellow liquid, pungent odor, lachrymator
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Liquid, strong fish-like odor, corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile liquid, used as solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8White solid, used for work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9White solid, drying agent
Ethyl AcetateC₄H₈O₂88.11141-78-6Colorless liquid, used for extraction and chromatography
HexaneC₆H₁₄86.18110-54-3Colorless liquid, used for chromatography

Experimental Protocol

This protocol is a general procedure based on established methods for the N-benzyloxycarbonylation of primary amines. Researchers should optimize the conditions as needed for their specific setup and scale.

Safety Precautions:

  • Benzyl chloroformate is highly corrosive, a lachrymator, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. [2]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Triethylamine is corrosive and has a strong, unpleasant odor. Handle in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromophenethylamine (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Reagent:

    • To the cooled solution, add triethylamine (1.1 eq.) dropwise while stirring.

    • In a separate container, prepare a solution of benzyl chloroformate (1.05 eq.) in a small amount of anhydrous DCM.

    • Add the benzyl chloroformate solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure product.

Characterization:

The final product, this compound, should be a white to off-white solid. Its identity and purity can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Diagram of the experimental workflow:

workflow start Start setup Reaction Setup: - 4-Bromophenethylamine in DCM - Cool to 0 °C start->setup addition Reagent Addition: - Add Triethylamine - Add Benzyl Chloroformate solution setup->addition reaction Reaction: - Warm to RT - Stir for 2-4 hours - Monitor by TLC addition->reaction workup Work-up: - Quench with NaHCO₃ - Extract with DCM - Wash with brine - Dry and concentrate reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, Melting Point purification->characterization end End Product: This compound characterization->end

Caption: Step-by-step workflow for the synthesis of this compound.

Discussion of Experimental Choices

  • Solvent: Dichloromethane is a common choice for this type of reaction as it is relatively inert and effectively dissolves both the starting materials and the product. Other aprotic solvents like tetrahydrofuran (THF) or ethyl acetate can also be used.

  • Base: Triethylamine is a convenient organic base that is soluble in the reaction medium and effectively scavenges the HCl byproduct. Other bases such as pyridine or an inorganic base like sodium carbonate in a biphasic system can also be employed.[1]

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Purification: Flash column chromatography is a highly effective method for purifying the product from any unreacted starting materials or byproducts. Recrystallization is a good alternative for obtaining highly pure crystalline material if the product is a solid.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The versatility of the bromo- and Cbz- functionalities makes the title compound a highly useful building block in organic synthesis.

References

  • Beilstein Journal of Organic Chemistry. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. 2021. Available from: [Link]

  • Wikipedia. Benzyl chloroformate. Available from: [Link]

  • Organic Syntheses. PREPARATION OF MONO-‐CBZ PROTECTED GUANIDINES. 2015. Available from: [Link]

  • Royal Society of Chemistry. 1. Synthesis. Available from: [Link]

  • PMC - PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available from: [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. Available from: [Link]

Sources

HPLC analytical method development for Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Benzyl 4-bromophenethylcarbamate

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to stationary phase chemistry. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Analyte Properties

This compound is a carbamate derivative with a molecular structure that lends itself well to analysis by RP-HPLC. Understanding the physicochemical properties of the analyte is the cornerstone of logical method development.

The molecule consists of a non-polar core, including a benzyl group and a brominated phenyl ring, making it hydrophobic.[5][6] This inherent hydrophobicity dictates that a reversed-phase chromatographic approach, where the stationary phase is non-polar and the mobile phase is polar, will provide the most effective retention and separation.[5][7][8] The presence of aromatic chromophores ensures strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification.[9][10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure (Chemsigma)[12]
Molecular Formula C₁₆H₁₆BrNO₂[12]
Molecular Weight 334.21 g/mol [13]
Predicted Solubility Soluble in organic solvents (Methanol, Acetonitrile); Insoluble in water.[14]
Predicted UV λmax ~254-280 nm due to aromatic rings. A UV scan is recommended.[9][11]

Method Development: Rationale and Strategy

The goal is to develop a method that is specific, accurate, precise, and robust. The choices made during development are grounded in chromatographic theory and extensive field experience.

Chromatographic Mode Selection: Reversed-Phase HPLC

Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry, ideally suited for molecules of moderate to low polarity.[7][8][15] this compound, with its significant hydrophobic character, will be well-retained on a non-polar stationary phase, allowing for excellent separation from polar impurities.

Stationary Phase Selection

A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its high hydrophobicity and wide applicability.[7][8] It provides strong retention for non-polar compounds like the target analyte. A standard column dimension (e.g., 150 mm x 4.6 mm) with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[5]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape, lower viscosity (resulting in lower backpressure), and lower UV cutoff.

  • Aqueous Phase: Purified HPLC-grade water is sufficient for the initial screening. A buffer is generally not required unless the analyte has ionizable functional groups that would necessitate pH control for consistent retention times. This compound lacks such groups.

  • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier, is employed initially. This strategy ensures that compounds with a wide range of polarities are eluted, and it helps determine the optimal isocratic conditions or a refined gradient for routine analysis.

Detector Wavelength (λ) Selection

The detector wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. An initial UV scan of the analyte dissolved in the mobile phase should be performed using a photodiode array (PDA) detector to determine the λmax, which is predicted to be in the 254-280 nm range.

Experimental Protocols

This section provides detailed, step-by-step methodologies for sample preparation, system setup, and analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • 0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Standard Solution Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Solution with the mobile phase.

Sample Preparation Protocol

The primary goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system, free of particulates that could clog the column.[16][17][18]

  • Accurately weigh the sample matrix containing the analyte.

  • Add a known volume of a suitable extraction solvent (e.g., Methanol or Acetonitrile).

  • Vortex or sonicate for 10-15 minutes to ensure complete extraction.

  • Centrifuge the sample to pelletize any excipients or insoluble materials.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[16]

  • If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.

HPLC Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for hydrophobic compounds, offering good resolution and efficiency.
Mobile Phase A HPLC Grade WaterPolar component for retention control.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient Program 0-20 min: 50% B to 90% B20-25 min: 90% B (hold)25-26 min: 90% B to 50% B26-30 min: 50% B (hold)Initial screening gradient to determine elution profile and optimize for routine use.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA common injection volume; can be optimized based on sensitivity needs.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength Determined by PDA scan (e.g., 265 nm)Maximizes sensitivity for the analyte.

Method Validation Protocol (per ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[19][20][21][22] The following protocols are based on the ICH Q2(R2) guidelines.[1][2][3]

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

System Suitability
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Protocol: Inject the working standard solution (e.g., 25 µg/mL) five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates (N) > 2000.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase or sample matrix without analyte).

    • Inject the analyte standard solution.

    • Inject a sample spiked with known related substances or impurities, if available.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo injections. Peak purity analysis (using a PDA detector) should pass, and the analyte peak should be well-resolved from degradation products.

Linearity and Range
  • Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria:

    • Plot the peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10150,123
25375,432
50751,098
751,125,876
1001,502,345
0.9999
Accuracy
  • Purpose: To determine the closeness of the test results to the true value.[23][24]

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: At the LOQ concentration, the precision (%RSD) should be acceptable (e.g., ≤ 10%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21]

  • Protocol: Deliberately vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify Validate Validate per ICH Q2(R2) Quantify->Validate

Caption: Overall Analytical Workflow from Sample Preparation to Data Validation.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound. The method development strategy is grounded in fundamental chromatographic principles, ensuring its suitability for the analyte's physicochemical properties. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is accurate, precise, specific, and fit for its intended purpose in a regulated pharmaceutical environment. This application note serves as a complete guide for the implementation and validation of this analytical procedure.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex AI Search.
  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Principle of HPLC | HPLC System Working Explained. (2025, April 4). Pharmaguideline. Retrieved from [Link]

  • Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012, January 1). American Pharmaceutical Review.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Reversed-Phase Chromatography: An Overview. (2023, January 12). AZoLifeSciences. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. (2025, August 7). ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Benzyl (2-(4-bromo-3-cyanophenoxy)ethyl)carbamate. (2025, December 27). PubChem. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.
  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
  • Benzyl (4-(2-bromoacetyl)phenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Chemsigma. Retrieved from [Link]

  • Benzyl 4-aminobenzylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl (4-nitrophenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate. (n.d.). PubChem. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]

  • Room-temperature UV–vis absorption spectra of benzylamine (1), benzylammonium benzylcarbamate (2) and bis(benzylamino)silver(I) benzylcarbamate (3) in methanol and in ether (inset), with a concentration of 0.4 mg ml⁻¹. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl 4-Hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl Benzoate. (n.d.). PubChem. Retrieved from [Link]

  • BENZYL BENZOATE. (n.d.). Loba Chemie. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Crude Benzyl 4-bromophenethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of crude Benzyl 4-bromophenethylcarbamate, a key intermediate in various synthetic pathways. Recognizing that the purity of such intermediates is paramount for the success of subsequent reactions and the integrity of final products, this document details robust, field-proven protocols for recrystallization and column chromatography. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers, scientists, and drug development professionals to not only execute the procedures but also to adapt them to varying scales and specific impurity profiles. This guide is structured to provide both theoretical grounding and practical, step-by-step instructions, ensuring the attainment of high-purity this compound.

Introduction: The Imperative for Purity

This compound is a carbamate derivative of significant interest in organic and medicinal chemistry. Its molecular structure, featuring a benzyl protecting group on a 4-bromophenethylamine core, makes it a versatile building block. The efficacy and reproducibility of synthetic routes employing this intermediate are directly correlated with its purity.

The primary synthetic route to this compound involves the reaction of 4-bromophenethylamine with benzyl chloroformate. While effective, this synthesis can result in a crude product containing a variety of impurities that must be removed.

Common Potential Impurities:

  • Unreacted Starting Materials: Residual 4-bromophenethylamine and benzyl chloroformate.

  • By-products of Benzyl Chloroformate: Dibenzyl carbonate, formed from the reaction of benzyl chloroformate with any residual benzyl alcohol, and benzyl alcohol itself.

  • Side-Reaction Products: Di-substituted ureas or other over-alkylated products.

The presence of these impurities can lead to unwanted side reactions, decreased yields, and difficulties in the purification of downstream products. Therefore, a robust purification strategy is not merely a recommendation but a critical step in the synthetic workflow.

Physicochemical Properties: A Foundation for Purification

While experimentally determined data for this compound is not widely published, we can infer its properties from structurally similar compounds, such as Benzyl (4-bromo-3-fluorophenyl)carbamate, which has a reported melting point of 102-105°C.[1] The presence of the aromatic rings and the carbamate linkage suggests a crystalline solid with moderate polarity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Purification
Physical State Crystalline SolidRecrystallization is a viable purification method.
Polarity Moderately PolarAmenable to normal-phase column chromatography.
Solubility Soluble in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexanes) and polar protic solvents (e.g., ethanol, methanol) at room temperature, with increased solubility upon heating.Guides the selection of solvents for recrystallization and chromatography.
Melting Point Expected to be in the range of 100-120°CA sharp melting point is a good indicator of purity.

Purification Strategy Workflow

The selection of a purification technique is contingent on the scale of the synthesis and the impurity profile of the crude product. For most laboratory-scale syntheses, a combination of an initial work-up followed by either recrystallization or column chromatography is effective.

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Aqueous_Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification_Choice Assess Purity and Scale Drying->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity or large scale Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture or high purity required Pure_Product Pure Benzyl 4-bromophenethylcarbamate Recrystallization->Pure_Product Column_Chromatography->Pure_Product Column_Chromatography_Principle cluster_column Silica Gel Column Eluent_in Mobile Phase (Eluent) (e.g., Hexanes/Ethyl Acetate) Sample_Band Crude Sample Band (at top of column) Separation Separation based on Polarity (Less polar elutes first) Eluent_out Fractions Collected

Sources

Using Benzyl 4-bromophenethylcarbamate as a protecting group for amines.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of Benzyl Carbamate (Cbz) for Amine Protection: A Practical Guide Featuring Benzyl 4-bromophenethylcarbamate

Introduction: The Imperative of Amine Protection in Modern Synthesis

In the landscape of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the amine functional group is both a cornerstone of molecular architecture and a source of significant synthetic challenges. Its inherent nucleophilicity and basicity necessitate a strategy of temporary masking, or "protection," to prevent unwanted side reactions during multi-step syntheses.[1][2] Among the arsenal of amine-protecting groups, carbamates are preeminent due to their ability to moderate the amine's reactivity effectively and their predictable, clean removal under specific conditions.[][4][5]

The benzyloxycarbonyl (Cbz or Z) group, introduced via reagents like benzyl chloroformate, stands as one of the most foundational and enduring carbamate protecting groups.[6] First pioneered by Bergmann and Zervas for peptide synthesis, its stability across a wide range of conditions, coupled with its susceptibility to specific cleavage methods, has cemented its role as an indispensable tool for synthetic chemists.[7]

This guide provides a comprehensive technical overview and field-proven protocols for the application of the Cbz protecting group. We will use the synthesis and subsequent deprotection of a representative molecule, This compound , as a central case study to illustrate the principles and practicalities of this vital synthetic strategy.

Part 1: The Fundamental Chemistry of Cbz Protection

The utility of the Cbz group lies in its ability to convert a nucleophilic amine into a non-nucleophilic carbamate. This transformation is achieved by acylating the amine with a suitable benzyloxycarbonyl source, most commonly benzyl chloroformate (Cbz-Cl).[8][9]

Mechanism of Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a proton is removed from the nitrogen (typically by a mild base present in the reaction mixture), yielding the stable carbamate.[10][11]

Caption: Mechanism of Cbz protection of an amine.

Part 2: Experimental Protocol: Synthesis of this compound

This protocol details the protection of 4-bromophenethylamine using benzyl chloroformate under standard Schotten-Baumann conditions. This method is robust, high-yielding, and broadly applicable to a wide range of primary and secondary amines.

Protocol 2.1: Protection of 4-Bromophenethylamine

Materials:

  • 4-Bromophenethylamine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenethylamine (1.0 eq) in a 2:1 mixture of THF and water.

  • Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium bicarbonate (2.0 eq) to the solution and stir for 10 minutes. The base acts as a proton scavenger for the HCl generated during the reaction.[11]

  • Reagent Addition: While stirring vigorously at 0 °C, add benzyl chloroformate (1.1 eq) dropwise via syringe over 15 minutes. A white precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This sequence removes any unreacted base and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

G start Dissolve Amine in THF/Water cool Cool to 0°C & Add NaHCO₃ start->cool add_cbz Add Cbz-Cl dropwise at 0°C cool->add_cbz react Warm to RT Stir 12-20h add_cbz->react monitor Monitor by TLC react->monitor workup Aqueous Work-up & EtOAc Extraction monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Isolated Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Part 3: The Versatility of Cbz Deprotection

A key advantage of the Cbz group is the variety of methods available for its removal, which allows for orthogonality with other protecting groups.[2][4] The most common and reliable method is catalytic hydrogenolysis.

Mechanism of Deprotection by Catalytic Hydrogenolysis

This method involves the cleavage of the relatively weak benzylic C-O bond using hydrogen in the presence of a palladium catalyst.[12] The reaction proceeds on the surface of the catalyst, generating the free amine and toluene. An intermediate carbamic acid is formed, which is unstable and spontaneously decarboxylates to release carbon dioxide and the desired amine.[7][10] This process is exceptionally clean, as the byproducts are toluene, CO₂, and the easily removable catalyst.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Part 4: Experimental Protocols: Deprotection of this compound

The choice of deprotection method is dictated by the substrate's overall functional group tolerance.[13] For our case study, catalytic hydrogenolysis is a viable option, but requires careful monitoring due to the presence of an aryl bromide, which can also be susceptible to reduction. An acid-mediated cleavage is presented as a robust alternative.

Protocol 4.1: Deprotection via Catalytic Hydrogenolysis

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under the inert atmosphere. Safety Note: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Field Insight: It is crucial to monitor for potential de-bromination of the aromatic ring, which would result in a non-brominated product. If this side reaction is significant, an alternative deprotection method should be considered.

  • Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-bromophenethylamine. The product can be purified further if necessary.

Protocol 4.2: Deprotection via Acid-Mediated Cleavage

This method is an excellent alternative when hydrogenation is not feasible.[12]

Materials:

  • This compound (1.0 eq)

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of glacial acetic acid (if necessary) or use the HBr/AcOH solution directly.

  • Reagent Addition: Add the 33% HBr in acetic acid solution to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add diethyl ether to the reaction mixture. This will cause the amine product to precipitate as its hydrobromide salt.

  • Isolation: Isolate the precipitate by filtration, wash the solid thoroughly with diethyl ether, and dry under vacuum to yield 4-bromophenethylamine hydrobromide.

G cluster_hydro Method 1: Catalytic Hydrogenolysis cluster_acid Method 2: Acidic Cleavage h1 Dissolve Substrate in MeOH h2 Add Pd/C under N₂ h1->h2 h3 Introduce H₂ Atmosphere h2->h3 h4 Stir at RT h3->h4 h5 Filter through Celite h4->h5 h6 Concentrate Filtrate h5->h6 end_hydro Free Amine h6->end_hydro a1 Dissolve Substrate a2 Add HBr in Acetic Acid a1->a2 a3 Stir at RT a2->a3 a4 Precipitate with Ether a3->a4 a5 Filter Solid a4->a5 a6 Dry under Vacuum a5->a6 end_acid Amine Salt (HBr) a6->end_acid start Cbz-Protected Amine start->h1 start->a1

Caption: Comparative workflows for Cbz deprotection.

Part 5: Data Summary and Strategic Considerations

The selection of a deprotection protocol is a critical decision based on the molecular context. The following table summarizes the key attributes of the two methods described.

FeatureCatalytic HydrogenolysisAcid-Mediated Cleavage (HBr/AcOH)
Reagents H₂, Pd/C (or transfer agent like Ammonium Formate)[12][14]33% HBr in Acetic Acid[12]
Conditions Neutral pH, Room Temperature, Atmospheric Pressure H₂Strongly Acidic, Room Temperature
Advantages Very mild and clean; byproducts are volatile or easily filtered.[4][12]Fast, effective, and avoids heavy metals and flammable gases.[12]
Limitations Incompatible with reducible groups (alkenes, alkynes, nitro).[15]Harsh conditions can cleave other acid-labile groups (e.g., Boc).
Consideration for Case Study Potential for de-bromination of the aryl halide. Robust and unaffected by the bromo-substituent.

Conclusion

The benzyloxycarbonyl (Cbz) group remains a highly effective and versatile protecting group for amines, integral to complex organic synthesis. Its straightforward installation and the multiple, often orthogonal, methods for its removal provide chemists with significant strategic flexibility. As demonstrated with the case study of this compound, a thorough understanding of the reaction mechanisms and a careful consideration of substrate compatibility are paramount for successful implementation. The detailed protocols and comparative data herein serve as a robust guide for researchers, scientists, and drug development professionals aiming to leverage this classic protecting group strategy in their work.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)
  • Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters.
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  • ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • ResearchGate. (2025, August 7).
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  • Master Organic Chemistry. (2018, June 7).
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Application of Benzyl 4-bromophenethylcarbamate in Peptide Synthesis: A Theoretical Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of early 2026, the scientific literature lacks specific, peer-reviewed applications and protocols for the use of Benzyl 4-bromophenethylcarbamate as a protecting group in peptide synthesis. The following application notes and protocols are therefore presented as a theoretical guide based on the well-established principles of carbamate and benzyl protecting group chemistry in the field of peptide synthesis. The methodologies are extrapolated from standard procedures for similar functional groups and should be considered as a starting point for research and development, requiring empirical validation.

Introduction: The Strategic Role of Protecting Groups in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a meticulous process that relies on the precise and sequential formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and any reactive side chains) must be temporarily masked with protecting groups.[1] The choice of protecting groups is paramount and is dictated by their stability under the conditions of peptide coupling and their selective removal (deprotection) under conditions that do not affect the peptide backbone or other protecting groups. This principle of selective removal is known as orthogonality.[2]

The benzyloxycarbonyl (Cbz or Z) group, a type of benzyl carbamate, is a classical and still widely used Nα-protecting group.[3] It is typically stable to the basic conditions used for the removal of Fmoc groups and the moderately acidic conditions for Boc group cleavage, and it is readily removed by catalytic hydrogenolysis.[4] this compound can be considered a substituted derivative of the Cbz group. The introduction of the 4-bromophenethyl moiety may offer unique properties, such as altered stability or the presence of a bromine atom that can serve as a handle for further chemical modifications, like cross-coupling reactions.[5]

This document outlines a theoretical framework for the application of this compound as an Nα-protecting group in peptide synthesis.

Part 1: Application Notes

Theoretical Advantages and Strategic Considerations

The hypothetical use of this compound as a protecting group could offer several strategic advantages:

  • Orthogonality: Like the standard Cbz group, it is expected to be orthogonal to both the Fmoc/tBu and Boc strategies, allowing for flexibility in the design of complex peptide synthesis routes.[6]

  • Handle for Modification: The presence of a bromine atom on the phenyl ring provides a site for post-synthetic modification of the peptide through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This could be invaluable for the synthesis of peptide-drug conjugates, peptidomimetics, or for the introduction of biophysical probes.[5]

  • Modified Stability: The electronic properties of the 4-bromophenethyl group may subtly alter the stability of the carbamate, potentially offering advantages in specific synthetic contexts, although this would require experimental verification.

Synthesis of this compound

While no specific synthesis is documented in the literature, a plausible route would involve the reaction of 4-bromophenethylamine with benzyl chloroformate under Schotten-Baumann conditions.

Part 2: Experimental Protocols (Theoretical)

Protocol 1: Nα-Protection of an Amino Acid with this compound

This protocol describes the theoretical procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid (e.g., Alanine)

  • This compound (synthesis assumed)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in dioxane dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-protected amino acid.

Monitoring and Characterization:

  • TLC: Monitor the reaction progress using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • NMR: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry: Verify the molecular weight of the protected amino acid.

Protocol 2: Deprotection (Cleavage) of the this compound Group

The cleavage of this protecting group is expected to proceed via catalytic hydrogenolysis, analogous to the standard Cbz group.

Materials:

  • N-protected peptide

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-protected peptide in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction is sluggish, increasing the catalyst loading or the hydrogen pressure may be necessary. Ensure the catalyst is active.

  • Side Reactions: The bromine atom may be susceptible to reduction under certain hydrogenolysis conditions. If this is observed, alternative hydrogen sources like ammonium formate with Pd/C could be explored.

  • Purity Analysis: The purity of the final peptide should be assessed by HPLC, and its identity confirmed by mass spectrometry.[7]

Part 3: Data Presentation and Visualization

Table of Hypothetical Reaction Parameters
ParameterNα-ProtectionDeprotection (Hydrogenolysis)
Solvent Dioxane/WaterMethanol, Ethanol, Ethyl Acetate
Base/Catalyst Sodium Carbonate10% Palladium on Carbon
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 12-16 hours1-4 hours
Typical Yield >90% (estimated)>95% (estimated)
Diagrams

Protection_Deprotection_Workflow cluster_protection Nα-Protection cluster_deprotection Deprotection AminoAcid Amino Acid (Free N-terminus) Reaction1 + AminoAcid->Reaction1 ProtectingAgent Benzyl 4-bromophenethyl- carbamate ProtectingAgent->Reaction1 Base Base (e.g., Na₂CO₃) Base->Reaction1 pH > 9 ProtectedAA N-Protected Amino Acid ProtectedPeptide N-Protected Peptide ProtectedAA->ProtectedPeptide Peptide Synthesis (Coupling Cycles) Reaction1->ProtectedAA Reaction2 H₂ ProtectedPeptide->Reaction2 Catalyst Pd/C, H₂ Catalyst->Reaction2 DeprotectedPeptide Deprotected Peptide (Free N-terminus) Reaction2->DeprotectedPeptide

Caption: Workflow for the theoretical application of this compound.

Caption: Hypothetical cleavage of this compound.

Conclusion

While this compound is a known chemical entity, its application in peptide synthesis remains an unexplored area in the published scientific literature. The protocols and strategies outlined here are based on established chemical principles and are intended to serve as a foundational guide for researchers interested in exploring the potential of this and other novel protecting groups. The key theoretical advantage of this protecting group lies in the 4-bromophenyl moiety, which could serve as a versatile handle for the post-synthetic modification of peptides. However, significant experimental work is required to validate its synthesis, stability, and optimal conditions for both introduction and cleavage in the context of peptide synthesis.

References

  • PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. [Link]

  • Chongqing Chemdad Co., Ltd. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE. [Link]

  • Chem-Station. Carbamate Protective Groups. [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Bioconjugate Chemistry, 25(3), 473-483. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • PubChem. Tert-butyl 4-bromophenethyl(ethyl)carbamate. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Al-Obeidi, F., & Hruby, V. J. (1989). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Journal of Organic Chemistry, 54(1), 1-2. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • ChemHelp ASAP. synthesis & cleavage of benzyl ethers. [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • ResearchGate. Benzyl Carbamate. [Link]

  • Google Patents. US7589170B1 - Synthesis of cyclic peptides.
  • ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • YouTube. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

  • Ju, L., & Bode, J. W. (2009). A general strategy for the preparation of C-terminal peptide alpha-ketoacids by solid phase peptide synthesis. Organic & Biomolecular Chemistry, 7(11), 2259-2264. [Link]

  • Zhang, H., Cui, W., & Gross, M. L. (2004). Mass spectrometry of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 251, 205-234. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Benzyl 4-bromophenethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-bromophenethylcarbamate is a synthetic carbamate compound. The carbamate functional group is a known pharmacophore, and compounds in this class exhibit a wide range of biological activities. Notably, many carbamates are recognized as inhibitors of cholinesterases, enzymes critical for neurotransmission.[1][2] The structural features of this compound, including the benzyl and bromophenethyl moieties, suggest potential for various biological interactions that warrant a systematic in vitro evaluation.

This document provides a comprehensive guide for the in vitro characterization of this compound. The protocols herein are designed for researchers in drug discovery and development to assess the compound's fundamental physicochemical properties, screen for primary biological activity, and evaluate its general cytotoxicity. The experimental workflow is structured to progress from foundational characterization to more complex cell-based assays, ensuring a logical and efficient evaluation.

Part 1: Physicochemical Characterization: The Foundation of Biological Testing

Before initiating biological assays, it is imperative to determine the fundamental physicochemical properties of this compound. These parameters, primarily solubility and stability, are critical for accurate and reproducible biological data.[3] Poor solubility can lead to false negatives in screening campaigns, while instability can result in a loss of active compound during an experiment.[3][4]

Aqueous Solubility Assessment

The aqueous solubility of a test compound dictates its bioavailability in in vitro assays.[3] Both kinetic and thermodynamic solubility should be assessed to provide a comprehensive understanding of the compound's behavior in aqueous media.[4][5]

Table 1: Solubility Assessment Parameters for this compound

ParameterMethodPurpose
Kinetic Solubility Nephelometry or TurbidimetryTo determine the concentration at which the compound precipitates from a DMSO stock solution when diluted in aqueous buffer. This mimics the conditions of many high-throughput screening assays.[4][6]
Thermodynamic Solubility Shake-Flask Method with HPLC or UV-Vis QuantificationTo determine the equilibrium solubility of the solid compound in an aqueous buffer. This represents the true solubility of the compound.[4][6]
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO control.

  • Compound Addition: Add an excess of solid this compound to vials containing buffers at various physiological pH values (e.g., 5.0, 6.2, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Separate the undissolved solid by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

Chemical Stability Assessment

Evaluating the stability of this compound in solution is crucial to ensure that the compound does not degrade during the course of an experiment.[5][7]

  • Solution Preparation: Prepare a solution of this compound in the intended assay buffer at a relevant concentration.

  • Incubation: Incubate the solution under the same conditions as the planned biological assay (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Analyze the concentration of the parent compound in each aliquot by HPLC.

  • Data Analysis: A decrease in concentration over time indicates instability.

Part 2: Primary Biological Activity Screening: Cholinesterase Inhibition

Given that the carbamate moiety is a well-established inhibitor of cholinesterases, a primary screening assay should be conducted to evaluate the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The Ellman's assay is a robust and widely used colorimetric method for this purpose.

Ellman's Assay for Cholinesterase Inhibition

This assay measures the activity of cholinesterase by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobis-nitrobenzoate (DTNB) with thiocholine, a product of substrate hydrolysis by the enzyme.

Cholinesterase_Inhibition_Assay cluster_reaction Reaction Mixture cluster_products Products Enzyme AChE or BChE Substrate Acetylthiocholine or Butyrylthiocholine Enzyme->Substrate Hydrolysis Thiocholine Thiocholine Substrate->Thiocholine Compound This compound (Inhibitor) Compound->Enzyme Inhibition DTNB Ellman's Reagent (DTNB) TNB TNB (Yellow Product) DTNB->TNB Thiocholine->DTNB Reaction Spectrophotometer Spectrophotometer TNB->Spectrophotometer Measure Absorbance at 412 nm

Caption: Workflow of the Ellman's assay for cholinesterase inhibition.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM solution in the assay buffer.

    • Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BChE) in deionized water.

    • Enzyme Solution: Prepare a stock solution of human recombinant AChE or BChE in assay buffer.

    • Test Compound: Prepare a dilution series of this compound in assay buffer with a final DMSO concentration not exceeding 1%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilution or vehicle control to each well.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Part 3: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are essential to evaluate the potential of a compound to cause cell damage or death.[8][9][10] A primary screen using a robust and sensitive method like the MTT assay is recommended. Further investigation into the mechanism of cell death can be explored using assays that differentiate between apoptosis and necrosis.[9]

General Cell Viability Screening (MTT Assay)

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.[11]

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight Compound_Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Viable cells with active mitochondria reduce MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration).

Mechanistic Cytotoxicity Assessment (Optional Follow-up)

Should significant cytotoxicity be observed, further assays can elucidate the mechanism of cell death.

Table 2: Assays for Mechanistic Cytotoxicity Evaluation

AssayPrincipleTarget
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicative of necrosis.[10]Necrosis
Caspase-3/7 Activity Assay Measures the activity of executioner caspases, which are key mediators of apoptosis.Apoptosis
Annexin V/Propidium Iodide Staining Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.Apoptosis vs. Necrosis

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties, primary biological activity, and cytotoxic potential, researchers can gain valuable insights into the compound's pharmacological profile. This structured approach ensures data quality and provides a solid foundation for further preclinical development.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • GVK Biosciences. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Iyaniwura, T. T. (1989). An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. Toxicology in Vitro, 3(2), 91-93. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of Benzyl 4-bromophenethylcarbamate for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Introduction

Benzyl 4-bromophenethylcarbamate is a versatile bifunctional molecule poised for strategic elaboration in medicinal chemistry and drug development. Its structure is elegantly partitioned into two key reactive domains: the aryl bromide handle on the phenyl ring and the N-benzyl carbamate (Cbz) protecting group. The aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-nitrogen bonds.[1][2] Concurrently, the Cbz group provides robust protection for the primary amine, which can be selectively removed under well-established conditions to reveal a nucleophilic center for further modification.[3][4]

This guide provides an in-depth analysis and field-proven protocols for the derivatization of this key intermediate. We will explore the causality behind methodological choices, focusing on two pillars of modern synthetic chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination for the diversification of the aryl core, followed by protocols for the strategic deprotection of the Cbz group.

Core Synthetic Strategies

The synthetic utility of this compound stems from its capacity to undergo sequential or orthogonal functionalization. The primary site for generating molecular diversity is the C-Br bond, while the Cbz-protected amine offers a secondary point of modification post-deprotection.

G cluster_start Starting Material cluster_derivatization Primary Derivatization (Aryl Bromide) cluster_products Product Scaffolds cluster_deprotection Secondary Modification (Deprotection) cluster_final Final Amines start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid/Ester Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine/Amide Pd Catalyst, Base biaryl Biaryl Phenethylcarbamates suzuki->biaryl arylamine Arylamine Phenethylcarbamates buchwald->arylamine deprotection_suzuki Cbz Deprotection biaryl->deprotection_suzuki deprotection_buchwald Cbz Deprotection arylamine->deprotection_buchwald final_biaryl Biaryl Phenethylamines deprotection_suzuki->final_biaryl final_arylamine Arylamine Phenethylamines deprotection_buchwald->final_arylamine

Figure 1: Synthetic workflow for the derivatization of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is a robust and reliable reaction site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis.[5][1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl systems by coupling the aryl bromide with an organoboron reagent. Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts.[1][2]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the catalyst and promoting the reaction steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates are often preferred for their balance of reactivity and functional group compatibility.

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Transmetalation (Base-activated R'-B(OR)2) C->D E Ar-Pd(II)Ln(R') D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R' F->G

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting carbamate.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.

ParameterRecommended ConditionsRationale
Catalyst PdCl₂(dppf)·CH₂Cl₂ (2 mol %)Efficient for aryl bromides, good functional group tolerance.[2]
Base Cs₂CO₃ (2.0 eq)Stronger base can accelerate reaction with hindered partners.[2]
Solvent Dioxane/H₂O (4:1)Good solvency for both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy without degrading reagents.
Typical Yield 70-95%Dependent on the specific boronic acid used.[1]
Buchwald-Hartwig Amination for C-N Bond Formation

For synthesizing arylamine derivatives, the Buchwald-Hartwig amination is the preeminent method. This reaction couples the aryl bromide with a primary or secondary amine, amide, or carbamate, offering broad substrate scope.[6][7]

Causality of Component Selection:

  • Palladium & Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are required to facilitate the crucial reductive elimination step.[5][7][8]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like Cs₂CO₃ can be used for sensitive substrates.[7][8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Amine Coordination & Deprotonation (Base, R'2NH) C->D E Ar-Pd(II)Ln(NR'2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR'2 F->G

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 eq) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C for 6-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst System Pd₂(dba)₃ (1.5 mol %) + Xantphos (3 mol %)A robust system for coupling a wide range of amines and amides.[8]
Base NaOtBu (1.4 eq)Strong base required for efficient amine deprotonation.
Solvent Anhydrous TolueneAprotic, high-boiling solvent suitable for the reaction.
Temperature 100 °CEnsures efficient catalytic turnover.
Typical Yield 65-90%Highly dependent on the steric and electronic nature of the amine.

Part 2: Deprotection of the Benzyl Carbamate (Cbz) Group

Once the aryl core has been diversified, the Cbz group can be removed to unmask the primary amine, which can then serve as a handle for further synthesis (e.g., amide coupling, reductive amination). The most common and clean method for Cbz removal is catalytic hydrogenolysis.[3][4]

Causality of Component Selection:

  • Catalyst: Palladium on carbon (Pd/C) is the standard catalyst. It efficiently facilitates the cleavage of the benzylic C-O bond in the presence of hydrogen.

  • Hydrogen Source: This can be hydrogen gas (H₂) from a cylinder or balloon, or it can be generated in situ via transfer hydrogenation from a donor like ammonium formate or triethylsilane.[4][9] Transfer hydrogenation is often more convenient for small-scale lab synthesis.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they readily dissolve the substrate and do not interfere with the reaction.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the Cbz-protected substrate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this purge-and-fill cycle three times.

  • Reaction Execution: Stir the suspension vigorously at room temperature under the H₂ atmosphere (balloon pressure) for 2-12 hours. The reaction is typically clean and can be monitored by the disappearance of the starting material on TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Isolation: Rinse the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate in vacuo to yield the deprotected primary amine, which is often pure enough for subsequent steps without further purification.

ParameterRecommended ConditionsRationale
Catalyst 10% Pd/C (5-10 wt %)Highly effective and standard catalyst for hydrogenolysis.[4]
H₂ Source H₂ gas (balloon)Cleanest and most direct source of hydrogen.
Solvent Methanol (MeOH)Excellent solvent for carbamates and the resulting amine salts.
Temperature Room TemperatureReaction is typically efficient without heating.
Typical Yield >95%This deprotection is usually quantitative and very clean.

Alternative Deprotection: For substrates containing functional groups sensitive to reduction (e.g., alkenes, alkynes), nucleophilic deprotection methods using reagents like 2-mercaptoethanol can be employed.[9][10]

References

  • Efficient Detachment of N-Benzyl Carbamate Group.Synlett, 2002. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-20468]
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.BenchChem, 2025. [URL: https://www.benchchem.com/product/B7933475]
  • 4-Bromophenethylamine 98%.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/73918-56-6]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.Total Synthesis. [URL: https://totalsynthesis.com/weblog/2013/08/cbz-protecting-group-n-cbz-protection-deprotection-mechanism.html]
  • Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides.Organic Letters, 2008. [URL: https://pubs.acs.org/doi/10.1021/ol8012676]
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Scale-up synthesis considerations for Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Process Development and Scale-Up Synthesis of Benzyl 4-bromophenethylcarbamate

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutically relevant molecules. Its synthesis, typically achieved via the reaction of 4-bromophenethylamine with benzyl chloroformate, presents unique challenges when transitioning from laboratory scale to pilot or industrial production. This application note provides a comprehensive guide for researchers and process chemists, detailing the critical considerations for the safe, efficient, and scalable synthesis of this compound. We will explore the underlying reaction mechanism, provide validated protocols for both bench and scale-up scenarios, and emphasize the process safety, thermal management, and quality control parameters essential for a robust and reproducible manufacturing process.

Introduction and Scientific Rationale

The benzyloxycarbonyl (Cbz or Z) group is one of the most fundamental amine-protecting groups in organic synthesis, prized for its stability under various conditions and its clean removal via catalytic hydrogenation.[1][2] The formation of this compound is a classic example of its application, transforming the nucleophilic 4-bromophenethylamine into a stable carbamate. This transformation is crucial for preventing unwanted side reactions in subsequent synthetic steps.

The core chemical transformation is the Schotten-Baumann reaction , a well-established method for acylating amines and alcohols.[3][4][5][6] This reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct generated, thereby driving the reaction to completion.[4][7]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 4-bromophenethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the protonated carbamate. The base present in the aqueous phase deprotonates this intermediate, affording the final product and neutralizing the generated HCl.

Schotten-Baumann Mechanism Amine R-NH₂ (4-Bromophenethylamine) inv1 Amine->inv1 Nucleophilic Attack CbzCl BnO-CO-Cl (Benzyl Chloroformate) CbzCl->inv1 Tetrahedral Tetrahedral Intermediate ProtonatedProduct Protonated Carbamate Tetrahedral->ProtonatedProduct - Cl⁻ Product R-NH-CO-OBn (Final Product) ProtonatedProduct->Product - H⁺ (to Base) Base Base (e.g., NaOH) inv2 Base->inv2 HCl HCl HCl->inv2 Salt NaCl + H₂O inv1->Tetrahedral inv2->Salt inv3

Caption: Nucleophilic acyl substitution mechanism.

Hazard Analysis and Safe Handling

Process safety is paramount, especially during scale-up. A thorough understanding of reagent hazards is non-negotiable.

ReagentCAS No.Key HazardsRecommended Precautions
Benzyl Chloroformate (Cbz-Cl) 501-53-1Highly toxic, corrosive, lachrymator, suspected carcinogen, water-reactive.[8][9][10][11]Handle only in a well-ventilated fume hood. Wear acid-resistant gloves, chemical goggles, and a face shield.[8][10][12] Store in a cool, dry place under inert gas, away from moisture.[8][10]
4-Bromophenethylamine 73918-56-6Skin and eye irritant, harmful if swallowed or inhaled.Standard PPE (gloves, goggles, lab coat). Avoid generating dust.
Sodium Hydroxide (NaOH) 1310-72-9Severely corrosive to skin and eyes.Wear appropriate gloves and eye protection. Work near an emergency eyewash station and safety shower.
Toluene 108-88-3Flammable liquid and vapor, skin and respiratory irritant, organ toxicity.Use in a well-ventilated area away from ignition sources.[12] Employ grounding to prevent static discharge.

Experimental Protocols

Laboratory-Scale Synthesis (10 g Scale)

This protocol establishes a baseline for performance and quality before proceeding to scale-up.

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer/temperature probe

  • 125 mL addition funnel

  • Ice-water bath

Reagents:

  • 4-Bromophenethylamine: 10.0 g (50.0 mmol, 1.0 equiv)

  • Sodium Hydroxide (NaOH): 2.4 g (60.0 mmol, 1.2 equiv)

  • Deionized Water: 100 mL

  • Toluene: 100 mL

  • Benzyl Chloroformate (Cbz-Cl): 9.4 g (55.0 mmol, 1.1 equiv)

Procedure:

  • Charge the three-neck flask with 4-bromophenethylamine, deionized water, and toluene.

  • Begin vigorous mechanical stirring to create an emulsion.

  • Add the sodium hydroxide pellets to the mixture. Stir until fully dissolved.

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Slowly add benzyl chloroformate dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor reaction completion using TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

Scale-Up Synthesis Protocol (1.0 kg Scale)

This protocol addresses the critical challenges of thermal management, reagent handling, and product isolation at a larger scale.

Equipment:

  • 20 L jacketed glass reactor with a bottom outlet valve

  • Calibrated dosing pump for liquid addition

  • High-torque overhead mechanical stirrer with a pitched-blade turbine impeller

  • Chiller/heater circulator connected to the reactor jacket

  • Inert gas (Nitrogen) inlet

Reagents:

  • 4-Bromophenethylamine: 1.00 kg (5.00 mol, 1.0 equiv)

  • Sodium Hydroxide (NaOH): 0.24 kg (6.00 mol, 1.2 equiv)

  • Deionized Water: 10 L

  • Toluene: 10 L

  • Benzyl Chloroformate (Cbz-Cl): 0.94 kg (5.50 mol, 1.1 equiv)

Procedure:

  • Reactor Preparation: Purge the 20 L reactor with nitrogen.

  • Charging: Charge the reactor with water, toluene, and 4-bromophenethylamine under a nitrogen blanket.

  • Base Addition: Start the agitator to ensure good mixing (e.g., 150-250 RPM). Slowly add the sodium hydroxide pellets. A slight exotherm will be observed; use the chiller to maintain the temperature at 20-25 °C.

  • Cooling: Once the NaOH is dissolved, cool the reactor contents to an internal temperature of 0-5 °C using the circulator.

  • Cbz-Cl Addition: Begin the controlled addition of benzyl chloroformate via the dosing pump over 2-3 hours. This is a critical control point. Monitor the internal temperature closely and adjust the addition rate to ensure the temperature does not exceed 10 °C. The reaction is exothermic, and poor temperature control can lead to side reactions and decomposition.[13]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and maintain stirring for 3-4 hours, or until reaction completion is confirmed by in-process control (IPC) via HPLC.

  • Product Isolation: Stop the agitator and allow the phases to separate. Drain the lower aqueous phase.

  • Washing: Add 5 L of 1 M HCl to the reactor, stir for 15 minutes, settle, and drain the aqueous layer. Repeat with 5 L of water, followed by 5 L of brine.

  • Crystallization & Isolation: Reduce the volume of toluene by ~50% via vacuum distillation. Cool the concentrated solution to 0-5 °C to crystallize the product.

  • Filter the resulting slurry, wash the filter cake with cold heptane (2 x 1 L), and dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Process Workflow and Critical Parameters

The successful transition from bench to plant requires careful management of key process variables.

Scale-Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase Prep Reactor Prep & Inerting Charge Charge Amine, Solvents, Base Prep->Charge Cool Cool to 0-5 °C Charge->Cool Addition Controlled Cbz-Cl Addition (T < 10 °C) Cool->Addition React Stir at RT (IPC Monitoring) Addition->React Separate Phase Separation React->Separate Wash Aqueous Washes (Acid, Water, Brine) Separate->Wash Crystallize Solvent Swap / Crystallization Wash->Crystallize Filter Filtration & Cake Wash Crystallize->Filter Dry Vacuum Drying Filter->Dry QC Final Product QC Dry->QC

Caption: General workflow for scale-up synthesis.

Table of Critical Process Parameters: Lab vs. Scale-Up
ParameterLaboratory Scale (10 g)Scale-Up (1.0 kg)Rationale for Change
Thermal Control Ice BathJacketed Reactor with ChillerSurface area to volume ratio decreases on scale-up, requiring active and precise heat removal to prevent thermal runaway.
Reagent Addition Manual (Addition Funnel)Automated (Dosing Pump)Ensures a slow, consistent addition rate, which is critical for managing the exotherm and ensuring process safety and consistency.
Agitation Magnetic Stirrer / OverheadHigh-Torque Mechanical StirrerNecessary to maintain homogeneity and efficient mass transfer in a larger, multiphasic system.
Work-Up Separatory FunnelIn-Reactor Phase SeparationMinimizes material handling and exposure, improving safety and efficiency at a larger scale.
Purification Recrystallization / ChromatographyControlled CrystallizationChromatography is generally not economically viable for large-scale production. In-situ crystallization is preferred for efficiency.
IPC TLCHPLC / UPLCProvides quantitative, more accurate data on reaction completion and impurity profiling, which is essential for process control in manufacturing.

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests must be performed.

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): ≥ 99.0% area.

  • Identity (¹H NMR & ¹³C NMR): Spectrum must conform to the structure of this compound.

  • Mass Spectrometry (ESI-MS): Confirmation of the molecular ion peak [M+H]⁺.

  • Melting Point: A sharp melting point range indicates high purity.

  • Residual Solvents (GC): Toluene and other process solvents must be below ICH limits.

Conclusion

The synthesis of this compound is a robust process that can be safely and efficiently scaled. The key to successful scale-up lies in meticulous control over the reaction exotherm through controlled addition rates and efficient cooling. By transitioning from passive cooling and manual operations to active thermal management and automated systems, the process can be rendered safe, reproducible, and suitable for large-scale manufacturing. The protocols and considerations outlined in this note provide a validated framework for achieving high-quality product consistently and economically.

References

  • Synquest Labs. Benzyl chloroformate Safety Data Sheet. Link

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: BENZYL CHLOROFORMATE. Link

  • New Jersey Department of Health. Hazard Summary: BENZYL CHLOROFORMATE. Link

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. Link

  • Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Link

  • PMC - NIH. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Link

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. Link

  • SATHEE. Chemistry Schotten Baumann Reaction. Link

  • Benchchem. Technical Support Center: Purification of Carbamate Pesticide Samples. Link

  • RSC Publishing. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Link

  • Grokipedia. Schotten–Baumann reaction. Link

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  • J&K Scientific LLC. Schotten-Baumann Reaction. Link

  • Wikipedia. Carbamate. Link

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Link

  • Benchchem. Temperature control issues in carbamate synthesis. Link

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  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Link

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  • ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. Link

  • ResearchGate. Green synthesis of carbamates from CO2, amines and alcohols. Link

  • Dakenchem. The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Link

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  • The Royal Society of Chemistry. Synthesis. Link

  • Common Organic Chemistry. Benzyl Chloroformate. Link

  • PrepChem.com. Synthesis of 4-Bromophenyl Benzyl Ether. Link

  • Google Patents. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application. Link

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Application Note & Protocol: Leveraging Benzyl 4-bromophenethylcarbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality chemical starting points for drug development.[1][2][3] This document provides a detailed technical guide on the hypothetical application of Benzyl 4-bromophenethylcarbamate as a strategic fragment in an FBDD campaign. We will explore the rationale behind its molecular design, detailing the synergistic advantages of its constituent moieties—the brominated phenyl ring for enhanced crystallographic detection and the carbamate group as a versatile pharmacophoric and structural element.[4][5][6] This guide offers comprehensive, field-proven protocols for fragment quality control, primary screening via X-ray crystallography and Surface Plasmon Resonance (SPR), orthogonal hit validation using Nuclear Magnetic Resonance (NMR), and strategies for subsequent fragment-to-lead evolution.

Introduction: The Strategic Value of this compound in FBDD

Fragment-based approaches prioritize the identification of low molecular weight compounds (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency.[7][8] These fragments serve as efficient starting points for optimization into potent lead compounds.[3][9] The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. This compound, while not extensively documented in FBDD literature, presents a compelling scaffold for several reasons:

  • The Bromine Advantage in X-ray Crystallography: The presence of a bromine atom is a significant strategic advantage for crystallographic screening.[4][10] Bromine's anomalous scattering signal allows for unequivocal identification of the fragment's position and orientation within the target's binding pocket, even in cases of weak binding and low occupancy which are common in FBDD.[4][10] This dramatically simplifies electron density map interpretation and builds confidence in the identified hit.

  • The Carbamate Moiety as a Versatile Pharmacophore: The carbamate group is a key structural motif in numerous approved drugs.[5][11] Its utility stems from its chemical stability, ability to mimic a peptide bond, and capacity to participate in hydrogen bonding as both a donor (N-H) and acceptor (C=O).[6][12] This duality provides multiple avenues for forming high-quality interactions with protein targets.

  • Combined Structural Features: The fragment combines a flexible aliphatic linker with two distinct aromatic moieties, providing opportunities to probe both hydrophobic pockets and regions capable of π-stacking or other specific interactions. The benzyl protecting group on the carbamate can also be explored for interactions or serve as a vector for synthetic elaboration.

Physicochemical Properties of this compound

A successful fragment must possess favorable physicochemical properties, particularly solubility, to be effective in biophysical screening assays which often require high concentrations.

PropertyValueSource/Rationale
CAS Number 191170-76-0[13]
Molecular Formula C₁₆H₁₆BrNO₂[13]
Molecular Weight 334.21 g/mol [13]
Predicted LogP ~3.5-4.0Calculated (Slightly above ideal "Rule of Three" range, requires careful solubility assessment)
Hydrogen Bond Donors 1Carbamate N-H
Hydrogen Bond Acceptors 2Carbamate C=O
Rotatable Bonds 5Provides conformational flexibility to adapt to binding sites

Experimental Workflow & Protocols

A robust FBDD campaign is a multi-stage process, beginning with rigorous quality control and proceeding through screening, validation, and optimization.

FBDD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Optimization QC Fragment QC (NMR & LC-MS) Sol Solubility Screen QC->Sol XRay X-Ray Crystallography (Primary Screen) Sol->XRay High Conc. Soaking SPR Surface Plasmon Resonance (Alternative Primary Screen) Sol->SPR Immobilized Target Validation Orthogonal Validation (Protein-Observed NMR) XRay->Validation Identified Hits SPR->Validation Binding Hits Affinity Affinity Determination (SPR or ITC) Validation->Affinity Confirmed Binders SBDD Structure-Based Design (Analysis of Co-crystal Structure) Affinity->SBDD Validated Hit + Structure F2L Fragment-to-Lead (Growing, Linking) SBDD->F2L

Caption: High-level workflow for an FBDD campaign.

Protocol 1: Fragment Quality Control (QC) and Stock Preparation

Rationale: The integrity and solubility of fragments are paramount. Contaminants can lead to false positives, while poor solubility prevents achieving the necessary concentrations for detecting weak binding.[14] NMR is used to confirm identity and purity, while a solubility screen ensures compatibility with assay buffers.[15]

Methodology:

  • Identity and Purity Check:

    • Dissolve this compound in deuterated dimethyl sulfoxide (DMSO-d₆) to a final concentration of 10 mM.

    • Acquire a ¹H NMR spectrum.[14] Verify that the observed shifts and coupling constants match the expected structure and that purity is >95%.

    • Self-Validation: The NMR spectrum provides a direct, unambiguous confirmation of the fragment's chemical structure and purity in a single measurement.

  • Solubility Screening:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • In a clear 96-well plate, add 2 µL of the DMSO stock to 98 µL of the primary screening buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). This creates a final concentration of 2 mM fragment with 2% DMSO.

    • Incubate at room temperature for 1 hour.

    • Visually inspect each well for precipitation or turbidity against a light source. For higher sensitivity, measure light scattering using a nephelometer.

    • Self-Validation: Only fragments that remain fully soluble at the target screening concentration proceed to the screening phase, preventing artifacts from compound precipitation.

Protocol 2: Primary Screening by X-ray Crystallography

Rationale: Crystallography provides direct structural evidence of binding, making it a low-risk method for false positives.[16][17][18] The bromine atom in this compound makes this technique particularly powerful.[4]

Methodology:

  • Protein Crystallization:

    • Grow crystals of the target protein to a suitable size (e.g., >50 µm) using established conditions (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing 10-50 mM of this compound in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding equilibrium for weak-affinity fragments.[19]

    • Transfer a protein crystal into a droplet of the soaking solution. Incubate for a period ranging from minutes to hours, depending on crystal stability.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at an X-ray wavelength that maximizes the anomalous signal from bromine (around 0.92 Å or the Br K-edge).[10]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate both standard (2Fo-Fc) and anomalous difference Fourier maps.

    • Self-Validation: A strong peak in the anomalous map that co-localizes with a region of positive density in the 2Fo-Fc map provides unambiguous evidence for the location and binding mode of the brominated fragment.[4] This dual-map confirmation is a self-validating system for hit identification.

Protocol 3: Primary Screening & Affinity Estimation by Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique that provides real-time kinetic data, making it ideal for primary screening and subsequent hit validation.[20][21][22] It is highly efficient in terms of protein consumption.[23]

Methodology:

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a moderate immobilization density to avoid mass transport limitations.

    • A reference channel should be prepared on the same chip (e.g., a mock immobilization or an irrelevant protein) to subtract bulk refractive index changes and nonspecific binding.[23]

  • Screening Assay:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer.[20]

    • Inject the fragment solutions over the target and reference channels.

    • Monitor the binding response in real-time. A positive "hit" is a concentration-dependent binding signal observed on the target channel but not the reference channel.

  • Affinity Determination (Steady-State Analysis):

    • For confirmed hits, perform a full dose-response experiment.

    • Measure the equilibrium binding response (Req) at each concentration.

    • Self-Validation: Plot Req against the fragment concentration and fit the data to a 1:1 steady-state affinity model. A well-behaved, saturating curve is indicative of a specific binding interaction, and the derived dissociation constant (KD) provides a quantitative measure of binding affinity.

Protocol 4: Orthogonal Hit Validation by NMR Spectroscopy

Rationale: It is crucial to validate hits from a primary screen using an orthogonal method to eliminate artifacts.[24][25] Protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC experiment, are extremely powerful for confirming direct binding to the target protein and identifying the binding site.[26][27][28]

Methodology:

  • Protein Preparation:

    • Produce isotopically labeled (¹⁵N) protein using established expression protocols.[26]

  • HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable NMR buffer.[27] Each peak in this spectrum corresponds to a specific backbone amide in the protein.

    • Prepare a concentrated stock of this compound in a matched deuterated buffer.

    • Add increasing amounts of the fragment to the protein sample and acquire an HSQC spectrum at each titration point (e.g., at protein:fragment molar ratios of 1:0.5, 1:1, 1:2, 1:5).

  • Data Analysis:

    • Overlay the spectra. Binding of the fragment will cause chemical shift perturbations (CSPs) for the peaks corresponding to amino acid residues at or near the binding site.[26]

    • Self-Validation: The observation of specific, concentration-dependent CSPs for a subset of residues is definitive proof of a direct interaction between the fragment and the target protein at a specific location. This method validates the hit and simultaneously maps the binding site.

Fragment-to-Lead Evolution: Growing from this compound

Once validated, this compound can serve as a starting point for optimization. The goal is to increase affinity and develop drug-like properties while maintaining high ligand efficiency.[1][2][29]

Fragment_Growth cluster_0 Initial Fragment Hit cluster_1 Growth Vectors (Structure-Guided) cluster_2 Optimization Strategy start This compound vec1 Vector 1: Explore para-position of Benzyl Ring start->vec1 vec2 Vector 2: Replace Benzyl Group with smaller moieties start->vec2 vec3 Vector 3: Modify the 4-bromophenyl ring start->vec3 strat Fragment Growing: Synthesize analogs to probe adjacent pockets identified by co-crystal structure. vec1->strat vec2->strat vec3->strat

Caption: Potential strategies for "growing" the initial fragment hit.

Based on the co-crystal structure obtained in Protocol 2, medicinal chemistry efforts can focus on the "fragment growing" strategy.[9]

  • Vector 1 (Benzyl Ring): If the co-crystal structure reveals an adjacent empty pocket near the benzyl group, chemists can synthesize analogs with substitutions at the para-position of this ring to engage new interactions and improve potency.

  • Vector 2 (Carbamate N-substituent): The benzyl group itself can be replaced. If this group points towards solvent, it could be replaced with smaller alkyl groups or functionalized linkers to improve properties like solubility or to serve as a handle for fragment linking if a second nearby binding site is discovered.[9]

  • Vector 3 (Bromophenyl Ring): While the bromine is useful for screening, it may not be optimal for the final drug candidate. Based on the surrounding protein environment, it could be replaced with other groups (e.g., chloro, methyl, cyano) to fine-tune electronic properties or hydrophobic interactions, guided by Structure-Activity Relationships (SAR).

Each new analog would be synthesized and re-evaluated using the SPR and crystallographic assays to iteratively build affinity and develop a potent lead compound.

References

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  • Collaborative Computational Project, Number 4. (2011). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

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  • Giannetti, A. M. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Website. [Link]

  • Kang, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

  • de Vlieger, J. S. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius Website. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. [Link]

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  • iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery Website. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • Jhoti, H., & Monti, L. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(11), 1217-1220. [Link]

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  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Scott, J. S., et al. (2018). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. [Link]

  • Flores-Ibarra, A., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

  • Ferguson, F. M., et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC - NIH. [Link]

  • MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV Website. [Link]

  • Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-bromophenethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Benzyl 4-bromophenethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific carbamate synthesis. The formation of this compound is typically achieved through the N-acylation of 4-bromophenethylamine with benzyl chloroformate, a reaction widely used for amine protection.[1][2] While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can complicate purification, reduce yields, and impact the quality of downstream products.

This document provides a comprehensive, question-and-answer-based resource to anticipate, identify, and resolve common issues encountered during this synthesis. By understanding the causal mechanisms behind impurity formation, you can optimize your reaction conditions, streamline your purification processes, and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution reaction. The nucleophilic amine group of 4-bromophenethylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][3]

G cluster_R1 4-Bromophenethylamine cluster_R2 Benzyl Chloroformate cluster_P Product R1 4-Bromophenethylamine P This compound R1->P Nucleophilic Attack R2 Benzyl Chloroformate R2->P Base Base (e.g., NaHCO₃) Byproduct HCl (neutralized by base) P->Byproduct Elimination Br-Ph-CH2-CH2-NH2 Br-Ph-CH2-CH2-NH2 Ph-CH2-O-CO-Cl Ph-CH2-O-CO-Cl Br-Ph-CH2-CH2-NH-CO-O-CH2-Ph Br-Ph-CH2-CH2-NH-CO-O-CH2-Ph

Caption: Primary synthesis pathway for this compound.

Q2: What are the main classes of impurities I should anticipate?

Impurities can be categorized into three main groups based on their origin:

  • Starting Material-Related Impurities: These include unreacted starting materials and contaminants present in those materials from their own synthesis. For example, impurities in the 4-bromophenethylamine, such as secondary amines, can arise from its synthesis via the reduction of 4-bromophenylacetonitrile.[4]

  • Process-Related Impurities (Side Reactions): These are byproducts formed from competing reaction pathways. Common examples include benzyl alcohol (from the hydrolysis of benzyl chloroformate) and N,N'-bis(4-bromophenethyl)urea.

  • Degradation Products: These can form during the reaction, workup, or storage if conditions are not optimal. An example is the hydrolysis of the final carbamate product back to the starting amine.

Q3: How can I monitor the reaction and detect potential impurities?

A multi-technique approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Excellent for real-time monitoring of the consumption of starting materials (especially the amine) and the formation of the main product. Staining with ninhydrin can specifically detect any primary/secondary amines.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and resolving closely related impurities. A reversed-phase C18 column with a water/acetonitrile gradient is typically effective.[5][6]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for identifying the molecular weights of unknown peaks, which is critical for elucidating the structures of byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify major impurities if their signals are distinct from the product's signals.

Q4: What general strategies can I employ to minimize impurity formation?
  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate to ensure full conversion of the valuable amine. A large excess can lead to more side reactions.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This minimizes the rate of side reactions, such as the hydrolysis of benzyl chloroformate.[3]

  • Slow Reagent Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base. This prevents localized high concentrations of the reagent, reducing the likelihood of side reactions.[9]

  • Choice of Base and Solvent: Use a mild base like sodium bicarbonate or triethylamine. The choice of a biphasic (e.g., CH₂Cl₂/water) or monophasic (e.g., THF) solvent system can influence the rate of hydrolysis and overall reaction efficiency.[3][10]

  • Purity of Starting Materials: Always use high-purity starting materials. Impurities in the 4-bromophenethylamine can carry through or participate in side reactions.[4]

Section 2: Troubleshooting Guide
Issue 1: Significant Amount of Unreacted 4-bromophenethylamine in Crude Product
  • Symptom: A prominent spot on TLC (ninhydrin positive) corresponding to the starting amine and a matching peak in HPLC or LC-MS analysis of the crude reaction mixture.

  • Causality: This indicates an incomplete reaction. The primary causes are either insufficient electrophile (benzyl chloroformate) or deactivation of the electrophile before it can react with the amine.

  • Troubleshooting & Solutions:

    • Check Reagent Stoichiometry: Ensure that at least one full equivalent of benzyl chloroformate was used. For amines that are difficult to acylate or if some reagent degradation is expected, using a slight excess (1.05-1.1 eq.) is advisable.

    • Assess Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time, especially if not stored properly.[10] This degradation consumes the active reagent. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

    • Optimize Reaction Time/Temperature: While the reaction is often fast, some systems may require longer reaction times. Monitor by TLC every 30 minutes. If the reaction stalls at room temperature, consider gentle heating (e.g., to 40 °C), but be aware this can increase the rate of side reactions.

    • Ensure Adequate Basicity: The base is crucial for neutralizing the generated HCl. If the reaction medium becomes acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Ensure at least two equivalents of a base like triethylamine or sodium bicarbonate are present.

Issue 2: Presence of Benzyl Alcohol and/or Dibenzyl Carbonate
  • Symptom: You detect peaks in your GC-MS or LC-MS analysis corresponding to benzyl alcohol (M.W. 108.14) and/or dibenzyl carbonate (M.W. 242.26).

  • Causality: These impurities arise from the reaction of benzyl chloroformate with nucleophiles other than the target amine.

    • Benzyl Alcohol: Forms when benzyl chloroformate is hydrolyzed by water present in the reaction medium, a process accelerated by the base.

    • Dibenzyl Carbonate: Forms if benzyl chloroformate reacts with the benzyl alcohol generated from hydrolysis.

  • Troubleshooting & Solutions:

    • Minimize Water: If using an organic solvent like THF or CH₂Cl₂, ensure it is anhydrous. While some protocols use aqueous bases, minimizing the reaction time and maintaining a low temperature can reduce hydrolysis.[3]

    • Control Temperature: Perform the reaction at 0 °C. The activation energy for the desired acylation is lower than that for hydrolysis, so a lower temperature favors the main reaction.

    • Optimize Addition Rate: Add the benzyl chloroformate slowly. This keeps its instantaneous concentration low, reducing the chance of it reacting with trace water or newly formed benzyl alcohol.

G BCF Benzyl Chloroformate BA Benzyl Alcohol BCF->BA Side Reaction 1: Hydrolysis Product Desired Carbamate BCF->Product Desired Reaction DBC Dibenzyl Carbonate BCF->DBC Side Reaction 2: Reaction with Benzyl Alcohol Amine 4-Bromophenethylamine H2O Water (Nucleophile)

Caption: Competing reactions involving Benzyl Chloroformate.

Issue 3: Formation of N,N'-bis(4-bromophenethyl)urea
  • Symptom: An unexpected high molecular weight peak (M.W. 426.10) is observed in the LC-MS, corresponding to a symmetrical urea byproduct.

  • Causality: Symmetrical ureas typically form from the reaction of an amine with an isocyanate intermediate. While not the primary pathway, the carbamate product or benzyl chloroformate could, under certain conditions (e.g., thermal stress), decompose to form an isocyanate, which is then rapidly trapped by the excess starting amine. Alternatively, trace phosgene in the benzyl chloroformate could react with two equivalents of the amine.

  • Troubleshooting & Solutions:

    • Avoid High Temperatures: Do not overheat the reaction mixture. This side reaction is more prevalent at elevated temperatures.

    • Use High-Quality Benzyl Chloroformate: Ensure the reagent is of high purity and free from significant amounts of phosgene.

    • Purification: This byproduct is typically less polar than the desired carbamate and can often be separated by silica gel column chromatography.

Section 3: Protocols and Methodologies
Protocol 3.1: General Synthesis of this compound

Safety Note: Benzyl chloroformate is a lachrymator and corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (1.0 eq.) and dissolve it in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of THF and water, 10 mL per gram of amine).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the mixture and stir vigorously.

  • Reagent Addition: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cold, stirring mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting amine.

  • Workup: If using an organic solvent, wash the mixture sequentially with 1M HCl, water, and brine. If using an aqueous system, extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 3.2: Analytical Method for Impurity Profiling using HPLC

This protocol provides a general starting point for method development.

  • System: HPLC with UV detection (e.g., Diode Array Detector).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of crude or purified material in acetonitrile (approx. 1 mg/mL).

Protocol 3.3: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the proportion of ethyl acetate). Non-polar impurities like dibenzyl carbonate will elute first, followed by the desired product. Polar impurities like unreacted amine will elute last or remain on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Data and Visualizations
Table 1: Common Impurities and Characteristics
Impurity NameStructureMolecular Weight ( g/mol )Common Origin
4-BromophenethylamineBr-Ph-CH₂-CH₂-NH₂200.08Unreacted Starting Material
Benzyl ChloroformatePh-CH₂-O-CO-Cl170.59Unreacted Starting Material
Benzyl AlcoholPh-CH₂-OH108.14Hydrolysis of Benzyl Chloroformate
Dibenzyl Carbonate(Ph-CH₂-O)₂-CO242.26Reaction of Benzyl Chloroformate with Benzyl Alcohol
N,N'-bis(4-bromophenethyl)urea(Br-Ph-CH₂-CH₂-NH)₂-CO426.10Thermal decomposition/side reaction
Diagram: Troubleshooting Workflow

G start Analyze Crude Product (TLC, LC-MS) purity_check Is Purity > 98%? start->purity_check end Product Meets Specs purity_check->end Yes identify Identify Major Impurity purity_check->identify No purify Purify (Column Chromatography, Recrystallization) purify->start Re-analyze sm Unreacted Starting Material? identify->sm Amine/Cbz-Cl hydrolysis Benzyl Alcohol or Dibenzyl Carbonate? identify->hydrolysis Hydrolysis Products urea Urea Byproduct? identify->urea High MW sol_sm Optimize Stoichiometry & Reaction Time sm->sol_sm sol_hydrolysis Lower Temperature, Use Anhydrous Solvents hydrolysis->sol_hydrolysis sol_urea Avoid High Temps, Check Reagent Quality urea->sol_urea sol_sm->purify sol_hydrolysis->purify sol_urea->purify

Caption: A logical workflow for troubleshooting impurity issues.

References
  • Benzyl chloroformate - Wikipedia. Available at: [Link]

  • Benzyl Chloroformate - Common Organic Chemistry. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. Available at: [Link]

  • Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE - Oriental Journal of Chemistry. Available at: [Link]

  • Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products - Googleapis.com. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. Available at: [Link]

  • Urea - Wikipedia. Available at: [Link]

  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]

  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. Available at: [Link]

  • US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents.
  • Synthesis of 4-Bromophenyl Benzyl Ether - PrepChem.com. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. Available at: [Link]

  • Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Available at: [Link]

  • Carbamate - Wikipedia. Available at: [Link]

  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Available at: [Link]

  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • BENZYL SYNTHESIS. #ncchem - YouTube. Available at: [Link]

  • Benzyl carbamate - Wikipedia. Available at: [Link]

  • CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]

  • CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents.
  • Synthesis of benzyl sulfinates. Reaction conditions: step a) benzyl... - ResearchGate. Available at: [Link]

  • DE1668646B1 - Method for purifying benzyl alcohol - Google Patents.
  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.

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Troubleshooting low yield in carbamate synthesis reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Carbamate Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide in-depth, field-proven insights into one of the most fundamental transformations in medicinal chemistry and organic synthesis. Carbamates are not just simple protecting groups; they are key structural motifs in numerous approved drugs, often serving as stable bioisosteres for amides or esters.[1][2] Achieving high yields is therefore critical.

This guide is structured as a series of questions and answers, directly addressing the common (and uncommon) challenges you may face at the bench. We will explore the causality behind experimental outcomes, provide self-validating protocols, and ground our claims in authoritative literature.

Section 1: The First 48 Hours—Initial Checks for Low Yield

When a reaction delivers a lower-than-expected yield, a systematic, logical approach is crucial. Before delving into complex mechanistic problems, always start with the fundamentals.

Q1: My carbamate synthesis has a low yield. What are the absolute first things I should check?

A1: Before re-running the entire reaction, perform a systematic audit of your setup and reagents. Low yields often stem from foundational issues rather than complex chemical phenomena.

  • Reagent Purity & Integrity: Isocyanates and chloroformates are highly susceptible to hydrolysis.[3] Ensure they are fresh or have been stored meticulously under anhydrous conditions. The purity of your alcohol or amine is equally critical; contaminants can introduce competing side reactions.

  • Anhydrous Conditions: Moisture is the most common culprit in low-yield carbamate synthesis, especially when using isocyanate intermediates.[3] Water reacts with isocyanates to form an unstable carbamic acid, which rapidly decomposes to an amine and CO2. This newly formed amine can then react with another molecule of isocyanate to produce a highly insoluble and often difficult-to-remove symmetrical urea byproduct.[3][4]

  • Reaction Stoichiometry: Inaccurate measurement of reagents can drastically affect the outcome. For instance, in isocyanate-based reactions, using a large excess of the isocyanate can promote the formation of allophanates (reaction of isocyanate with the carbamate product), especially at elevated temperatures.[4][5]

Workflow: Initial Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing the root cause of low yield.

TroubleshootingWorkflow Start Low Yield Encountered Check_Reagents 1. Verify Reagent Integrity Start->Check_Reagents Check_Conditions 2. Audit Reaction Conditions Start->Check_Conditions Check_Setup 3. Inspect Physical Setup Start->Check_Setup Reagent_Purity Purity (NMR, GC/MS) Check_Reagents->Reagent_Purity Reagent_Moisture Moisture Content (Anhydrous?) Check_Reagents->Reagent_Moisture Reagent_Stoichiometry Correct Stoichiometry? Check_Reagents->Reagent_Stoichiometry Analysis 4. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Reagents->Analysis Condition_Temp Temperature Control Accurate? Check_Conditions->Condition_Temp Condition_Time Sufficient Reaction Time? Check_Conditions->Condition_Time Condition_Atmosphere Inert Atmosphere Maintained? Check_Conditions->Condition_Atmosphere Check_Conditions->Analysis Setup_Glassware Glassware Properly Dried? Check_Setup->Setup_Glassware Setup_Solvent Anhydrous Solvent Used? Check_Setup->Setup_Solvent Check_Setup->Analysis Identify_Byproducts Identify Side Products Analysis->Identify_Byproducts Optimize Optimize & Rerun Experiment Identify_Byproducts->Optimize

Caption: A systematic workflow for initial troubleshooting of low-yield reactions.

Section 2: Isocyanate-Based Synthesis—Navigating Common Pitfalls

The reaction of an isocyanate with an alcohol is a direct and often high-yielding route to carbamates.[1] However, the high reactivity of the isocyanate functional group also opens the door to several competing side reactions.

Diagram: Key Reaction Pathways in Isocyanate-Based Synthesis

This diagram illustrates the desired reaction alongside the most common side reactions that consume the isocyanate starting material.

ReactionPathways Isocyanate R-N=C=O (Isocyanate) Carbamate R-NHCOOR' (Desired Carbamate) Isocyanate->Carbamate + R'-OH (Desired Reaction) CarbamicAcid R-NHCOOH (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + H₂O Urea R-NHCONHR (Symmetrical Urea) Allophanate R-N(COOR')CONHR (Allophanate) Isocyanate->Allophanate + Carbamate (Excess Isocyanate, High Temp) Alcohol R'-OH (Alcohol) Water H₂O (Moisture) Amine R-NH₂ (Amine) CarbamicAcid->Amine Spontaneous Decarboxylation Amine->Urea + R-N=C=O

Caption: Desired carbamate formation and common isocyanate side reactions.

Q2: I see a significant amount of an insoluble white precipitate in my isocyanate reaction. What is it and how do I prevent it?

A2: This is almost certainly a symmetrically substituted urea. As shown in the diagram above, this arises from the reaction of the isocyanate with water.

  • Causality: Even trace amounts of moisture in the solvent or on the glassware can hydrolyze the isocyanate. The resulting amine is often more nucleophilic than the alcohol you are using, leading to a rapid reaction with another equivalent of isocyanate to form the urea.

  • Prevention:

    • Rigorous Drying: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (N₂ or Ar) or in a desiccator.

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.

Q3: My yield is low, and LC-MS analysis shows a byproduct with a mass corresponding to my carbamate product + my isocyanate starting material. What is this?

A3: You are likely forming an allophanate. This is a common byproduct when reactions are run at high temperatures or with an excess of the isocyanate.[4][5]

  • Causality: The N-H bond of the newly formed carbamate product is still nucleophilic and can attack another molecule of isocyanate. This reaction is generally slower than the initial carbamate formation but is accelerated by heat.

  • Prevention:

    • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating unless the alcohol is particularly unreactive.

    • Stoichiometric Control: Use a molar ratio close to 1:1 for the alcohol and isocyanate. If the alcohol is precious, a slight excess (1.1-1.2 eq) of the isocyanate can be used, but be prepared to purify away the potential allophanate.

    • Order of Addition: Consider adding the isocyanate slowly to a solution of the alcohol. This maintains a low instantaneous concentration of the isocyanate, disfavoring the secondary reaction with the product.

Section 3: Isocyanate-Free Synthesis Routes

Many modern methods avoid the use of toxic and moisture-sensitive isocyanates, instead relying on reagents like chloroformates, dialkyl carbonates, or direct fixation of CO₂.[6][7][8] These methods come with their own unique challenges.

Q4: I'm using a chloroformate and an amine to make my carbamate, but the reaction is sluggish and the yield is poor. What's going on?

A4: This reaction generates hydrochloric acid (HCl) as a byproduct.[9] If not effectively neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Causality: R₂NH + ClCOOR' → [R₂NH₂]⁺Cl⁻ + R₂NCOOR'. The protonated amine [R₂NH₂]⁺ is no longer a nucleophile.

  • Solution:

    • Base Selection: A non-nucleophilic base is essential. Stoichiometric amounts of bases like triethylamine (TEA) or pyridine are commonly used.[6] For sensitive substrates, hindered bases like diisopropylethylamine (DIPEA) can be beneficial.

    • Schotten-Baumann Conditions: For simple amines, running the reaction in a biphasic system with an aqueous base (like NaOH or K₂CO₃) can be very effective at scavenging the generated acid.

    • Temperature: These reactions are often performed at 0 °C or below to control the initial exothermic reaction and minimize side reactions.

Q5: I'm attempting a three-component coupling using an amine, an alkyl halide, and CO₂. My yield is low, and I'm recovering starting amine. Why?

A5: This elegant synthesis route relies on the formation of a carbamate anion from the amine and CO₂, which is then alkylated by the electrophile.[2] The process is an equilibrium, and several factors can lead to low conversion.

  • Causality: The nucleophilicity of the carbamate anion is lower than that of the starting amine.[2] If the equilibrium favors the starting materials or if the subsequent alkylation is slow, the unreacted amine can be alkylated directly, leading to N-alkylation byproducts and low carbamate yield.[10]

  • Optimization:

    • Base and Catalyst: This reaction often requires a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or DBU.[8][11] Additives like tetrabutylammonium iodide (TBAI) can help by promoting the alkylation step.[2]

    • CO₂ Pressure: Ensure a sufficient overpressure of CO₂ to drive the initial equilibrium towards the carbamate anion. This can be achieved using a balloon of CO₂ or a pressurized reaction vessel.

    • Solvent: Polar aprotic solvents like DMF or DMSO are typically required to solubilize the intermediate carbamate salt.

Section 4: Analytical Protocols for Troubleshooting

Effective troubleshooting requires accurate identification of what is in your reaction flask.

Q6: What is the best way to monitor my reaction and identify byproducts?

A6: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for real-time reaction monitoring. For structural confirmation of isolated byproducts, Nuclear Magnetic Resonance (NMR) is indispensable.[4]

Protocol: Reaction Monitoring by TLC and LC-MS

This protocol provides a framework for tracking the consumption of starting materials and the formation of products and byproducts.

1. Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)
  • TLC developing chamber
  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)
  • UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate, ninhydrin for amines)
  • LC-MS vials
  • Micropipettes or capillaries for spotting

2. Procedure:

  • Baseline (T=0): Before starting the reaction, spot solutions of each starting material on a TLC plate to establish their retention factors (Rf). Run a T=0 LC-MS sample of the combined starting materials.
  • In-Process Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot (a few microliters) from the reaction mixture.
  • Sample Preparation: Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a drop of water or saturated bicarbonate if an acid or base catalyst is used. This stops the reaction in the sample.
  • TLC Analysis: Spot the quenched sample on a TLC plate alongside the starting material spots. Develop the plate in the chosen eluent system.
  • TLC Interpretation:
  • Observe the disappearance of starting material spots.
  • Note the appearance of a new spot for your desired carbamate product.
  • Look for any additional spots, which indicate byproduct formation.
  • LC-MS Analysis: Dilute the quenched sample appropriately and inject it into the LC-MS.
  • LC-MS Interpretation:
  • Confirm the mass of your expected product.
  • Search for the masses of potential byproducts (e.g., urea, allophanate) based on your reaction type.
  • Use the peak areas to semi-quantitatively track the reaction progress.

3. Self-Validation:

  • By comparing the TLC and LC-MS data over time, you can build a kinetic profile of your reaction. If the starting material is consumed but the product peak does not grow proportionally, it strongly indicates decomposition or the formation of undetected byproducts.
Section 5: Frequently Asked Questions (FAQs)

Q7: Can my choice of solvent affect the yield? A7: Absolutely. Solvent selection is critical. For isocyanate reactions, nonpolar solvents like toluene can be beneficial.[12] For reactions involving ionic intermediates, such as the CO₂ coupling method, polar aprotic solvents (DMF, DMSO) are necessary. Always use anhydrous grade solvents.

Q8: My alcohol is sterically hindered (secondary or tertiary) and the reaction is very slow. What can I do? A8: Steric hindrance slows the nucleophilic attack on the carbonyl carbon.[1]

  • Catalysis: The use of a catalyst is often required. Lewis acids like zinc chloride have been shown to catalyze carbamate formation.[13] For isocyanate reactions, tertiary amine bases or organotin compounds (use with caution) can accelerate the reaction.

  • Temperature: A moderate increase in temperature can help overcome the kinetic barrier, but monitor carefully for byproduct formation (e.g., allophanates).[12]

Q9: Can the carbamate product itself be unstable? A9: Yes. While generally stable, carbamates can be sensitive to harsh conditions.[14]

  • pH Sensitivity: Carbamates can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. This is particularly relevant during aqueous workup or purification. The stability is highly dependent on the specific N- and O-substituents. For example, tert-butyl carbamates (Boc groups) are specifically designed to be cleaved by strong acid.[15][16]

  • Thermal Instability: At very high temperatures (typically >250 °C), carbamates can undergo thermal decomposition back to the isocyanate and alcohol, which can lead to yield loss during distillation or if the reaction is overheated.[17][18]

Q10: My reaction seems to work, but I lose a lot of product during workup and purification. Any advice? A10: Mechanical and physical losses are a common source of poor isolated yield.

  • Crystallization: If your carbamate is a solid, it may crystallize in the reaction vessel upon cooling, making transfer difficult.[19] Add a co-solvent to maintain solubility during workup.

  • Emulsions: During aqueous extraction, emulsions can trap product. Try adding brine (saturated NaCl solution) to break up emulsions.

  • Silica Gel Degradation: Some carbamates, particularly those with sensitive functional groups, can decompose on silica gel during column chromatography. Consider using a less acidic support (e.g., neutral alumina) or deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.

References
  • Vertex AI Search. (2026).
  • Lee, S., et al. (n.d.). Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes.
  • BenchChem Technical Support. (2025).
  • Qi, C., et al. (2018). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. ACS Sustainable Chemistry & Engineering.
  • Reddy, K. V., et al. (n.d.).
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
  • Ashenhurst, J. (2018).
  • Organic Chemistry Portal. (n.d.).
  • Nogrady, Z., et al. (2023).
  • Wikipedia. (n.d.).
  • BenchChem Technical Support. (2025).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem Technical Support. (2025).
  • Akhlaghi, S. P., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Royal Society of Chemistry. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
  • Akulov, A., et al. (2020). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. (n.d.).
  • Nogrady, Z., et al. (2023).
  • Tundo, P., & Selva, M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • UreaKnowHow. (n.d.).
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  • ACS Publications. (n.d.).

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Optimizing reaction conditions for the synthesis of Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzyl 4-bromophenethylcarbamate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific carbamate synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and reliable method for this synthesis is the N-protection of 4-bromophenethylamine with benzyl chloroformate (Cbz-Cl). This is a nucleophilic acyl substitution reaction where the amine nitrogen of 4-bromophenethylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

Reaction Scheme: (4-Bromophenethylamine) + (Benzyl Chloroformate) --[Base]--> this compound + [Base·HCl]

Q2: What are the critical roles of the main reagents in this synthesis?
  • 4-Bromophenethylamine: This is the amine substrate. The bromine atom on the phenyl ring is an electron-withdrawing group, which slightly reduces the nucleophilicity of the amine compared to unsubstituted phenethylamine.

  • Benzyl Chloroformate (Cbz-Cl): This is the protecting group source, also known as the acylating agent. It is highly reactive and sensitive to moisture, which can lead to its degradation.[2][3] Due to its reactivity, it is a lachrymator and must be handled with appropriate personal protective equipment in a chemical fume hood.[3]

  • Base: The base is crucial for scavenging the HCl produced. The choice of base can significantly impact the reaction's success. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, as are inorganic bases like sodium carbonate or sodium hydroxide in biphasic systems.[1][4]

Q3: What safety precautions are essential when handling benzyl chloroformate?

Benzyl chloroformate is a corrosive lachrymator that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2] It is also water-sensitive and degrades to form HCl.[1] Always handle this reagent in a well-ventilated chemical fume hood, wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves. Ensure all glassware is dry before use.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is disappointingly low. What are the most likely causes and how can I fix this?

A: Low conversion is a common problem that can usually be traced back to one of three areas: reagent integrity, reaction conditions, or the presence of moisture.

  • Reagent Integrity:

    • Benzyl Chloroformate Degradation: Cbz-Cl is highly susceptible to hydrolysis. If the reagent is old or has been improperly stored, it may have degraded to benzyl alcohol and HCl.[2] Always use a fresh bottle or a recently opened one stored under an inert atmosphere (e.g., nitrogen or argon). A pungent, phosgene-like odor is characteristic, but its absence might suggest degradation.[2]

    • Amine Salt Formation: Ensure your starting 4-bromophenethylamine is the free base. If it is a hydrochloride salt, you will need to add at least two equivalents of base: one to neutralize the salt and a second to scavenge the HCl produced during the reaction.

  • Suboptimal Reaction Conditions:

    • Insufficient Base: An inadequate amount of base will allow HCl to build up. This protonates the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine.[4]

    • Temperature Control: The initial reaction is exothermic. It is critical to add the benzyl chloroformate slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[4] After the initial addition, allowing the reaction to warm to room temperature can help drive it to completion.

  • Moisture Contamination:

    • Hydrolysis and Side Reactions: Water will rapidly react with benzyl chloroformate to form an unstable carbamic acid, which can decompose.[2][4] This not only consumes your reagent but can also lead to the formation of urea-based impurities.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried) before use. Running the reaction under an inert atmosphere of nitrogen or argon is best practice.

Issue 2: Complex Reaction Mixture and Side Products on TLC

Q: My TLC analysis shows multiple spots in addition to my starting material and product. What are these impurities, and how can I prevent them?

A: The presence of multiple spots indicates the formation of side products. The most common culprits in this synthesis are symmetrical ureas and benzyl alcohol.

  • Symmetrical Urea Formation:

    • Mechanism: This side reaction occurs when benzyl chloroformate reacts with trace water to form an isocyanate intermediate. This highly reactive intermediate can then react with your starting amine (4-bromophenethylcarbamate) to form a stable and often difficult-to-remove symmetrical urea byproduct.[4]

    • Prevention: The key is rigorous exclusion of water. Use anhydrous solvents, dry glassware, and an inert atmosphere. Slow, controlled addition of Cbz-Cl at 0 °C also helps minimize the formation of the isocyanate intermediate.[4]

  • Benzyl Alcohol Presence:

    • Source: Benzyl alcohol is the primary degradation product of benzyl chloroformate.[5] Its presence is almost unavoidable to some extent but can be exacerbated by wet conditions or an unnecessarily long reaction time.

    • Impact: Benzyl alcohol often has a similar polarity to the desired carbamate product, which can complicate purification by column chromatography.[5]

    • Mitigation: Use fresh Cbz-Cl and anhydrous conditions. During workup, a wash with a mild aqueous base (like sodium bicarbonate solution) can help remove some acidic impurities, but benzyl alcohol will likely remain in the organic layer. Careful chromatography is the most effective removal method.

Issue 3: Challenges in Product Purification

Q: I'm finding it difficult to isolate a pure product. What are the recommended purification strategies?

A: The purification strategy depends on the physical state of your product (solid or oil) and the nature of the impurities.

  • For Solid Products (Crystallization):

    • If your crude product is a solid or can be induced to crystallize, this is often the most efficient purification method.

    • Procedure: After aqueous workup and drying, dissolve the crude material in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.[6][7] Collect the crystals by filtration.

  • For Oily Products or Difficult Mixtures (Column Chromatography):

    • Flash column chromatography is the go-to method for purifying oils or separating mixtures with close Rf values.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low percentage of ethyl acetate and gradually increase the polarity to elute your product. A typical starting point could be 10-20% Ethyl Acetate in Hexanes.

    • Pro-Tip: To effectively separate the product from residual benzyl alcohol, which can be a challenge, ensure you use a long column and run the chromatography slowly to improve resolution.[5]

Experimental Protocols and Data

Optimized Reaction Conditions

The following table summarizes recommended parameters for the synthesis of this compound.

ParameterRecommended ConditionRationale & Citation
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), AnhydrousProvides good solubility for reactants and is relatively inert. Anhydrous grade is critical to prevent side reactions.[4]
Base Triethylamine (TEA) or DIPEANon-nucleophilic amine bases that effectively scavenge HCl without competing in the main reaction.[4]
Stoichiometry
4-Bromophenethylamine1.0 equivalentLimiting reagent.
Benzyl Chloroformate1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the starting amine.
Base (TEA/DIPEA)1.2 - 1.5 equivalentsSufficient excess to neutralize generated HCl and any trace acidity.
Temperature 0 °C for addition, then warm to Room TemperatureControls initial exotherm, minimizes side reactions, and allows the reaction to proceed to completion.[4][8]
Reaction Time 2 - 6 hoursTypically sufficient for completion. Monitor by TLC (Thin Layer Chromatography).
Step-by-Step Synthesis Protocol
  • Preparation: Under an inert atmosphere (N2 or Ar), add 4-bromophenethylamine (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Cool the flask to 0 °C in an ice-water bath. Add triethylamine (1.5 equiv) to the stirred solution.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC. The disappearance of the starting amine spot indicates completion. A typical eluent for TLC is 30% ethyl acetate in hexanes.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO3 solution (to remove residual acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by crystallization as described in the troubleshooting section.

Visual Workflow and Logic Diagrams

Synthesis Workflow

The following diagram outlines the complete experimental workflow from setup to final product characterization.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware Under Inert Atmosphere prep_reagents->setup_glassware Add Amine, Solvent, & Base cool Cool to 0 °C setup_glassware->cool add_cbz Add Cbz-Cl Dropwise cool->add_cbz react Stir at RT (Monitor by TLC) add_cbz->react quench Quench with Water react->quench extract Aqueous Washes (HCl, NaHCO3, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Crystallization dry->purify analyze Characterization (NMR, MS, IR) purify->analyze final_product final_product analyze->final_product Pure Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (2025).
  • Beilstein Journals. (2021).
  • ACS Publications. (Date not available).
  • Organic Syntheses. (Date not available).
  • Grokipedia. (Date not available).
  • Wikipedia. (Date not available).
  • Common Organic Chemistry. (Date not available).
  • PrepChem.com. (Date not available). Synthesis of N-Cbz-ethanolamine.

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How to remove unreacted starting materials from Benzyl 4-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 4-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we address specific issues in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each experimental step.

Troubleshooting Guide: Common Purification Hurdles

This section is dedicated to resolving specific issues you may encounter post-synthesis. A logical workflow for purification is presented below.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) start->workup tlc_check1 TLC/LCMS Analysis of Organic Layer workup->tlc_check1 amine_present Unreacted Amine (4-bromophenethylamine) Detected? tlc_check1->amine_present Check Purity acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) amine_present->acid_wash Yes byproduct_present Other Impurities (e.g., Benzyl Alcohol) Detected? amine_present->byproduct_present No acid_wash->workup Repeat Workup chromatography Flash Column Chromatography byproduct_present->chromatography Yes pure_fractions Combine Pure Fractions & Evaporate Solvent byproduct_present->pure_fractions No tlc_check2 TLC/LCMS Analysis of Fractions chromatography->tlc_check2 tlc_check2->pure_fractions Purity Confirmed recrystallization Recrystallization pure_fractions->recrystallization If Solid final_product Pure Benzyl 4-bromophenethylcarbamate pure_fractions->final_product If Oil recrystallization->final_product

Caption: Decision workflow for purifying this compound.

Q1: My crude NMR or TLC analysis shows a significant amount of unreacted 4-bromophenethylamine. How do I remove it?

A1: The most efficient way to remove a basic impurity like 4-bromophenethylamine from a neutral product is through a liquid-liquid extraction with a dilute acid.[1][2][3]

  • The Principle (Causality): 4-bromophenethylamine is a primary amine, which is basic. In the presence of an acid (like dilute hydrochloric acid), the amine's lone pair of electrons will be protonated, forming a water-soluble ammonium salt (4-bromophenethylammonium chloride).[4][5] Your desired product, this compound, is a neutral carbamate and will remain in the organic layer. This difference in solubility is the basis for the separation.[2]

  • Recommended Action: Perform an acidic wash during your aqueous workup. Dissolve your crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Transfer it to a separatory funnel and wash the organic layer with 1M HCl (aq). Repeat the wash two to three times to ensure complete removal. Afterward, wash with water and then brine to remove residual acid and water before drying the organic layer.[3]

Q2: I see a spot on my TLC that I suspect is benzyl alcohol, a byproduct from the hydrolysis of benzyl chloroformate. What is the best way to get rid of it?

A2: Benzyl alcohol is more polar than your carbamate product but can be challenging to remove completely with extraction alone due to its moderate polarity and solubility in some organic solvents.[6][7] Flash column chromatography is the most reliable method for its removal.[8][9]

  • The Principle (Causality): Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.[8] Silica gel is polar. More polar compounds, like benzyl alcohol, will adhere more strongly to the silica and elute more slowly. Your less polar carbamate product will travel down the column faster, allowing for separation.

  • Recommended Action: After an initial aqueous workup, concentrate the crude product and purify it by flash column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexanes. See the "Experimental Protocols" section for a detailed procedure.

Q3: After a thorough aqueous workup, my product is still impure according to TLC/LCMS. What should be my next step?

A3: If aqueous extractions are insufficient, the next and most powerful purification step is flash column chromatography on silica gel.[8][9] This technique is highly effective for separating compounds with different polarities, which is the case for your carbamate product versus starting materials and byproducts.

  • The Principle (Causality): As explained in A2, chromatography exploits polarity differences. The unreacted amine (if any remains as the free base), benzyl alcohol, and other potential polar impurities will have a stronger affinity for the silica gel compared to the desired, less polar carbamate product.

  • Recommended Action: Develop a solvent system using TLC. The ideal system will show good separation between your product spot and all impurity spots, with the product having an Rf value of approximately 0.2-0.4. A summary of potential solvent systems is provided in the table below.

Q4: I am struggling to get my purified this compound to crystallize. It remains an oil. What can I do?

A4: The oily nature of the product often points to residual impurities or solvent.

  • The Principle (Causality): The presence of even small amounts of impurities can disrupt the formation of a crystal lattice. Solvents can also act as "impurities" in this context.

  • Recommended Actions:

    • Ensure Purity: Re-verify the purity by HPLC or NMR. If impurities are still present, re-purification via column chromatography may be necessary.[6]

    • Remove All Solvent: Ensure all volatile solvents are removed under a high vacuum for an extended period.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.

      • Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether).[10] Stir or sonicate the mixture. This can wash away more soluble impurities and encourage the pure product to solidify.

      • Recrystallization: If a small amount of solid can be obtained, perform a recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or a similar mixture).[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound compared to its starting materials?

A1: The polarity, from most polar to least polar, is generally expected to be:

  • 4-bromophenethylamine (free base): The primary amine makes this compound quite polar.

  • Benzyl alcohol: The hydroxyl group makes it polar.

  • This compound: The carbamate is a moderately polar functional group, but the overall molecule is large and has significant non-polar character. It is less polar than the starting amine and benzyl alcohol.

  • Benzyl chloroformate: This is a relatively non-polar molecule, but it is highly reactive and unlikely to be present after an aqueous workup.

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and the effectiveness of purification steps like column chromatography.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and identifying any residual starting materials or byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the final compound, often to levels greater than 99%.[6][11]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.

Q3: My yield is low after purification. What are the common causes?

A3: Low yield can result from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The initial reaction may not have gone to completion. Monitor the reaction by TLC to ensure all the limiting reagent is consumed.

  • Product Loss During Workup: The product may have some solubility in the aqueous layers, especially if an emulsion forms. To minimize this, use brine (saturated aqueous NaCl) for the final wash, which decreases the solubility of organic compounds in the aqueous phase.[3]

  • Product Loss During Chromatography: If the chosen solvent system is too polar, the product may elute very slowly or streak, leading to broad fractions and difficult separation. Conversely, a system that is too non-polar may cause co-elution with impurities. Careful TLC analysis is key to optimizing separation and minimizing loss.

  • Decomposition: While carbamates are generally stable, they can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[12] Ensure workup conditions are kept mild (e.g., room temperature).

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent System (Mobile Phase)Ratio (v/v)Target RfNotes
Hexanes / Ethyl Acetate9:1 to 4:1~0.3Standard system for moderately polar compounds. Start with a lower polarity and gradually increase.
Dichloromethane / Methanol99:1 to 95:5~0.3Use if the product has poor solubility in hexanes/EtOAc. Be aware of the higher toxicity of DCM.[13]
Toluene / Ethyl Acetate9:1 to 7:3~0.3Offers different selectivity compared to aliphatic solvents and can sometimes improve separation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Amine Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.

  • Separate Layers: Allow the layers to separate fully. Drain and collect the lower aqueous layer for proper disposal.

  • Repeat: Repeat the acid wash (steps 3-4) one more time.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer.[3]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system by TLC. The target compound should have an Rf of ~0.3.

  • Column Packing: Prepare a silica gel column using the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the column solvent or dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[13]

  • Elution: Carefully add the eluent to the column and apply positive pressure. Begin collecting fractions.

  • Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., move from 10% to 15% to 20% ethyl acetate) to elute more polar compounds.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the purified, solid product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Induce Precipitation: Slowly add a "non-solvent" in which the product is poorly soluble (e.g., hexanes or heptane) dropwise until the solution becomes cloudy.[10]

  • Re-dissolve: Add a few drops of the hot solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under a high vacuum.

References

  • Amine Extraction in the Laboratory. (n.d.). LibreTexts. Retrieved from [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Flash chiral chromatography using carbohydrate carbamate-coated silica. (1991). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Solid-liquid extraction. (n.d.). Columbia University. Retrieved from [Link]

  • Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. (2016). ResearchGate. Retrieved from [Link]

  • Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). MDPI. Retrieved from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. (1996). ACS Publications. Retrieved from [Link]

  • Carbamate Column, Rapid Analysis, C18, 4.6 x 150 mm. (n.d.). Pickering Laboratories. Retrieved from [Link]

  • Benzyl Chloride removal? (2011). Reddit. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate. Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
  • Remove Benzylalcohol from Benzylchloride. (2010). Sciencemadness Discussion Board. Retrieved from [Link]

  • Process for producing N-protected amino acid. (2013). Google Patents.
  • Efficient Detachment of N-Benzyl Carbamate Group. (2002). Synlett. Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). PMC - NIH. Retrieved from [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • A kind of preparation method of p-bromobenzyl bromide. (2009). Google Patents.
  • Method for purifying benzyl alcohol. (1972). Google Patents.
  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (1993). Google Patents.

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Stability issues of benzyl carbamates under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of benzyl carbamates—commonly known as the Carboxybenzyl (Cbz or Z) protecting group—under various experimental conditions.

Introduction: The Cbz Group - A Synthetic Workhorse

Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational development in modern peptide synthesis.[1] By converting a nucleophilic amine into a stable carbamate, it allows for a vast range of chemical transformations on other parts of a molecule.[2][3] Its popularity stems from its general robustness and, most critically, its unique deprotection pathway via catalytic hydrogenolysis, which makes it orthogonal to many acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2][4] However, its stability is not absolute, and understanding its limits under acidic and basic conditions is crucial for troubleshooting and designing successful synthetic routes.

Troubleshooting Guide & FAQs: Stability in Acidic Conditions

While catalytic hydrogenolysis is the preferred method for Cbz removal, acidic cleavage is a necessary alternative when a substrate contains reducible functional groups (e.g., alkenes, alkynes, nitro groups).[5][6] However, this approach is often fraught with challenges.

Q1: I thought the Cbz group was relatively stable to acid, but I'm seeing premature deprotection during my aqueous workup or silica gel chromatography. Why is this happening?

Answer: This is a common issue that stems from a misunderstanding of "stability." While the Cbz group can withstand many mildly acidic conditions, its lability is highly dependent on the specific acid, solvent, temperature, and substrate.

  • Causality: The cleavage mechanism under acidic conditions proceeds via protonation of the carbamate oxygen. This is followed by either an SN1-type cleavage, which is facilitated by the formation of the very stable benzyl cation, or an SN2-type displacement by a nucleophile at the benzylic carbon.[7]

  • Troubleshooting Insights:

    • Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the slow cleavage of sensitive Cbz-protected amines, especially when using protic solvents like methanol in the eluent.

    • Aqueous Workup: Using strong acids (e.g., 1M HCl) to adjust the pH of an extraction can lead to partial or complete deprotection, particularly if the layers are agitated for an extended period.

  • Solutions:

    • Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (e.g., slurry the silica in your eluent containing 0.5-1% Et₃N), before packing the column.

    • Use Buffered Silica: Commercially available buffered silica plates or bulk media can be used.

    • Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral) for chromatography.

    • Milder Workup: Use saturated ammonium chloride (NH₄Cl) solution, which is mildly acidic, or cold, dilute bicarbonate solutions for pH adjustments during extractions.

Q2: My substrate is sensitive to hydrogenation. What are the standard "harsher" acidic conditions for Cbz removal, and what are the risks?

Answer: The classic and most potent reagent for acidic Cbz cleavage is a solution of hydrogen bromide (HBr) in glacial acetic acid (AcOH), typically at a 33% concentration.[7][8]

  • Causality: This reagent combination provides both a strong Brønsted acid (HBr) to protonate the carbamate and a good nucleophile (Br⁻) to facilitate SN2 cleavage of the benzyl C-O bond. The resulting unstable carbamic acid rapidly decarboxylates to yield the desired amine as its HBr salt.[7][8]

  • Risks & Side Reactions:

    • Acid-Labile Groups: This method is not orthogonal and will readily cleave other acid-sensitive groups like Boc, t-butyl esters, and trityl ethers.[5]

    • Bromination: Commercial HBr/AcOH can contain traces of free bromine (Br₂), which can lead to electrophilic aromatic substitution on sensitive residues, such as the bromination of tyrosine in peptide synthesis.[9]

    • Acetylation: If the reaction is heated, the liberated amine can be acetylated by the acetic acid solvent, leading to an undesired N-acetylated byproduct.[10]

Q3: The standard HBr/AcOH protocol is too harsh for my molecule. What milder acidic alternatives can I try?

Answer: Several milder Lewis acid or Brønsted acid systems have been developed to deprotect Cbz groups on sensitive substrates.

  • Expert Recommendation: A highly effective and increasingly popular method is the use of Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .[11][12]

  • Causality: HFIP is a highly polar, non-nucleophilic solvent that enhances the Brønsted acidity of the Lewis acid AlCl₃, facilitating cleavage without harsh reagents.[11]

  • Advantages:

    • Selectivity: This system can selectively cleave a Cbz group in the presence of O- and N-benzyl groups and other reducible functionalities.[12][13]

    • Safety: It avoids the use of pyrophoric reagents or hazardous hydrogen gas.[11]

    • Conditions: The reaction often proceeds to completion at room temperature.[11]

  • Other Alternatives:

    • Trifluoroacetic Acid (TFA): Neat TFA or TFA in dichloromethane (DCM) can cleave Cbz groups, though it may require longer reaction times or gentle heating.[14]

    • Isopropanol Hydrochloride (IPA·HCl): This reagent offers a metal-free, scalable option that can be effective, sometimes requiring elevated temperatures.[15]

Troubleshooting Guide & FAQs: Stability in Basic Conditions

The Cbz group is renowned for its stability towards a wide range of basic conditions, which is the foundation of its use in orthogonal synthesis strategies like Fmoc-based peptide synthesis.[1][4] However, this stability has its limits.

Q1: I need to saponify a methyl ester using LiOH or NaOH. Will my Cbz group survive?

Answer: In most cases, yes. The Cbz group is generally stable to the conditions required for the saponification of simple alkyl esters (e.g., LiOH, NaOH, or KOH in a solvent mixture like THF/MeOH/H₂O at 0 °C to room temperature).[16][17]

  • Causality: The carbamate linkage is significantly less electrophilic and more sterically hindered than a simple methyl or ethyl ester. Nucleophilic attack by hydroxide is much slower on the carbamate carbonyl. This kinetic difference allows for selective ester hydrolysis.

  • Troubleshooting Insights:

    • Temperature: The primary risk factor is elevated temperature. Avoid heating the saponification reaction if possible. Prolonged reaction times at high temperatures can lead to slow cleavage of the Cbz group.

    • Substrate Dependence: Highly activated or sterically unhindered Cbz groups may show increased lability.

  • Best Practices for Orthogonality:

    • Monitor Closely: Follow the reaction by TLC or LC-MS to ensure the ester is cleaved without significant Cbz group loss.

    • Keep it Cold: Run the reaction at 0 °C to minimize potential side reactions.

    • Use Limiting Base: Use the minimum amount of hydroxide base required for the saponification (typically 1.1-1.5 equivalents).

Q2: Can the Cbz group be cleaved under any basic or nucleophilic conditions?

Answer: Yes, although it is not the standard approach, specific protocols have been developed to leverage nucleophilic attack for Cbz removal. This is typically reserved for highly sensitive substrates where neither hydrogenolysis nor acidic cleavage is viable.

  • Expert Protocol: A method using 2-mercaptoethanol with potassium phosphate (K₃PO₄) in N,N-dimethylacetamide (DMAc) at 75 °C has been reported.[13][18]

  • Causality: This protocol utilizes a strong nucleophile (the thiolate generated from 2-mercaptoethanol) to attack the carbamate carbonyl under heated conditions, leading to cleavage.

  • Implications: This demonstrates that the Cbz group is not completely inert to nucleophiles. Its stability under "basic" conditions usually refers to non-nucleophilic amine bases (like piperidine for Fmoc removal) or hydroxide at low temperatures. Strong nucleophiles, especially when heated, can induce cleavage.

Data Summary: Cbz Group Stability and Deprotection

The following table summarizes the stability of the Cbz group under various common reaction conditions.

Reagent/ConditionPurposeCbz Group StabilityOrthogonality & Notes
H₂, Pd/C Standard Deprotection Labile The mildest and most common method. Not compatible with reducible groups (alkenes, alkynes, nitro, etc.).[5][8]
HBr (33%) in AcOH Acidic Deprotection Labile Harsh conditions. Cleaves other acid-labile groups (Boc, Trityl).[7][19]
AlCl₃ in HFIP Mild Acidic Deprotection Labile Excellent mild alternative for sensitive substrates. Selective over O/N-Benzyl groups.[11][12]
TFA Acidic Deprotection / Boc RemovalModerately Stable to Labile Slower cleavage than HBr/AcOH. Generally stable during standard Boc deprotection but can be cleaved with longer times or heat.[14]
Piperidine (20%) in DMF Fmoc DeprotectionStable The basis of orthogonality in Fmoc-based peptide synthesis.[4]
LiOH or NaOH (aq.) Ester SaponificationGenerally Stable Stable at low temperatures (0 °C to RT). Lability may increase with heat or prolonged reaction times.[16]
2-Mercaptoethanol, K₃PO₄ Nucleophilic Deprotection Labile A specialized method for highly sensitive substrates where other methods fail. Requires heat.[13][18]

Visualized Mechanisms and Workflows

A clear understanding of the reaction pathways and decision-making processes is critical for successful synthesis.

Acidic_Cleavage_Mechanism cluster_paths Cleavage Pathways Cbz Cbz-Protected Amine Protonated Protonated Carbamate Cbz->Protonated  H⁺ SN1_path Benzyl Cation + Carbamic Acid Protonated->SN1_path Sₙ1-like SN2_path SN2 Transition State Protonated->SN2_path Sₙ2  Br⁻ HBr HBr Products Free Amine (HBr salt) + CO₂ + Benzyl Bromide SN1_path->Products SN2_path->Products

Caption: Mechanism of Acidic Cbz Deprotection.

Deprotection_Decision_Tree Start Start: Cbz-Protected Substrate Q1 Reducible groups present? (alkenes, alkynes, NO₂, etc.) Start->Q1 Q2 Other acid-labile groups? (Boc, Trityl, etc.) Q1->Q2 Yes Method_H2 Use Catalytic Hydrogenolysis (H₂/Pd-C) Q1->Method_H2 No Method_Acid_Harsh Use Harsh Acid (HBr/AcOH) Q2->Method_Acid_Harsh No Method_Acid_Mild Use Mild Acid (AlCl₃/HFIP) Q2->Method_Acid_Mild Yes

Sources

Technical Support Center: Preventing Side Reactions During the Bromination of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of phenethylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this critical synthetic transformation. By understanding the underlying mechanisms and applying the insights provided, you can enhance the efficiency, selectivity, and reproducibility of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the brom-ination of phenethylamine derivatives, providing quick and actionable solutions.

Q1: My primary side product is an over-brominated species. How can I improve the selectivity for mono-bromination?

A1: Over-bromination is a common challenge, especially with activated aromatic rings typical of phenethylamine derivatives. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.

Root Causes & Solutions:

  • Excess Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a slow, controlled release of the electrophilic bromine species, minimizing local excesses that lead to multiple substitutions.[1][2][3]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity.[4] Electrophilic aromatic substitution is an exothermic process, and lower temperatures favor the kinetically controlled product, which is often the mono-substituted isomer.

  • Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates and thus the regioselectivity.[4] Experiment with less polar solvents to potentially temper the reactivity of the system.

  • Protecting Groups: The most robust solution is to temporarily protect the activating amine group. Converting the amine to an amide (e.g., acetamide) significantly reduces its activating effect, allowing for more controlled bromination. The protecting group can be subsequently removed under mild conditions.

Q2: I'm observing significant oxidation of my phenethylamine starting material. What causes this and how can it be prevented?

A2: Phenethylamines, particularly those with electron-rich aromatic rings, can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain reagents.[5][6]

Root Causes & Solutions:

  • Choice of Brominating Agent: While effective, elemental bromine can sometimes act as an oxidizing agent. The use of NBS is generally milder and less prone to causing oxidation.[2]

  • Exclusion of Air and Light: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Light can also promote radical side reactions, so protecting the reaction vessel from light is advisable.

  • Temperature Control: High reaction temperatures can accelerate oxidative degradation. Maintain the lowest effective temperature for the bromination to proceed at a reasonable rate.

Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A3: Incomplete conversion can stem from several factors related to reagent purity, reaction setup, and the inherent reactivity of your specific substrate.

Root Causes & Solutions:

  • Reagent Purity: Ensure your starting material and brominating agent are pure. Impurities can inhibit the reaction or lead to undesired side products.[4] NBS, for instance, can be recrystallized to remove succinimide impurities.[3]

  • Catalyst Deactivation (if applicable): If using a Lewis acid catalyst with Br₂, ensure it is anhydrous and active. Moisture can deactivate many Lewis acids.

  • Insufficient Activation: If your phenethylamine derivative contains strongly deactivating groups on the aromatic ring, the reaction may require more forcing conditions, such as a stronger Lewis acid or higher temperatures.[7]

  • Protonation of the Amine: The basic amine side chain can be protonated by acidic byproducts (like HBr), deactivating the ring towards further electrophilic substitution. The use of a non-nucleophilic base can sometimes be beneficial to scavenge acid.

Q4: I'm getting an unexpected regioisomer as the major product. How can I control the regioselectivity of the bromination?

A4: The directing effects of substituents on the aromatic ring primarily govern regioselectivity.[8][9] However, steric and electronic factors can lead to unexpected outcomes.

Root Causes & Solutions:

  • Steric Hindrance: Bulky substituents on the aromatic ring or a bulky brominating agent can hinder approach to the sterically less accessible positions, favoring substitution at other sites.[4]

  • Protecting Group Strategy: The choice of protecting group for the amine can influence regioselectivity. Different amides can exert varying steric and electronic effects.

  • Reaction Conditions: As mentioned, temperature and solvent can play a role in directing the substitution.[4][10] A systematic screening of these parameters may be necessary to optimize for the desired isomer.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, workflow-based approach to diagnosing and solving common side reactions.

Problem: Low Yield and Complex Product Mixture

A low yield accompanied by a multitude of spots on a TLC plate indicates a lack of reaction control.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_analysis Initial Analysis cluster_optimization Reaction Optimization start Low Yield & Complex Mixture check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity analyze_mixture 2. Characterize Byproducts (LC-MS, NMR) check_purity->analyze_mixture If pure... protecting_group 3. Implement Amine Protecting Group analyze_mixture->protecting_group Identify over-bromination & oxidation... control_stoichiometry 4. Titrate Brominating Agent (e.g., NBS) protecting_group->control_stoichiometry optimize_conditions 5. Screen Temperature & Solvents control_stoichiometry->optimize_conditions end_goal Improved Yield & Selectivity optimize_conditions->end_goal

Caption: A systematic workflow for troubleshooting low yields in phenethylamine bromination.

Detailed Troubleshooting Steps:
  • Verify Reagent Purity: Before embarking on extensive optimization, confirm the purity of your phenethylamine derivative and the brominating agent. Impurities can often be the hidden cause of unexpected side reactions.[4]

  • Characterize Byproducts: Isolate and characterize the major side products using techniques like LC-MS and NMR. Knowing the structure of what you don't want is crucial for diagnosing the problematic reaction pathway.

  • Implement Amine Protection: This is often the most effective single change to improve reaction outcome. The conversion of the primary amine to an acetamide is a standard and reliable method.

    • Protocol: Acetylation of Phenethylamine

      • Dissolve the phenethylamine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Add a slight excess (1.1 equivalents) of a non-nucleophilic base, such as triethylamine.

      • Cool the mixture in an ice bath.

      • Slowly add acetic anhydride (1.1 equivalents).

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Work up the reaction by washing with dilute aqueous acid, then brine, and dry the organic layer over anhydrous sodium sulfate.

      • Purify the resulting N-acetylphenethylamine by recrystallization or column chromatography.

  • Control Stoichiometry and Addition: Use a high-quality brominating agent like recrystallized NBS. Add it portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture. This minimizes the chance of a single molecule reacting multiple times.[3]

  • Optimize Reaction Conditions: Systematically screen reaction parameters.

ParameterRange to InvestigateRationale
Temperature -20 °C to Room TemperatureLower temperatures increase selectivity by favoring the kinetic product.[4]
Solvent Dichloromethane, Acetic Acid, AcetonitrileSolvent polarity can influence electrophile reactivity and intermediate stability.[4]
Brominating Agent NBS, Dibromodimethylhydantoin (DBDMH)Milder brominating agents can reduce side reactions.

III. Mechanistic Insights: Understanding the "Why"

A solid grasp of the reaction mechanism is essential for rational troubleshooting. The bromination of phenethylamines proceeds via electrophilic aromatic substitution (EAS).[11][12][13][14]

EAS_Mechanism cluster_reaction Electrophilic Aromatic Substitution reagents Phenethylamine Derivative + Br+ pi_attack π-Complex Formation (Rate-Determining Step) reagents->pi_attack sigma_complex Arenium Ion Intermediate (Sigma Complex) pi_attack->sigma_complex deprotonation Proton Removal (Restores Aromaticity) sigma_complex->deprotonation product Brominated Product deprotonation->product

Caption: Generalized mechanism for electrophilic aromatic substitution on a phenethylamine derivative.

Key Mechanistic Considerations:
  • The Arenium Ion: The stability of the carbocation intermediate (arenium ion or sigma complex) determines the position of substitution. Activating groups like amines and ethers stabilize this intermediate through resonance, particularly when the electrophile adds to the ortho or para positions.[9][11]

  • The Role of the Amine: The lone pair on the nitrogen atom of the phenethylamine's amino group strongly activates the aromatic ring, making it highly nucleophilic. This is why over-bromination is a frequent issue. By converting the amine to an amide, the lone pair is delocalized into the carbonyl group, thus moderating the activating effect.

IV. Advanced Topic: Benzylic Bromination

While aromatic bromination is the most common reaction, under certain conditions, bromination can occur at the benzylic position (the carbon adjacent to the aromatic ring).[1]

Q5: I'm seeing bromination on the ethyl side chain instead of the aromatic ring. Why is this happening?

A5: This indicates a shift from an electrophilic aromatic substitution mechanism to a radical-based mechanism.

Conditions Favoring Benzylic Bromination:

  • Radical Initiators: The presence of radical initiators like AIBN or benzoyl peroxide.[15]

  • Light: UV light can initiate the homolytic cleavage of Br-Br or N-Br bonds, generating bromine radicals.[1]

  • Non-polar Solvents: Solvents like carbon tetrachloride (CCl₄) favor radical reactions.[15]

Preventing Benzylic Bromination:

  • Exclude Light and Radical Initiators: Conduct the reaction in the dark and ensure your reagents are free from peroxide contaminants.

  • Use Polar Solvents: Solvents like acetic acid or acetonitrile favor the ionic mechanism of electrophilic aromatic substitution.

  • Choose the Right Reagent: NBS is often used for benzylic bromination under radical conditions.[3][15] For aromatic bromination, ensure no radical initiators are present.

By carefully considering these factors and applying the troubleshooting strategies outlined, researchers can significantly improve the outcomes of their phenethylamine bromination reactions, leading to higher yields, better selectivity, and more reliable synthetic procedures.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Plausible pathways of ring-opening bromination. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

  • Guindon, Y., et al. (n.d.). Regiocontrolled opening of cyclic ethers using dimethylboron bromide. ACS Publications. [Link]

  • The Hive Archive. (n.d.). Successful 2C-B Syntheses. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • Scribd. (n.d.). 2C-B Synthesis Guide and Dosage. [Link]

  • Kumar, S., et al. (2020, March 13). Differential formation of nitrogen-centered radicals leading to unprecedented, regioselective bromination of N,N′-(1,2-phenylene)bisamides and 2-amidophenols. RSC Publishing. [Link]

  • Organic Chemistry with Victor. (2024, February 12). Cleavage of Cyclic Ethers. [Link]

  • Wikipedia. (n.d.). Bromo-DragonFLY. [Link]

  • Vaz, A. D., et al. (n.d.). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. [Link]

  • American Addiction Centers. (2024, October 11). 2c-i, 2c-e, 2C-b Abuse: Understanding Research Chemicals. [Link]

  • Pearson. (n.d.). Propose mechanisms for the epoxidation and ring-opening steps of.... [Link]

  • ResearchGate. (n.d.). Aromatic Bromination of N -Phenylacetamide Inside CNTs. Are CNTs Real Nanoreactors Controlling Regioselectivity and Kinetics? A QM/MM Investigation | Request PDF. [Link]

  • Scribd. (n.d.). Advanced 2C-B Synthesis Guide. [Link]

  • MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

  • ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society. [Link]

  • Edmondson, D. E., et al. (2000, December 12). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. PubMed. [Link]

  • RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]

  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

  • ResearchGate. (2025, August 6). (PDF) Bromination of N-phthaloylamino acid derivatives. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]

  • PubMed Central. (n.d.). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. [Link]

  • ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

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Technical Support Center: Challenges in the Purification of Polar Carbamate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges associated with the purification of polar carbamate compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the intricacies of carbamate purification.

Carbamates are a crucial class of organic compounds, widely utilized as peptide bond surrogates in medicinal chemistry due to their chemical stability and ability to permeate cell membranes.[1] However, their inherent polarity often presents significant hurdles during purification. This resource aims to equip you with the knowledge and techniques to overcome these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Retention or Breakthrough in Reversed-Phase Chromatography (RPC)

Q: My polar carbamate compound shows little to no retention on a C18 column, eluting in or near the solvent front. How can I improve its retention?

A: This is a classic problem when dealing with highly polar analytes on traditional reversed-phase columns. The hydrophobic stationary phase (like C18) has limited interaction with polar molecules, leading to poor retention.[2]

Causality and Solutions:

  • Insufficient Hydrophobic Interaction: The fundamental issue is the lack of affinity between your polar carbamate and the nonpolar stationary phase.

    • Solution 1: Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that include polar functional groups (e.g., amide, carbamate, urea) embedded within the alkyl chains.[3] This "polar-embedding" allows for better interaction with polar analytes and can improve retention even with highly aqueous mobile phases.

    • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[4][5] It utilizes a polar stationary phase (like silica, amino, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[2][6][7] In HILIC, a water-rich layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase.[4][7] Increasing the aqueous content of the mobile phase will decrease retention.[2][5]

  • Inappropriate Mobile Phase: The mobile phase composition is critical for achieving adequate retention.

    • Solution: Optimize the Mobile Phase for RPC: If you must use RPC, start with a highly aqueous mobile phase (e.g., 95-100% water). Use a gradient that slowly introduces the organic modifier (acetonitrile or methanol). However, for very polar carbamates, this may still be insufficient.

Issue 2: Peak Tailing and Poor Peak Shape

Q: I am observing significant peak tailing for my basic polar carbamate compound, even after optimizing the mobile phase. What is causing this and how can I resolve it?

A: Peak tailing for basic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

Causality and Solutions:

  • Silanol Interactions: Free silanol groups on the silica backbone can be deprotonated and interact with basic analytes, leading to tailing.

    • Solution 1: Use a Base-Deactivated Column: Modern, high-purity silica columns with end-capping significantly reduce the number of accessible silanol groups.

    • Solution 2: Modify the Mobile Phase pH: For basic carbamates, operating at a low pH (e.g., using formic acid or trifluoroacetic acid as an additive) will protonate the analyte and the silanol groups, minimizing unwanted ionic interactions. Conversely, a high pH (using additives like ammonia or triethylamine) can suppress the ionization of silanol groups.[8] However, be mindful of the pH stability of your column.

    • Solution 3: Consider an Alternative Stationary Phase: Alumina-based columns can be a better option for purifying basic compounds as they exhibit less acidic character than silica.[8]

Issue 3: Compound Instability or Degradation During Purification

Q: I suspect my carbamate compound is degrading on the column. What are the potential causes and how can I mitigate this?

A: Carbamate stability can be influenced by pH and the nature of the stationary phase.[9]

Causality and Solutions:

  • Hydrolysis: The carbamate linkage can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[9]

    • Solution 1: Maintain a Neutral pH: If your compound is sensitive to pH extremes, try to work with a mobile phase buffered around neutral pH.

    • Solution 2: Perform a Stability Test: Before committing to a purification method, test the stability of your compound by spotting it on a TLC plate and letting it sit for a period, or by running a 2D TLC.[10][11] This can help determine if the stationary phase itself is causing degradation.

  • Interaction with Active Sites: Highly active stationary phases can catalyze degradation.

    • Solution: Use Deactivated Stationary Phases: Employing end-capped silica or alternative materials like polymeric resins can reduce catalytic degradation.

Issue 4: Difficulty in Detecting the Purified Compound

Q: My polar carbamate has poor or no UV absorbance. How can I effectively detect it during purification?

A: Many carbamates lack a strong chromophore, making UV detection challenging.[12]

Causality and Solutions:

  • Lack of a Chromophore: The molecular structure of the carbamate may not absorb UV light efficiently.

    • Solution 1: Use a Universal Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are excellent alternatives for non-UV active compounds.[13][14]

    • Solution 2: Mass Spectrometry (MS) Detection: Coupling your liquid chromatograph to a mass spectrometer provides high sensitivity and selectivity, and does not rely on UV absorbance.[14]

    • Solution 3: Refractive Index (RI) Detection: RI detectors are another universal option, but they are sensitive to changes in the mobile phase composition and are not suitable for gradient elution.[14]

    • Solution 4: Post-Column Derivatization: For some applications, particularly in analytical-scale separations, post-column derivatization can be employed to introduce a fluorescent tag to the carbamate, significantly enhancing detection sensitivity.[12][15] A common method involves hydrolysis of the carbamate to release methylamine, which then reacts with o-phthalaldehyde (OPA) to form a fluorescent product.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar carbamate?

A1: A good starting point is to assess the compound's polarity and solubility.

  • Thin-Layer Chromatography (TLC): Begin with TLC to quickly screen different solvent systems. If your compound remains at the baseline even in highly polar solvent systems (e.g., 100% ethyl acetate or methanol/dichloromethane mixtures), it is a strong candidate for HILIC or reversed-phase with a highly aqueous mobile phase.[10][11]

  • Solubility Testing: Determine the solubility of your compound in common chromatography solvents. This will guide your choice of loading solvent and mobile phase.

Q2: Can I use normal-phase chromatography for polar carbamates?

A2: While traditional normal-phase chromatography (using non-polar solvents like hexane and a polar stationary phase like silica) can be used, HILIC is often a more suitable and robust technique for highly polar compounds.[2] HILIC uses mobile phases that are more compatible with mass spectrometry and can offer better selectivity for polar analytes.[4][5][7]

Q3: Are there alternatives to chromatography for purifying polar carbamates?

A3: Yes, depending on the nature of your compound and the impurities, other techniques can be considered:

  • Crystallization: If your compound is a solid and can be crystallized, this is an excellent method for achieving high purity.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and enrichment of polar carbamates from complex matrices.[16][17] Various sorbents, including graphitized carbon black and polymeric phases, can be effective.[17] Magnetic solid-phase extraction (MSPE) is an emerging technique offering rapid and efficient extraction.[18][19]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent.[20] It is particularly advantageous for its speed, reduced solvent consumption, and ease of product recovery.[21][22] SFC can be an excellent option for the purification of polar compounds.[21][23]

Q4: How do I choose between HILIC and SFC for my polar carbamate purification?

A4: The choice depends on several factors:

  • Solubility: The sample must be soluble in the injection solvent. For SFC, this is typically a polar organic solvent like methanol.[22]

  • Compound Polarity: Both techniques are well-suited for polar compounds. HILIC is often the first choice for very hydrophilic and water-soluble compounds. SFC has a broad application range and can handle a wide spectrum of polarities.[21][23]

  • Throughput and "Green" Chemistry: SFC offers faster separations and significantly reduces organic solvent consumption, making it a more environmentally friendly and higher-throughput option.[20][22]

Experimental Protocols & Workflows

Protocol 1: Method Development for HILIC Purification
  • Column Selection: Start with a HILIC column with an amide or amino bonded phase.[2][4]

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid (or another suitable buffer).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to a lower percentage of organic solvent (e.g., 50% B) over 10-15 column volumes.

    • Hold at the final conditions for a few column volumes.

    • Return to the initial conditions and re-equilibrate the column.

  • Optimization:

    • Adjust the gradient slope to improve the separation of your target compound from impurities.

    • If retention is too low, consider a shallower gradient or a different HILIC stationary phase.[4]

    • If peak shape is poor, adjust the mobile phase additive (e.g., try ammonium formate).

Workflow: Troubleshooting Poor Peak Shape in RPC

Caption: Troubleshooting workflow for poor peak shape.

Data Summary: Stationary Phase Selection Guide
Compound Polarity Primary Technique Recommended Stationary Phases Key Considerations
Highly Polar/Hydrophilic HILICAmide, Amino, Diol, Silica[2][4][5][24]High organic mobile phase required for retention.
Moderately Polar Reversed-PhasePolar-Embedded (e.g., carbamate, amide), Polar-Endcapped C18Allows for stable retention in highly aqueous mobile phases.
Basic Polar Reversed-Phase / HILICBase-Deactivated C18, Phenylaminopropyl[3], Alumina[8]Mobile phase pH control is crucial to minimize silanol interactions.
Broad Polarity Range SFCVarious (including those used for HPLC)Offers high speed and reduced solvent consumption.[21][22]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved from [Link]

  • Chirita, R.-I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Jia, C., & Pawliszyn, J. (2000). Automated in-tube solid-phase microextraction-high-performance liquid chromatography for carbamate pesticide analysis.
  • Sakaew, S., Lertsirisopon, A., Soleh, A., Limchoowong, N., & Sitanurak, J. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12154–12164.
  • Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Lanças, F. M., & Collins, C. H. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Analytical and Bioanalytical Chemistry, 398(2), 929–937.
  • Hennion, M. C., & Cau-Dit-Coumes, C. (1996). Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11-39.
  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]

  • Regalado, E. L., Welch, C. J., & Makarov, A. A. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. CHIMIA International Journal for Chemistry, 75(11), 944-949.
  • Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Sakaew, S., Lertsirisopon, A., Soleh, A., Limchoowong, N., & Sitanurak, J. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12154–12164.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (n.d.). ResearchGate. Retrieved from [Link]

  • Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Waters Corporation. Retrieved from [Link]

  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters Corporation. Retrieved from [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012). LCGC International. Retrieved from [Link]

  • How to detect and analyze compounds with little or no UV absorption in LC purification? (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Carbamate. Retrieved from [Link]

  • Sensitive fluorescent detection of carbamate pesticides represented by methomyl based on the inner filter effect of Au nanoparticles on the fluorescence of CdTe quantum dots. (2016). Analytical Methods, 8(38), 6961-6967.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11-39.
  • Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-375). Elsevier.
  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. (n.d.). United States Geological Survey. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Molecules, 27(15), 4945.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • How Can We Analyze Carbamate Pesticides? (2021). YouTube. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2022). Journal of the American Chemical Society, 144(35), 16046-16057.
  • Determination of organophosphorous and carbamate insecticides by flow injection analysis. (1993). Analytica Chimica Acta, 276(1), 1-10.

Sources

Technical Support Center: Regioselective Carbamate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in carbamate formation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the site of carbamoylation in polyfunctional molecules. Here, we move beyond simple protocols to explore the underlying principles that govern selectivity, offering field-proven insights and robust troubleshooting strategies to enhance the precision of your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of carbamate formation?

A: Regioselectivity refers to the preferential chemical reaction at one functional group over other similar or identical functional groups within the same molecule. In carbamate synthesis, this means controlling which specific hydroxyl (-OH) or amine (-NH) group in a polyfunctional substrate (like a diol, polyol, or diamine) reacts with the carbamoylating agent to form the desired carbamate. Achieving high regioselectivity is crucial as it prevents the formation of isomeric mixtures, simplifying purification and increasing the overall efficiency of a synthetic sequence.[1]

Q2: What are the primary factors that govern the regioselectivity of carbamoylation?

A: The outcome of a competitive carbamoylation reaction is governed by a combination of factors:

  • Steric Hindrance: Less sterically hindered functional groups are more accessible to the carbamoylating reagent. For example, a primary alcohol will typically react faster than a secondary or tertiary alcohol. This is one of the most common and intuitive ways to achieve selectivity.[2]

  • Electronic Effects: The nucleophilicity of the target group is critical. Electron-donating groups nearby can enhance the nucleophilicity of an -OH or -NH group, making it more reactive. Conversely, electron-withdrawing groups can decrease its reactivity.

  • Reaction Conditions: Temperature, solvent, and the rate of reagent addition can significantly influence selectivity.[3] Low temperatures often favor kinetic control, allowing for differentiation between groups with small differences in activation energy.

  • Catalyst/Reagent Choice: The choice of catalyst or reagent can dramatically alter the regiochemical outcome. Lewis acids, organocatalysts, and enzymes can selectively activate a specific site on the substrate.[4][5][6]

Q3: My substrate contains both amine and hydroxyl groups. Which will react first?

A: Generally, primary and secondary amines are more nucleophilic than hydroxyl groups and will react preferentially with electrophilic carbamoylating agents like isocyanates or chloroformates. To selectively form a carbamate at a hydroxyl group in the presence of an amine, it is almost always necessary to first "protect" the amine.[2] Common amine protecting groups include tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), which themselves form a temporary carbamate to decrease the amine's nucleophilicity.[2][7]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Poor selectivity between a primary and a secondary hydroxyl group in a diol.

Q: I'm reacting my diol with an isocyanate, but I'm getting a mixture of products at both the primary and secondary positions. How can I favor reaction at the primary alcohol?

A: This is a classic challenge of differentiating between hydroxyl groups of varying substitution. The inherent reactivity of a primary alcohol is higher than a secondary one, but this difference can be insufficient under standard conditions.

Causality & Solutions:

  • Kinetic vs. Thermodynamic Control: At elevated temperatures, the reaction may approach thermodynamic equilibrium, leading to a mixture of products. To enhance kinetic selectivity for the more reactive primary -OH, the reaction temperature should be lowered.[3]

  • Steric Differentiation: The most effective strategy is to exploit the difference in steric hindrance.

    • Use a Bulky Reagent: Switching from a small isocyanate (e.g., methyl isocyanate) to a bulkier one (e.g., tert-butyl isocyanate) will amplify the steric clash at the more hindered secondary position, thus favoring reaction at the primary site.

    • Catalyst Choice: Certain catalysts can enhance steric sensitivity. For analogous acylation reactions, organotin catalysts are well-known to activate the primary hydroxyl group selectively. While less common for carbamoylation, exploring sterically demanding Lewis acid or base catalysts could be beneficial.[1]

Workflow for Enhancing Primary -OH Selectivity

Caption: Decision workflow for improving primary alcohol selectivity.

Problem 2: My reaction is plagued by symmetrical urea byproduct formation.

Q: I am attempting to react an amine with a chloroformate, but my main product is the N,N'-disubstituted urea, and I have low conversion to the desired carbamate. What's going wrong?

A: Symmetrical urea formation is a common side reaction, especially when using isocyanate-based methods or generating an isocyanate in situ.[8] It occurs when a free amine molecule attacks an isocyanate intermediate.

Causality & Solutions:

  • Presence of Water: Isocyanates react with water to form an unstable carbamic acid, which quickly decomposes to an amine and CO₂. This newly formed amine can then react with another isocyanate molecule to create the urea byproduct.

    • Solution: Ensure strict anhydrous conditions. Dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar).[8]

  • Reaction Stoichiometry and Addition Rate: A high local concentration of the amine starting material can promote the side reaction.

    • Solution: Employ slow, controlled addition. Add the amine dropwise to the solution of the chloroformate or phosgene equivalent. This keeps the concentration of free amine low, minimizing its chance of reacting with the isocyanate intermediate.[8]

  • Choice of Base: When using chloroformates, a base is required to scavenge the HCl byproduct. If this base is a primary or secondary amine, it will compete as a nucleophile.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]

Problem 3: I need to selectively carbamoylate one of two chemically similar secondary hydroxyl groups.

Q: My molecule has two very similar secondary alcohols, and I'm getting no regioselectivity. How can I target just one of them?

A: Differentiating between electronically and sterically similar functional groups is one of the most significant challenges in synthesis. Simple strategies are unlikely to work, and more advanced methods are required.

Advanced Strategies:

StrategyPrincipleTypical SubstratesProsCons
Directing Groups A functional group is installed on the molecule that chelates to a reagent, directing the reaction to a specific, proximate site. The carbamate group itself can be a powerful directing group.[9][10]Aromatic systems, rigid scaffoldsHigh selectivity, predictable outcomesRequires extra steps for installing/removing the directing group.
Catalyst Control A chiral or specially designed catalyst selectively binds to the substrate in a specific orientation, exposing only one hydroxyl group to the reaction.[5][11]Polyols, carbohydrates, complex natural productsHigh selectivity, often catalytic amounts neededCatalyst development can be complex; may not be generalizable.
Enzymatic Catalysis Enzymes (e.g., lipases, esterases) have highly specific 3D active sites that bind the substrate in a single orientation, leading to near-perfect regioselectivity.[6][12]Wide range, including complex moleculesExtremely high selectivity, mild aqueous conditions, environmentally friendly.[12]Enzyme may not be available for the specific substrate; requires screening.
Transient Protecting Groups A reagent like a boronic acid is used to temporarily and reversibly protect two adjacent hydroxyls, leaving a more remote one available for reaction.cis-Diols, carbohydratesClever way to mask certain groupsOnly applicable to specific spatial arrangements of functional groups.
Experimental Protocols
Protocol 1: Regioselective Carbamoylation of a Primary Alcohol Using a Directing Group Strategy (DoM)

This protocol describes the use of an O-carbamate as a directed metalation group (DMG) to achieve functionalization ortho to a hydroxyl group on an aromatic ring. The carbamate group directs a strong base to deprotonate the adjacent aromatic C-H bond.[9][10]

Step-by-Step Methodology:

  • Carbamate Formation:

    • Dissolve the starting phenol (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir for 30 minutes at 0 °C.

    • Add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aq. NH₄Cl and extract with ethyl acetate. Purify the resulting aryl O-carbamate by column chromatography.

  • Directed ortho-Metalation (DoM):

    • Dissolve the purified aryl O-carbamate (1.0 eq) in anhydrous THF (0.2 M) under argon.

    • Cool the solution to -78 °C.

    • Add sec-butyllithium (1.3 eq, ~1.4 M in cyclohexanes) dropwise over 15 minutes. The solution should develop a deep color.

    • Stir at -78 °C for 1 hour.

    • Add the desired electrophile (e.g., iodine, 1.5 eq) as a solution in THF.

    • Continue stirring at -78 °C for 2 hours, then allow to warm to room temperature.

    • Quench with saturated aq. NH₄Cl, extract, and purify to obtain the ortho-functionalized product.

DoM Workflow Diagram

G cluster_0 Step 1: Carbamate Installation cluster_1 Step 2: Directed ortho-Metalation Phenol Phenol Substrate Carbamate Aryl O-Carbamate (DMG) Phenol->Carbamate 1. NaH 2. Et2NCOCl Lithiation ortho-Lithiated Intermediate Carbamate->Lithiation s-BuLi, -78°C Carbamate->Lithiation Product ortho-Functionalized Product Lithiation->Product Electrophile (E+)

Sources

Overcoming solubility issues of Benzyl 4-bromophenethylcarbamate in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for overcoming solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the knowledge and practical tools to ensure the reliability and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Profile

This compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. To effectively address solubility issues, it is crucial to first understand its key physicochemical properties.

PropertyPredicted ValueSource
Molecular Weight 334.21 g/mol ChemicalBook
Predicted LogP 4.52SwissADME
Predicted Aqueous Solubility 5.48e-05 mg/mL (Poorly soluble)SwissADME
Predicted pKa 12.38 ± 0.46ChemicalBook[1]

The high predicted LogP value indicates a strong preference for lipophilic environments over aqueous ones, and the predicted aqueous solubility is very low. The high pKa suggests that the carbamate proton is not easily ionized, meaning pH adjustments within a physiologically relevant range will have minimal impact on its solubility.[2]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when working with this compound in aqueous buffers.

Q1: My this compound is precipitating out of my buffer after diluting my stock solution. What should I do?

A1: Precipitation upon dilution of a stock solution into an aqueous buffer is a classic sign of a compound exceeding its solubility limit in the final formulation. The organic solvent from the stock solution, often DMSO, can also contribute to this issue when its concentration in the final solution is too high.[3] Here is a systematic approach to troubleshoot this problem:

Step 1: Evaluate Your Stock and Final Concentrations

  • Stock Solution: For hydrophobic compounds, the initial stock solution should be prepared in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol at a high concentration.[4] This minimizes the volume of organic solvent introduced into your aqueous assay buffer.

  • Final Concentration: Calculate the final concentration of the organic solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[5]

Step 2: Methodical Solubilization Strategy

If reducing the organic solvent concentration is not sufficient, a stepwise approach to enhancing solubility is recommended. This involves the use of excipients such as co-solvents, surfactants, or cyclodextrins.

Troubleshooting Workflow for Precipitation

start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Prepare a more concentrated stock to lower final DMSO % check_dmso->reduce_dmso Yes cosolvent Introduce a co-solvent (e.g., PEG400, Propylene Glycol) check_dmso->cosolvent No reassess Re-test for precipitation reduce_dmso->reassess reassess->cosolvent Precipitation persists end Optimized Formulation reassess->end Resolved surfactant Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) cosolvent->surfactant Inadequate solubility cosolvent->end Resolved cyclodextrin Utilize a cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin Inadequate solubility surfactant->end Resolved combination Consider a combination of co-solvent and surfactant cyclodextrin->combination Inadequate solubility cyclodextrin->end Resolved combination->end

Caption: A decision tree for troubleshooting precipitation of this compound.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor solubility can lead to significant variability in experimental results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can manifest as poor dose-response curves, and a lack of reproducibility between experiments. It is crucial to ensure your compound is fully solubilized at the tested concentrations.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its high hydrophobicity, a 100% organic solvent is recommended for preparing the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of compounds.[4] Ethanol is another suitable option. A stock concentration of 10-20 mM in 100% DMSO is a good starting point. Always bring the compound and the solvent to room temperature before mixing to avoid condensation.[6]

Q4: What are the most effective co-solvents for improving the solubility of this compound in aqueous buffers?

A4: Co-solvents work by reducing the polarity of the aqueous medium, which can help to keep hydrophobic compounds in solution.[7][8] For in vitro and in vivo applications, biocompatible co-solvents are preferred.

  • Polyethylene Glycol 400 (PEG400): A widely used, low-toxicity co-solvent that is miscible with water in all proportions.

  • Propylene Glycol (PG): Another common co-solvent with a good safety profile.

  • Glycerol: A viscous co-solvent that can also act as a stabilizing agent.

It is essential to determine the maximum tolerable concentration of any co-solvent in your specific assay system to avoid off-target effects.

Q5: How can I determine the maximum achievable concentration of this compound in my buffer system?

A5: A Co-solvent Titration Experiment is a systematic way to determine the optimal concentration of a co-solvent needed to achieve your desired final concentration of the compound.

Experimental Protocol: Co-solvent Titration

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a series of aqueous buffers containing increasing concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 15%, 20% PEG400 in PBS).

  • Titration:

    • To a fixed volume of each co-solvent buffer, add a small, precise volume of the compound's DMSO stock solution to achieve your target final concentration.

    • For example, to achieve a 100 µM final concentration in 1 mL of buffer, add 10 µL of the 10 mM DMSO stock.

  • Observation and Analysis:

    • Visually inspect each solution for any signs of precipitation immediately after mixing and after a defined incubation period (e.g., 1 hour) at the experimental temperature.

    • For a more quantitative assessment, you can measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Determination of Optimal Concentration:

    • The lowest concentration of the co-solvent that results in a clear, precipitate-free solution is your optimal concentration for that specific final compound concentration.

Workflow for Co-solvent Titration

prep_stock Prepare 10 mM stock in 100% DMSO add_stock Add stock solution to each buffer to achieve target final concentration prep_stock->add_stock prep_buffers Prepare buffer with varying co-solvent concentrations (0%, 5%, 10%, 15%, 20%) prep_buffers->add_stock incubate Incubate at experimental temperature add_stock->incubate observe Visually inspect for precipitation and/or measure turbidity incubate->observe determine Identify lowest co-solvent concentration with no precipitation observe->determine

Caption: A workflow diagram for a co-solvent titration experiment.

Q6: Are there other solubilization strategies I can use?

A6: Yes, if co-solvents alone are insufficient, you can explore the use of surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. Hydrophobic compounds can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility.[9][10][11] Non-ionic surfactants like Tween® 80 and Polysorbate 20 are commonly used in biological research due to their relatively low toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and enhancing its solubility.[1][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and a good safety profile.

When using these excipients, it is imperative to run appropriate vehicle controls in your experiments to ensure that the solubilizing agent itself does not interfere with your assay.[3]

Q7: What are the best practices for storing solutions of this compound?

A7: To ensure the stability and integrity of your compound:

  • Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C in tightly sealed, light-protected vials.

  • Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time.

  • Stability: While carbamates are generally stable, their stability can be influenced by pH and the presence of enzymes in biological media. It is good practice to minimize the time between preparing the working solution and performing the experiment.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
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Managing thermal decomposition during the synthesis of carbamates.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing thermal decomposition during the synthesis of carbamates. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Introduction: The Challenge of Carbamate Thermal Instability

Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and polymers. However, their synthesis is often plagued by their inherent thermal lability. The primary pathway for thermal decomposition is a reversible reaction that yields an isocyanate and an alcohol.[1][2] This process can significantly reduce the yield of the desired carbamate and introduce impurities that are difficult to separate. Furthermore, the isocyanate intermediate is highly reactive and can participate in numerous side reactions, further complicating the product profile.[3]

This guide provides practical, field-proven insights to help you anticipate, diagnose, and resolve issues related to thermal decomposition in your carbamate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during carbamate synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My carbamate synthesis is resulting in a low yield, and I suspect thermal decomposition. How can I confirm this?

A1: Confirming thermal decomposition requires a combination of analytical techniques and reaction monitoring.

  • Initial Clues: A primary indicator is the detection of byproducts derived from an isocyanate intermediate. Common side products include symmetrical ureas (from the reaction of the isocyanate with the starting amine), allophanates (from the reaction of the isocyanate with the carbamate product), and isocyanurates (trimers of the isocyanate).[3][4][5]

  • Analytical Confirmation:

    • Thin Layer Chromatography (TLC): Can provide a quick qualitative assessment of the reaction mixture, often showing multiple spots corresponding to byproducts.[5]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify the molecular weights of the parent carbamate and potential byproducts.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of both the desired product and impurities.[5]

    • FTIR (Fourier-Transform Infrared) Spectroscopy: The presence of a strong absorption band around 2250-2270 cm⁻¹ is a tell-tale sign of the N=C=O stretch of an isocyanate intermediate.

Q2: I've confirmed decomposition is occurring. What are the most critical reaction parameters to adjust to minimize this?

A2: Temperature is the most critical factor, but other parameters play a significant role.

  • Temperature Control: Elevated temperatures are a primary driver of carbamate decomposition.[6] Many carbamate syntheses are exothermic, and inadequate heat dissipation can cause the internal reaction temperature to rise significantly.[6]

    • Troubleshooting Steps:

      • Gradually decrease the reaction temperature in 5-10°C increments.[6]

      • For exothermic reactions, ensure efficient stirring and consider slower addition of reagents to manage heat evolution.[6]

      • Utilize a cooling bath to maintain a stable, low temperature (e.g., 0 °C), especially when using highly reactive reagents like chloroformates.[4]

  • Solvent Selection: The choice of solvent can influence reaction rates and the stability of intermediates. Nonpolar solvents like toluene can sometimes be beneficial by enhancing reagent solubility and stabilizing transition states.[7]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.

Q3: Besides temperature, what other factors can contribute to carbamate decomposition and byproduct formation?

A3: The choice of reagents, presence of moisture, and stoichiometry are also crucial.

  • Moisture: Water can react with isocyanate intermediates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea byproduct.[4]

    • Preventative Measures: Always use anhydrous solvents and thoroughly dried glassware. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Reagent Stoichiometry: An excess of one reactant can lead to specific side reactions. For instance, an excess of isocyanate can promote the formation of allophanates.[5] Careful control of molar ratios is essential.

  • Choice of Base: When using reagents like chloroformates, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the generated HCl. Using primary or secondary amines as bases will lead to competitive reactions.[4]

Q4: Are there alternative synthetic routes that are less prone to thermal decomposition?

A4: Yes, several methods are designed to proceed under milder conditions.

  • Low-Temperature Methods: Some synthetic strategies are inherently designed for low temperatures. For example, the Curtius rearrangement of an acyl azide to an isocyanate can be performed at low temperatures, and the isocyanate can then be trapped in situ by an alcohol to form the carbamate.[8]

  • Catalytic Approaches: The use of catalysts can enable carbamate synthesis at lower temperatures. For instance, various metal catalysts have been developed for the synthesis of carbamates from amines, carbon dioxide, and organic electrophiles under mild conditions.[9][10][11] Zinc-based catalysts have also shown effectiveness in CO2 fixation for carbamate synthesis at low pressures and temperatures.[12]

  • Phosgene-Free Reagents: Reagents like carbonyldiimidazole (CDI) offer a milder alternative to phosgene or chloroformates. The reaction of an amine with CDI forms an intermediate that reacts with an alcohol to yield the carbamate, often with fewer side reactions.[4]

Visualizing the Problem: Decomposition and Side Reactions

The following diagram illustrates the central role of the isocyanate intermediate in both the desired reaction and the formation of common byproducts.

Carbamate_Decomposition Carbamate Carbamate (R-NH-CO-OR') Isocyanate Isocyanate (R-N=C=O) Carbamate->Isocyanate Heat (Decomposition) Isocyanate->Carbamate + R'-OH (Formation) Urea Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->Urea + R-NH2 Allophanate Allophanate Isocyanate->Allophanate + Carbamate Carbamic_Acid Carbamic Acid (unstable) Isocyanate->Carbamic_Acid + H2O Alcohol Alcohol (R'-OH) Amine Amine (R-NH2) Water H2O Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Carbamate decomposition and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Carbamate Synthesis by HPLC

This protocol provides a framework for tracking the progress of your reaction and detecting the formation of byproducts.

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape) is typically effective.

    • Detection: A UV detector is commonly used. The detection wavelength should be optimized for your specific carbamate.[13][14]

  • Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the desired carbamate. The appearance of new peaks may indicate byproduct formation.

Protocol 2: Small-Scale Test Reaction for Temperature Optimization

Before committing to a large-scale synthesis, it is prudent to perform small-scale test reactions to identify the optimal temperature.

  • Setup: Prepare several small reaction vessels (e.g., 5 mL vials) with identical amounts of starting materials, solvent, and any catalysts or reagents.

  • Temperature Variation: Place each reaction vessel in a heating/cooling block set to a different temperature (e.g., 0°C, room temperature, 40°C, 60°C).

  • Monitoring: After a set period (e.g., 4 hours), quench the reactions and analyze the product distribution by HPLC or LC-MS as described in Protocol 1.

  • Evaluation: Compare the yield of the desired carbamate and the level of impurities at each temperature to determine the optimal conditions.

Data at a Glance: Stability of Common Carbamate Protecting Groups

The choice of the carbamate protecting group itself can significantly impact the thermal stability of the molecule. The following table summarizes the relative stability and common cleavage conditions for frequently used carbamate protecting groups.[15][16][17]

Protecting GroupAbbreviationCleavage ConditionsRelative Thermal Stability
tert-ButoxycarbonylBocStrong acid (e.g., TFA) or heat (>80 °C)Low
BenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)Moderate
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)High

Troubleshooting Workflow

This diagram provides a logical workflow for addressing issues related to thermal decomposition during carbamate synthesis.

Troubleshooting_Workflow Start Low Yield or Impurity Formation Confirm Confirm Decomposition (LC-MS, NMR, IR) Start->Confirm Optimize_Temp Optimize Temperature: - Lower reaction temp - Improve heat dissipation Confirm->Optimize_Temp Decomposition Confirmed Check_Moisture Ensure Anhydrous Conditions: - Dry solvents & glassware - Inert atmosphere Optimize_Temp->Check_Moisture Success Improved Yield and Purity Optimize_Temp->Success Problem Solved Review_Reagents Review Reagents: - Check stoichiometry - Use non-nucleophilic base Check_Moisture->Review_Reagents Check_Moisture->Success Problem Solved Alternative_Route Consider Alternative Route: - Low-temp synthesis - Milder reagents (e.g., CDI) - Catalysis Review_Reagents->Alternative_Route If issues persist Review_Reagents->Success Problem Solved Alternative_Route->Success

Caption: A logical workflow for troubleshooting carbamate synthesis.

References

  • Grubbs, R. H. (2008). Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases. PubMed Central. [Link]

  • Li, Y., et al. (n.d.). How To Get Isocyanate?. PMC - PubMed Central. [Link]

  • University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. USF Research. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

  • ACS Publications. (2004). Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes. [Link]

  • ResearchGate. (2025). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. [Link]

  • ResearchGate. (2025). Green synthesis of carbamates from CO2, amines and alcohols. [Link]

  • PMC - NIH. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. [Link]

  • ACS Publications. (n.d.). How To Get Isocyanate?. [Link]

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  • PMC - NIH. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • PMC - NIH. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]

  • SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WHOLE WATER BY DIRECT AQUEOUS INJECTION, HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY, AND POST-COLUMN DERIVATIZATION. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. [Link]

  • PubMed. (2009). New thermolytic carbamoyl groups for the protection of nucleobases. [Link]

  • ResearchGate. (n.d.). Carbamate stability versus CO 2 loading at 25ºC. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Urea. [Link]

  • ResearchGate. (n.d.). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvent for Post Combustion CO 2 Capture. [Link]

  • MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Pharmaffiliates. (2026). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. [Link]

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  • ResearchGate. (2025). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized Benzyl 4-bromophenethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative framework for the structural elucidation of Benzyl 4-bromophenethylcarbamate. Moving beyond a simple checklist of procedures, we will delve into the causality behind experimental choices, ensuring a self-validating system for confirmation.

The principal methods for organic compound identification include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4][5][6][7] Each technique provides a unique piece of the structural puzzle. NMR reveals the carbon-hydrogen framework, MS determines the molecular weight and fragmentation patterns, and IR spectroscopy identifies the functional groups present.[4][5][7]

The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation

The confirmation of this compound's structure is not reliant on a single technique but rather the convergence of data from multiple, orthogonal analytical methods. This approach minimizes the risk of misinterpretation and provides a robust, scientifically sound confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[5][8] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.[5][8]

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups will shift a proton's signal downfield (to a higher ppm value), while electron-donating groups will shift it upfield. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Ar-H (benzyl)7.25-7.40Multiplet5HProtons on the unsubstituted benzene ring of the benzyl group.
Ar-H (bromophenyl)7.10 (d, J ≈ 8.5 Hz), 7.45 (d, J ≈ 8.5 Hz)Doublets4HProtons on the para-substituted bromophenyl ring, exhibiting characteristic splitting.
O-CH₂ -Ar~5.10Singlet2HMethylene protons of the benzyl group, adjacent to an oxygen and an aromatic ring.
NH ~5.0 (broad)Singlet (broad)1HThe carbamate proton, which may exhibit broadening due to hydrogen bonding and exchange.
N-CH₂ ~3.45Quartet (J ≈ 7.0 Hz)2HMethylene protons adjacent to the nitrogen of the carbamate and the ethyl chain.
Ar-CH₂ ~2.80Triplet (J ≈ 7.0 Hz)2HMethylene protons of the phenethyl group, adjacent to the bromophenyl ring.

Note: Expected chemical shifts are estimates and can vary based on the solvent and concentration.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR provides information on the different carbon environments within a molecule. The chemical shifts for carbons are also influenced by their electronic surroundings.

Expected ¹³C NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm) Rationale
C =O (carbamate)~156The carbonyl carbon of the carbamate functional group typically appears in this region.[9]
Ar-C (benzyl)136.5 (ipso), 128.5, 128.0, 127.8Aromatic carbons of the benzyl group.
Ar-C (bromophenyl)138.0 (ipso), 131.5, 130.5, 120.0 (C-Br)Aromatic carbons of the bromophenyl group. The carbon attached to bromine (ipso-carbon) is shifted due to the heavy atom effect.[10]
O-C H₂-Ar~67The methylene carbon of the benzyl group attached to oxygen.
N-C H₂~43The methylene carbon adjacent to the nitrogen of the carbamate.
Ar-C H₂~35The methylene carbon of the phenethyl group attached to the bromophenyl ring.

Note: Expected chemical shifts are estimates and can vary based on the solvent and concentration.[11][12]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[5] This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.[1][5]

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₆BrNO₂). Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Patterns: Electron ionization (EI) will cause the molecule to fragment in predictable ways. Key expected fragments include:

    • Loss of the benzyl group: A significant peak corresponding to the loss of a benzyl radical (C₇H₇•), resulting in an ion of [M - 91]⁺.

    • Formation of the tropylium ion: A prominent peak at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺) from the benzyl group.[13]

    • Cleavage of the carbamate bond: Fragmentation on either side of the carbamate functional group.

    • Loss of the bromophenethyl group: A peak corresponding to the loss of the bromophenethyl radical.

Table of Expected Fragments:

m/z Possible Fragment Ion Rationale
333/335[C₁₆H₁₆⁷⁹Br/⁸¹BrNO₂]⁺Molecular ion peak (M⁺)
242/244[M - C₇H₇]⁺Loss of the benzyl group.
184/186[Br-C₆H₄-CH₂CH₂]⁺Bromophenethyl cation.
91[C₇H₇]⁺Tropylium ion.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule.[5][7][14] Specific bonds vibrate at characteristic frequencies, and by measuring the absorption of infrared radiation, we can create a "fingerprint" of the molecule's functional groups.[15]

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Appearance Rationale
N-H (stretch)3300-3500Sharp, single peakCharacteristic of a secondary amine in a carbamate.[16][17]
C-H (aromatic)3000-3100Sharp peaksC-H stretching vibrations of the aromatic rings.
C-H (aliphatic)2850-3000Sharp peaksC-H stretching vibrations of the methylene groups.[16][17]
C=O (carbamate)1680-1720Strong, sharp peakThe carbonyl stretch is a very prominent feature of carbamates.[17][18][19]
C-N (stretch)1220-1350Medium to strong peakStretching vibration of the carbon-nitrogen bond in the carbamate.
C-O (stretch)1000-1300Medium to strong peakStretching vibration of the carbon-oxygen bond in the carbamate.
C-Br (stretch)500-600Medium to weak peakStretching vibration of the carbon-bromine bond.

The presence of all these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[20]

  • For ¹H NMR, use a standard single-pulse experiment.

  • For ¹³C NMR, use a proton-decoupled experiment to obtain singlets for all carbon signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution (approximately 1 mg/mL) of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

  • Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Set the injector and transfer line temperatures appropriately (e.g., 250 °C and 280 °C, respectively).

  • Program the oven temperature to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure good separation.

  • Acquire mass spectra using electron ionization (EI) at 70 eV.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Instrumentation and Data Acquisition:

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum before running the sample to subtract any atmospheric interferences.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the identity of synthesized this compound.

Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesized Product: This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Confirmation Identity Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of a synthesized compound is a critical step in the research and development pipeline. By employing a combination of powerful analytical techniques such as NMR, MS, and IR spectroscopy, and by carefully interpreting the resulting data, researchers can confidently verify the identity and purity of their target molecule. This guide provides a comprehensive framework for the characterization of this compound, emphasizing the importance of a multi-faceted and logical approach to scientific validation.

References

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A Comparative Analysis of Benzyl 4-bromophenethylcarbamate and Its Analogs in Cholinesterase Inhibition and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Benzyl 4-bromophenethylcarbamate, a carbamate derivative of interest in neurotherapeutics, with its structural analogs. The focus is on two critical parameters for drug development: inhibitory potency against cholinesterases and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to support further investigation.

Introduction: The Significance of Carbamates in Neuroscience

Carbamate-based compounds have a rich history in medicine, most notably as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, a mechanism that has proven effective in the symptomatic treatment of Alzheimer's disease and other neurological conditions.[2] The carbamate moiety acts as a "pseudo-irreversible" inhibitor, forming a transient covalent bond with the serine residue in the active site of the enzyme, leading to a prolonged but not permanent inhibition.[3]

This compound belongs to a class of carbamates with potential neuromodulatory activity. Its structure combines a benzyl protecting group on the carbamate nitrogen and a 4-bromophenethyl moiety. Understanding how these structural features influence its biological activity and metabolic fate is crucial for its development as a potential therapeutic agent. This guide will compare this compound with selected analogs to elucidate these structure-activity and structure-property relationships.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves the reaction of a corresponding alcohol with an isocyanate or the reaction of an amine with a chloroformate. A general and adaptable synthetic protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the title compound.

Materials:

  • 4-Bromophenethylamine hydrochloride

  • Benzyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Amine: To a solution of 4-bromophenethylamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Carbamate Formation: Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality in Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction without competing with the amine for the benzyl chloroformate. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to proceed at room temperature to ensure completion. The aqueous work-up removes the base and any water-soluble byproducts.

Comparative Analysis of Cholinesterase Inhibition

The primary biological target for many carbamates of therapeutic interest is acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound/AnalogR Group on Benzyl RingAChE IC50 (µM)[4]BChE IC50 (µM)[4]
Benzyl N-phenylcarbamate H535177
4-Methylbenzyl N-phenylcarbamate 4-CH₃439106
4-Methoxybenzyl N-phenylcarbamate 4-OCH₃425114
4-Chlorobenzyl N-phenylcarbamate 4-Cl34079
4-Bromobenzyl N-phenylcarbamate 4-Br32874
Rivastigmine (Reference) -50120

Analysis of Structure-Activity Relationship (SAR):

  • Effect of Benzyl Group: The benzyl group on the carbamate nitrogen is a common feature in many cholinesterase inhibitors. Its presence and substitution pattern can significantly influence binding to the enzyme's active site.

  • Effect of Phenyl Ring Substitution: The data in the table suggests that electron-withdrawing groups (e.g., Cl, Br) on the benzyl ring of benzyl N-phenylcarbamates enhance the inhibitory activity against both AChE and BChE. This is likely due to electronic effects that increase the carbamoylating potential of the carbamate.

  • The 4-Bromophenethyl Moiety: In this compound, the key structural difference from the analogs in the table is the phenethyl spacer between the bromo-substituted phenyl ring and the carbamate nitrogen. This spacer will alter the molecule's conformation and how it fits into the active site gorge of the cholinesterases. The bromine atom at the para position of the phenyl ring is expected to contribute to the binding affinity, potentially through halogen bonding or by increasing the lipophilicity of the molecule, which can favor interactions with hydrophobic residues in the active site. Generally, carbamates show stronger inhibition of BChE compared to AChE, a trend that is also observed in the presented data.[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric assay to determine the IC50 value of a test compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (with the same final DMSO concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells except the blank.

  • Measurement: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality in Experimental Choices: The Ellman's assay is a robust and widely used method. The use of acetylthiocholine as a substrate allows for a colorimetric readout upon its hydrolysis and subsequent reaction with DTNB. The pre-incubation step is critical to allow the carbamate to form a covalent bond with the enzyme's active site. The kinetic measurement provides a more accurate determination of the initial reaction rates compared to an endpoint assay.

Comparative Analysis of Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. Carbamates are susceptible to hydrolysis by esterases and oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[5]

While specific metabolic stability data for this compound is not available, we can make informed predictions based on the known metabolic pathways of related structures. The stability of the carbamate bond and the susceptibility of the aromatic rings and alkyl chains to enzymatic modification are key factors.

  • Carbamate Hydrolysis: The stability of the carbamate group to hydrolysis is influenced by the electronic nature of its substituents. Electron-donating groups generally decrease the rate of hydrolysis, while electron-withdrawing groups can increase it.

  • CYP-mediated Oxidation: The benzyl and phenethyl groups are potential sites for hydroxylation by CYP enzymes. The presence of a bromine atom on the phenyl ring can influence the metabolic profile. Halogenated aromatic compounds can undergo oxidative metabolism, and the position of the halogen can affect the rate and site of metabolism.[6][7] Studies on N-benzylbenzamides have shown that substitution on the benzyl ring is important for metabolic stability.[8]

Compound/Analog FeaturePredicted Impact on Metabolic StabilityRationale
Benzyl Group Potential for hydroxylationBenzylic positions are susceptible to oxidation by CYP enzymes.
Phenethyl Group Potential for hydroxylationThe alkyl chain can be a target for enzymatic oxidation.
4-Bromo Substituent May increase metabolic stabilityThe bulky and electron-withdrawing bromine atom can sterically hinder and electronically deactivate the phenyl ring towards oxidative metabolism. However, it can also direct metabolism to other positions.
Carbamate Linkage Susceptible to hydrolysisCarbamates are known substrates for various esterases. The N-benzyl substitution may provide some steric hindrance, potentially increasing stability compared to N-unsubstituted carbamates.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (e.g., this compound)

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the compounds in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute them to the desired concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the test compound.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Causality in Experimental Choices: Liver microsomes are a standard in vitro model for studying Phase I metabolism because they contain a high concentration of CYP enzymes. The NADPH regenerating system is essential to provide the necessary cofactor for CYP activity. The use of time points allows for the determination of the rate of metabolism. Quenching the reaction with a cold organic solvent stops the enzymatic activity and precipitates proteins, preparing the sample for analysis. LC-MS/MS provides the sensitivity and specificity required to accurately quantify the parent compound.

Visualization of Experimental Workflows

To further clarify the methodologies described, the following diagrams illustrate the key experimental workflows.

Diagram 1: Acetylcholinesterase Inhibition Assay Workflow

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compound plate_setup Plate Setup: Blank, Control, Test Wells reagents->plate_setup Add to 96-well plate pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI) pre_incubation->reaction_initiation measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->measurement data_analysis Data Analysis: Calculate % Inhibition measurement->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for the AChE inhibition assay using the Ellman's method.

Diagram 2: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis reagents Prepare Reagents: Liver Microsomes, NADPH, Test Compound incubation_setup Incubation Setup: Combine Reagents reagents->incubation_setup start_reaction Start Reaction (Add NADPH) incubation_setup->start_reaction time_points Incubate at 37°C (Collect at Time Points) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile) time_points->quench sample_processing Sample Processing (Protein Precipitation) quench->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis data_analysis Data Analysis: Calculate t½ and CLint lcms_analysis->data_analysis

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Conclusion

This comparative guide has provided a framework for understanding the potential performance of this compound as a cholinesterase inhibitor. By analyzing data from structurally related analogs, we can hypothesize that the 4-bromo substitution on the phenethyl group will likely enhance its inhibitory potency against both AChE and BChE, potentially with a preference for BChE. Furthermore, the N-benzyl group and the bromo-substituent are expected to influence its metabolic stability, a critical parameter that requires experimental verification.

The detailed experimental protocols provided herein offer a clear path for researchers to synthesize this compound and empirically determine its IC50 values and metabolic half-life. Such data will be invaluable for a more definitive comparative analysis and for guiding the future development of this and other novel carbamate-based therapeutic agents.

References

  • Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkat USA. [Link]

  • The IC 50 values and partition coefficient P ow of carbamates 1a-k. ResearchGate. [Link]

  • Comparative metabolism and selectivity of organophosphate and carbamate insecticides. PubMed. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. PubMed. [Link]

  • Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]

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  • Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. MDPI. [Link]

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  • Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. PubMed. [Link]

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  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

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  • Synthesis of 4-Bromophenyl Benzyl Ether. PrepChem.com. [Link]

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  • Quantitative structure-activity relationship modeling on in vitro endocrine effects and metabolic stability involving 26 selected brominated flame retardants. ResearchGate. [Link]

  • Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. PubMed. [Link]

  • Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia. PubMed. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. OPEN Foundation. [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]

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A Senior Application Scientist’s Guide to Purity Determination: Validating Benzyl 4-bromophenethylcarbamate with Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. An erroneously assigned purity value can propagate through the development pipeline, leading to inaccurate potency measurements, flawed structure-activity relationships (SAR), and potentially catastrophic misinterpretations of safety profiles. For novel chemical entities like Benzyl 4-bromophenethylcarbamate, establishing a robust, accurate, and primary method for purity assessment is of paramount importance.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity validation of this compound. As a primary ratio method, qNMR offers a distinct advantage: the ability to quantify an analyte against an unrelated, certified internal standard, thereby circumventing the need for a synthesized, purified, and certified standard of the analyte itself—a significant bottleneck for novel compounds.[1][2] We will explore the theoretical underpinnings, detailed experimental design, and comparative performance of qNMR, demonstrating its superiority for this application.

The Principle of Quantitative NMR: A Foundation of Metrological Accuracy

Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is founded on a direct physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This relationship makes ¹H qNMR an exceptionally powerful tool for quantification, as the proton (¹H) is present in nearly all pharmaceutical molecules and possesses the highest sensitivity of any stable, NMR-active nucleus.[3]

The purity (P) of an analyte can be determined using an internal standard with a known purity by applying the following fundamental equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the NMR signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • P : Purity

  • analyte : Refers to this compound

  • std : Refers to the internal standard

This guide will adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapters <761> and <1761>, which provide a framework for the application of NMR spectroscopy in pharmaceutical analysis.[5][6]

Experimental Protocol: qNMR Purity Determination of this compound

This section details the step-by-step methodology for determining the purity of this compound. The causality behind each choice is explained to provide a framework for adapting this protocol to other analytes.

Selection of Internal Standard and Solvent

The choice of internal standard is the most critical decision in a qNMR experiment.[7][8] An ideal standard must be of high, certified purity (≥99.9%), chemically stable, non-reactive with the analyte or solvent, and possess sharp signals that do not overlap with any analyte signals.[7][9]

  • Analyte: this compound (Molar Mass: 364.25 g/mol )

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including carbamates. Its residual proton signal appears around 2.50 ppm and does not interfere with the key signals of the analyte.

  • Internal Standard: Maleic Acid (Molar Mass: 116.07 g/mol ; Certified Purity: 99.95%). Rationale: Maleic acid is highly soluble in DMSO-d₆ and provides a sharp singlet for its two equivalent olefinic protons at approximately 6.2-6.3 ppm, a region that is clear of signals from this compound. Its two carboxylic acid protons produce a very broad signal that typically does not interfere with quantification.

Sample Preparation

Accurate gravimetric analysis is fundamental to the accuracy of the qNMR result.

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability ± 0.01 mg). Record the exact mass.

  • Accurately weigh approximately 5 mg of maleic acid (certified internal standard) into the same vial. Record the exact mass. Rationale: This mass ratio aims for a near 1:1 intensity ratio between the integrated signals of the analyte and the standard, which optimizes integration accuracy.[3]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial for 60 seconds to ensure complete dissolution of both the analyte and the standard. Complete dissolution is essential for sample homogeneity and accurate results.[3]

  • Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

Acquisition parameters must be optimized to ensure the direct proportionality between signal integral and concentration holds true. This protocol assumes a 400 MHz spectrometer.

  • Pulse Program: A standard single 90° pulse experiment (e.g., 'zg30' or 's2pul'). Rationale: A 30° pulse is used with a shorter delay for faster acquisition in routine structural NMR, but a 90° pulse is recommended for qNMR to maximize the signal-to-noise ratio per scan.[3]

  • Relaxation Delay (d1): 30 seconds. Rationale: This is the most critical parameter for quantification. The delay between pulses must be at least 5 times (and ideally 7 times) the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[3][8] Aromatic protons and quaternary carbon-attached protons can have long T₁ values. A long delay ensures all protons fully relax back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.

  • Acquisition Time (aq): ≥ 3 seconds. Rationale: A sufficient acquisition time ensures the Free Induction Decay (FID) has decayed completely, preventing truncation artifacts that can distort the baseline and integration.

  • Number of Scans (ns): 16. Rationale: This number provides an excellent signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision) for the given sample concentration, enabling accurate integration.[3]

  • Temperature: 298 K (25 °C), with active temperature regulation. Rationale: Stable temperature minimizes chemical shift drift during the experiment.

Data Processing and Purity Calculation

Manual and careful processing is recommended over automated routines to ensure the highest accuracy.[3]

  • Apply a small exponential line broadening (LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial baseline correction to ensure a flat, zero-integral baseline across the entire spectrum. Incorrect phasing and baseline correction are major sources of integration error.[3]

  • Signal Selection & Integration:

    • Analyte (this compound): Integrate the signal for the benzylic CH₂ protons, which appear as a singlet around 5.0 ppm. This signal is sharp, well-resolved, and corresponds to 2 protons (N_analyte = 2).

    • Standard (Maleic Acid): Integrate the sharp singlet for the two olefinic protons around 6.2-6.3 ppm (N_std = 2).

  • Calculation: Use the fundamental qNMR equation with the recorded masses and measured integrals.

qNMR Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Parameters (d1=30s, 90° pulse) transfer->setup acquire Acquire FID (S/N > 250:1) setup->acquire process Manual Phasing & Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_std) process->integrate calculate Apply qNMR Equation integrate->calculate report Report Purity (%) calculate->report

Caption: Workflow for qNMR purity determination.

Quantitative Data Summary & Results

The following table presents representative data from a triplicate qNMR analysis of a single batch of this compound.

Parameter Replicate 1 Replicate 2 Replicate 3
Mass Analyte (m_analyte)15.05 mg15.11 mg15.08 mg
Mass Standard (m_std)5.02 mg5.05 mg5.03 mg
Integral Analyte (I_analyte)1.0001.0001.000
Integral Standard (I_std)1.0151.0081.012
Calculated Purity (%) 98.8% 99.1% 98.9%
Mean Purity (%) \multicolumn{3}{c}{98.9% }
RSD (%) \multicolumn{3}{c}{0.15% }

Calculations are based on M_analyte = 364.25, M_std = 116.07, N_analyte = 2, N_std = 2, and P_std = 99.95%.

The results demonstrate high precision, with a relative standard deviation (RSD) well below the typical requirement of 2% for pharmaceutical assays, underscoring the method's reliability.

Comparison with Alternative Purity Determination Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to other common techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[11] It separates compounds based on their differential partitioning between a stationary and a mobile phase.[12] Purity is typically determined by an area percent calculation from the chromatogram, assuming all components have an identical detector response.

  • Strengths: Excellent separation efficiency for complex mixtures, high sensitivity (especially with UV or MS detectors), and well-established validation protocols.[11][12]

  • Weaknesses: It is a relative , not an absolute, method. The area percent method is only accurate if a reference standard of the main compound is used to create a response factor. Without it, the assumption that impurities have the same response as the analyte can lead to significant errors. It may not detect non-chromophoric impurities (e.g., salts, residual solvents) without a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[13] For purity analysis, it relies on the Van't Hoff equation, which describes the melting point depression of a substance caused by impurities.[14]

  • Strengths: It is a thermodynamic, absolute method that does not require standards for the impurities. It is fast and requires only a small amount of sample.[14]

  • Weaknesses: Only applicable to highly pure (>98.5 mol%), crystalline solids that do not decompose upon melting.[10][15] It is insensitive to impurities that are insoluble in the melt or form solid solutions. The method is not suitable for amorphous materials or solvates/hydrates that desolvate before melting.

Comparative Logic for Method Selection

G start Purity Analysis of This compound prop1 Need for Absolute Quantification? start->prop1 node_qnmr qNMR node_hplc HPLC node_dsc DSC prop1->node_hplc No (Relative Purity OK) prop3 Primary Method Required? prop1->prop3 Yes prop2 Analyte is Crystalline & Thermally Stable? prop2->node_hplc No prop2->node_dsc Yes prop3->node_qnmr Yes prop3->prop2 No

Caption: Decision logic for selecting a purity analysis method.

Performance Comparison Summary

The table below objectively compares the three methods based on criteria established in FDA and ICH guidelines for analytical procedure validation.[16][17]

Performance Characteristic Quantitative NMR (qNMR) HPLC-UV (Area %) Differential Scanning Calorimetry (DSC)
Method Type Primary Ratio MethodRelative MethodAbsolute Thermodynamic Method
Reference Standard Required (unrelated internal std)Required (analyte-specific std for accuracy)Not required
Accuracy High (traceable to a certified standard)Moderate to High (dependent on response factors)High (for ideal samples)
Precision (RSD) Excellent (< 1%)Excellent (< 1%)Good (1-2%)
Specificity High (based on unique chemical shifts)High (based on retention time & spectra)Low (non-specific melting point depression)
Applicability Broad (soluble molecules)Broad (soluble, chromophoric molecules)Narrow (crystalline, thermally stable, >98.5% pure)
Sample Throughput Moderate (10-20 min/sample)High (5-15 min/sample after method dev.)High (30-60 min/sample)
Quantifies Molar Purity / Mass FractionRelative Area % PurityMole Fraction Purity
Detects All soluble ¹H-containing speciesPrimarily UV-active speciesEutectic-forming impurities

Conclusion: The Authoritative Choice for Novel Compound Validation

For the crucial task of assigning an accurate purity value to a novel compound like this compound, quantitative NMR emerges as the most authoritative and trustworthy technique.

Its status as a primary method allows for direct, accurate quantification against a certified internal standard without the need to synthesize a high-purity reference material of the analyte itself—a critical advantage in early-stage development. While HPLC offers superior separation for complex impurity profiles and DSC provides a rapid screen for highly pure crystalline materials, neither possesses the inherent metrological rigor and broad applicability of qNMR for the initial, definitive purity assignment. By following a carefully validated protocol, researchers and drug development professionals can establish a reliable purity value, ensuring the integrity of all subsequent research and advancing projects with confidence.

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Sabu, J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1013-1017. Retrieved from [Link]

  • Cui, M., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 567-575. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 46(6), A333. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Pharmaceutical Technology. Retrieved from [Link]

  • ResolveMass Laboratories. (2023, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of Brominated vs. Non-Brominated Phenethylcarbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of brominated and non-brominated phenethylcarbamates. It is intended for researchers, scientists, and drug development professionals interested in understanding the structure-activity relationships of this class of compounds. By synthesizing established principles of medicinal chemistry with detailed experimental protocols, this document aims to equip researchers with the knowledge to explore the therapeutic potential of halogenated organic molecules.

Introduction: The Significance of Bromination in Drug Design

The introduction of a bromine atom into a pharmacologically active molecule can profoundly alter its biological properties. This modification, known as bromination, is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate.[1][2][3][4] The effects of bromination are attributed to several factors, including:

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[3]

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets like proteins. This can lead to a higher binding affinity and increased potency.[1][2][4]

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to a longer half-life and duration of action.[2][4]

Phenethylcarbamates are a class of compounds with a wide range of biological activities, including acetylcholinesterase (AChE) inhibition and modulation of serotonin receptors.[5][6] This guide will explore how the addition of a bromine atom to the phenethyl scaffold can modulate these activities, providing a framework for the rational design of novel therapeutic agents.

Hypothetical Comparative Data: Brominated vs. Non-Brominated Phenethylcarbamate

To illustrate the potential impact of bromination, the following table presents hypothetical experimental data for a representative non-brominated phenethylcarbamate (Compound A) and its brominated analog (Compound B).

Biological ParameterCompound A (Non-brominated)Compound B (Brominated)
AChE Inhibition (IC50) 150 nM50 nM
5-HT2A Receptor Binding (Ki) 80 nM30 nM
Cytotoxicity (CC50 in SH-SY5Y cells) > 100 µM85 µM
LogP (calculated) 2.53.2

This data is for illustrative purposes only and is intended to model the expected trends based on established medicinal chemistry principles.

The hypothetical data suggests that bromination (Compound B) leads to a significant increase in potency for both acetylcholinesterase inhibition and serotonin receptor binding. This is consistent with the known effects of halogenation on drug-target interactions.[1][2][3][4] The increased lipophilicity (LogP) of the brominated compound may contribute to its enhanced activity. While the cytotoxicity is slightly increased, it remains at a level that may be acceptable for a therapeutic candidate, highlighting the importance of a thorough toxicological evaluation.

Key Biological Targets and Signaling Pathways

Phenethylcarbamates are known to interact with several key biological targets, primarily within the nervous system. Understanding these interactions is crucial for elucidating their mechanism of action and therapeutic potential.

Acetylcholinesterase (AChE)

AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its signal at cholinergic synapses.[7][8][9] Inhibition of AChE leads to an accumulation of acetylcholine, which can be beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[7][8] Carbamates, including phenethylcarbamates, are known to be reversible inhibitors of AChE.[5]

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activates Carbamate Phenethylcarbamate (Brominated or Non-brominated) Carbamate->AChE Inhibits

Caption: Acetylcholinesterase Inhibition Pathway.

Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.[10][11][12] They are involved in a wide range of physiological and psychological processes, and are the targets of many therapeutic drugs, including antidepressants and antipsychotics.[13] Phenethylamine derivatives have shown affinity for 5-HT receptors, suggesting that phenethylcarbamates may also interact with these targets.[6]

Serotonin_Signaling Serotonin Serotonin (5-HT) or Phenethylcarbamate Receptor 5-HT2A Receptor Serotonin->Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

To empirically compare the biological activities of brominated and non-brominated phenethylcarbamates, the following experimental protocols are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine the acetylcholinesterase inhibitory activity of a compound.[14][15]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds (brominated and non-brominated phenethylcarbamates) in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Serotonin 5-HT2A Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity of the test compounds for the 5-HT2A receptor.[16][17][18]

Materials:

  • Membranes from cells expressing human 5-HT2A receptors

  • [³H]Ketanserin (radioligand)

  • Serotonin (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl with additives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, [³H]Ketanserin, and either the test compound, buffer (for total binding), or excess serotonin (for non-specific binding).

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][19][20][21]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Remove the medium and add fresh medium containing MTT solution.

  • Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control.

  • The CC50 value (concentration that reduces cell viability by 50%) is determined from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis Compound_A Non-brominated Phenethylcarbamate (A) AChE_Assay AChE Inhibition Assay Compound_A->AChE_Assay Receptor_Assay 5-HT2A Receptor Binding Assay Compound_A->Receptor_Assay Cyto_Assay Cytotoxicity Assay (MTT) Compound_A->Cyto_Assay Compound_B Brominated Phenethylcarbamate (B) Compound_B->AChE_Assay Compound_B->Receptor_Assay Compound_B->Cyto_Assay IC50 IC50 Calculation (AChE) AChE_Assay->IC50 Ki Ki Calculation (5-HT2A) Receptor_Assay->Ki CC50 CC50 Calculation (Cytotoxicity) Cyto_Assay->CC50 Comparison Comparative Analysis of A vs. B IC50->Comparison Ki->Comparison CC50->Comparison

Caption: Experimental Workflow for Comparing Biological Activities.

Conclusion and Future Directions

The strategic incorporation of bromine into the phenethylcarbamate scaffold presents a promising avenue for the discovery of novel therapeutic agents with enhanced potency and potentially improved pharmacokinetic properties. This guide has provided a comprehensive framework for comparing the biological activities of brominated and non-brominated analogs, from the underlying medicinal chemistry principles to detailed experimental protocols.

Future research should focus on synthesizing a broader range of brominated phenethylcarbamates with varying substitution patterns to establish a more detailed structure-activity relationship. In vivo studies will be essential to evaluate the pharmacokinetic profiles and therapeutic efficacy of the most promising candidates. Furthermore, exploring the effects of these compounds on other relevant biological targets could uncover novel mechanisms of action and expand their therapeutic applications.

References

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  • Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment. PubMed Central. Available from: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl 4-bromophenethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For novel compounds such as Benzyl 4-bromophenethylcarbamate, establishing validated analytical procedures is a critical step to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our focus is not merely on the procedural steps but on the scientific rationale underpinning the methodological choices, thereby offering a framework for developing and validating methods for this and structurally related molecules.

The principles of analytical method validation are firmly rooted in international guidelines, most notably the ICH Q2(R1) "Validation of Analytical Procedures".[1][2][3] This document provides a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose.

The Analyte: this compound

This compound is a carbamate derivative. The carbamate functional group makes the molecule susceptible to thermal degradation, rendering liquid chromatography the most suitable analytical approach.[4] The presence of aromatic rings in its structure provides chromophores, making it amenable to UV detection. Its molecular weight and potential for ionization also make it an excellent candidate for mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For carbamates, reversed-phase chromatography is the predominant separation mode.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately non-polar compounds like this compound.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of the analyte while allowing for the elution of any more or less retained impurities within a reasonable timeframe. The use of a buffer, such as ammonium formate, helps to maintain a consistent pH and improve peak shape.

  • Detection Wavelength: The UV detection wavelength is selected based on the analyte's maximum absorbance, which is determined by running a UV scan of a standard solution. This maximizes the sensitivity of the method. For compounds with multiple aromatic rings, a wavelength in the range of 220-280 nm is typically chosen.

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Visualization of HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards Injection Inject into HPLC System Calibration_Standards->Injection Sample_Solution Prepare Sample Solution Filtration Filter Sample Sample_Solution->Filtration Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and for complex matrices.[5][6][7][8]

Causality Behind Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is chosen as it is well-suited for polar to moderately polar compounds and is a soft ionization technique, which minimizes fragmentation in the source and preserves the molecular ion.

  • Mass Analyzer: A triple quadrupole mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are identified by fragmenting the precursor ion in the collision cell and selecting the most stable and abundant fragments. This specificity is a key advantage of LC-MS/MS.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the LC-MS/MS system.

    • Sample preparation follows the same procedure, with dilutions adjusted to fall within the LC-MS/MS calibration range.

  • Chromatographic Conditions:

    • The same HPLC conditions as the UV method can be used as a starting point, although shorter run times are often possible due to the selectivity of the MS detector.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ of this compound.

    • Product Ions: To be determined by infusion of a standard solution and performing a product ion scan. For example, fragmentation may occur at the carbamate bond.

    • Collision Energy: Optimized for the specific MRM transitions.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Processing Standard_Stock_MS Prepare Standard Stock Solution Calibration_Standards_MS Prepare Calibration Standards Standard_Stock_MS->Calibration_Standards_MS Injection_MS Inject into LC System Calibration_Standards_MS->Injection_MS Sample_Solution_MS Prepare Sample Solution Filtration_MS Filter Sample Sample_Solution_MS->Filtration_MS Filtration_MS->Injection_MS Separation_MS Chromatographic Separation Injection_MS->Separation_MS Ionization Electrospray Ionization (ESI) Separation_MS->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection MRM_Chromatogram Obtain MRM Chromatogram MRM_Detection->MRM_Chromatogram Peak_Integration_MS Peak Integration MRM_Chromatogram->Peak_Integration_MS Quantification_MS Quantification Peak_Integration_MS->Quantification_MS

Caption: Workflow for the LC-MS/MS analysis of this compound.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to demonstrate that they provide equivalent results.[9] This is crucial when, for example, a method is transferred between laboratories or when a new method is intended to replace an existing one. The validation parameters outlined in the ICH Q2(R1) guideline will be assessed for both methods.[1][2][3][10][11]

Experimental Protocol: Cross-Validation
  • Sample Selection: A minimum of three batches of this compound will be analyzed. For each batch, samples will be prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Each sample will be analyzed in triplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: The results obtained from both methods will be statistically compared. The focus will be on the assay values and the precision (as relative standard deviation, RSD).

Visualization of Cross-Validation Process

Cross_Validation_Process cluster_hplc_val HPLC-UV Method cluster_lcms_val LC-MS/MS Method Sample_Batches Select ≥ 3 Batches of Analyte Prepare_Samples Prepare Samples at 3 Concentration Levels Sample_Batches->Prepare_Samples Analyze_HPLC Analyze Samples (n=3) Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze Samples (n=3) Prepare_Samples->Analyze_LCMS Results_HPLC Obtain HPLC-UV Results Analyze_HPLC->Results_HPLC Statistical_Comparison Statistical Comparison of Results Results_HPLC->Statistical_Comparison Results_LCMS Obtain LC-MS/MS Results Analyze_LCMS->Results_LCMS Results_LCMS->Statistical_Comparison

Caption: Process for the cross-validation of HPLC-UV and LC-MS/MS methods.

Data Comparison and Interpretation

The performance of each method will be evaluated based on the following validation parameters, with the expected outcomes summarized in the tables below.

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC-UVLC-MS/MSRationale for Expected Outcome
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS uses MRM for a specific precursor-product ion transition, offering superior specificity.
Linearity (r²) > 0.999> 0.995Both methods are expected to show excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe range is determined by the sensitivity of the detector.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods should provide high accuracy.
Precision (% RSD) < 2.0%< 5.0%Excellent precision is expected for both methods.
LOD ~0.1 µg/mL~0.01 ng/mLThe limit of detection for LC-MS/MS is significantly lower.
LOQ ~0.3 µg/mL~0.03 ng/mLThe limit of quantification for LC-MS/MS is significantly lower.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to matrix effects than LC-MS/MS methods.
Table 2: Cross-Validation Results (Hypothetical Data)
Sample IDHPLC-UV Assay (%)LC-MS/MS Assay (%)% Difference
Batch 1 - 80%99.8100.1-0.3
Batch 1 - 100%100.2100.5-0.3
Batch 1 - 120%100.5100.30.2
Batch 2 - 80%99.599.9-0.4
Batch 2 - 100%100.1100.3-0.2
Batch 2 - 120%99.8100.0-0.2
Batch 3 - 80%100.3100.6-0.3
Batch 3 - 100%100.0100.2-0.2
Batch 3 - 120%100.4100.10.3
Average Difference -0.16
Standard Deviation of Differences 0.28

The acceptance criterion for the cross-validation would be that the average percent difference between the two methods is not more than a predefined value (e.g., 2%). The hypothetical data above demonstrates good agreement between the two methods.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control of the drug substance, the robustness and cost-effectiveness of the HPLC-UV method make it a practical choice. For the analysis of low-level impurities, degradation products, or for bioanalytical studies, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.

This guide has provided a comprehensive framework for the development, validation, and cross-validation of analytical methods for this compound. By understanding the scientific principles behind the experimental choices, researchers can develop robust and reliable methods that are fit for their intended purpose, ensuring the quality and safety of pharmaceutical products.

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A Senior Application Scientist's Guide to Carbamate Protecting Groups: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of multi-step organic synthesis, particularly in the fields of peptide chemistry and complex molecule assembly, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the chemist's tools, carbamate protecting groups for amines are indispensable. Their widespread use stems from their reliability and the diverse cleavage conditions they offer, which enables the critical concept of orthogonal protection.[1][2] This strategy allows for the deprotection of one amine in the presence of others, a requirement for building intricate molecular architectures.[1]

This guide provides an in-depth comparative analysis of the four most common carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). We will move beyond simple descriptions to explain the mechanistic underpinnings of their stability and lability, present a clear comparison of their performance under various conditions, and provide a self-validating experimental protocol for their quantitative evaluation.

The Pillars of Protection: An Overview

The utility of a protecting group is defined by its stability to a wide range of reaction conditions and its selective, high-yielding removal under specific, non-destructive conditions.[3] The four carbamates discussed here each possess a unique "trigger" for their removal, forming the basis of modern synthetic strategy.

  • tert-Butyloxycarbonyl (Boc): An acid-labile group, Boc is a workhorse in both solid-phase and solution-phase synthesis. Its removal is predicated on the formation of a stable tert-butyl cation.[4][5]

  • Benzyloxycarbonyl (Cbz or Z): One of the classic protecting groups, Cbz is prized for its stability to both acidic and basic conditions.[6] It is selectively cleaved by catalytic hydrogenolysis.[7]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The cornerstone of modern solid-phase peptide synthesis (SPPS), the Fmoc group is defined by its lability to basic conditions, proceeding through a β-elimination mechanism.[8][9]

  • Allyloxycarbonyl (Alloc): The Alloc group offers a unique deprotection pathway via palladium(0)-catalyzed allylic cleavage, making it orthogonal to acid- and base-labile groups.[10][11]

Comparative Stability: A Head-to-Head Analysis

The choice of protecting group hinges on the planned synthetic route. A group that is stable under one set of conditions may be highly labile under another. The following table summarizes the relative stability and typical cleavage conditions for each carbamate.

Protecting GroupStructureAcid StabilityBase StabilityHydrogenolysis StabilityPd(0) Catalysis StabilityPrimary Cleavage Condition
Boc

Labile StableStableStableStrong Acid (e.g., TFA, HCl)[4][5]
Cbz

Stable (cleaved by strong acids like HBr/AcOH)[7]StableLabile StableH₂, Pd/C[7][12]
Fmoc

StableLabile Stable[13]StableSecondary Amine Base (e.g., 20% Piperidine in DMF)[9]
Alloc

More stable than Boc; can be cleaved by some acids[8]StableStableLabile Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger[10][11]

The Chemistry of Cleavage: Mechanistic Insights

Understanding the mechanism of deprotection is crucial for predicting stability and potential side reactions. The distinct pathways for cleavage underscore the principle of orthogonality.

Boc Group: Acid-Labile Deprotection

The removal of the Boc group proceeds via an E1-like mechanism initiated by protonation of the carbonyl oxygen. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[4] The reliance on a stable carbocation intermediate is the reason for its acid sensitivity.

Causality Note: The formation of the electrophilic tert-butyl cation necessitates the use of "scavengers," such as triisopropylsilane (TIS) or anisole, in the cleavage cocktail.[5][14] These scavengers trap the cation, preventing unwanted side reactions like the alkylation of sensitive residues (e.g., Tryptophan, Methionine).[14]

BocN Boc-NHR ProtonatedBoc Boc(H+)-NHR BocN->ProtonatedBoc + H⁺ H_plus H+ CarbamicAcid HOOC-NHR ProtonatedBoc->CarbamicAcid Slow (rate-determining) tBu_cation tBu⁺ ProtonatedBoc->tBu_cation Amine H₂N-R + CO₂ CarbamicAcid->Amine Fast Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Fmoc Group: Base-Labile Deprotection

The Fmoc group's lability in the presence of a base like piperidine is due to the acidic nature of the proton on the fluorenyl ring system. A base abstracts this proton, initiating a β-elimination (E1cB-like) reaction that cleaves the C-O bond, releasing the unstable dibenzofulvene (DBF), carbon dioxide, and the free amine.[8]

Causality Note: Piperidine is the base of choice not only for its efficacy but because it also acts as a scavenger for the liberated DBF.[9] It forms a stable adduct, preventing the DBF from undergoing Michael addition with the newly deprotected amine, a common side reaction.[13]

FmocN Fmoc-NHR Anion Fmoc⁻-NHR FmocN->Anion + Base Base Piperidine DBF Dibenzofulvene Anion->DBF Amine H₂N-R + CO₂ Anion->Amine Fast β-Elimination

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

Cbz and Alloc Groups: Metal-Catalyzed Cleavage

The Cbz and Alloc groups are cleaved via fundamentally different metal-catalyzed processes.

  • Cbz Deprotection (Hydrogenolysis): This reaction involves the reductive cleavage of the benzylic C-O bond.[12] The substrate is exposed to hydrogen gas in the presence of a palladium catalyst (typically on a carbon support, Pd/C). The reaction yields the free amine, carbon dioxide, and toluene.[7] This method is exceptionally clean but is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some sulfur-containing residues.[12]

  • Alloc Deprotection (π-Allyl Complexation): The Alloc group is removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0).[11] The Pd(0) coordinates to the double bond of the allyl group, forming a π-allyl complex. An external nucleophile or "scavenger" (e.g., phenylsilane, dimedone) then attacks this complex, cleaving the allyl group and regenerating the catalyst.[11][14] The resulting unstable carbamic acid decarboxylates to the free amine.

cluster_0 Cbz Hydrogenolysis cluster_1 Alloc π-Allyl Cleavage CbzN Cbz-NHR H2_PdC H₂, Pd/C CbzN->H2_PdC Reductive Cleavage Amine_Cbz H₂N-R + Toluene + CO₂ H2_PdC->Amine_Cbz AllocN Alloc-NHR PiAllyl [π-Allyl-Pd(II)]⁺ Complex AllocN->PiAllyl + Pd(0) Pd0 Pd(PPh₃)₄ Amine_Alloc H₂N-R + CO₂ PiAllyl->Amine_Alloc + Scavenger - Pd(0) Scavenger Scavenger

Caption: Distinct metal-catalyzed cleavage pathways for Cbz and Alloc groups.

Experimental Protocol: A Self-Validating System for Comparative Stability Analysis

To objectively compare the stability of different carbamate-protected compounds, a standardized kinetic analysis is required. This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to monitor the rate of deprotection under a specific set of conditions.

Objective:

To quantitatively determine the relative stability of Boc-, Cbz-, Fmoc-, and Alloc-protected model amines under identical acidic, basic, or other specified conditions.

Materials:
  • Model Substrates: N-protected benzylamine (or other simple primary/secondary amine) for each carbamate (N-Boc-benzylamine, N-Cbz-benzylamine, N-Fmoc-benzylamine, N-Alloc-benzylamine).

  • Deprotection Reagents (Examples):

    • Acidic: 1 M HCl in 1,4-Dioxane or 25% TFA in Dichloromethane (DCM).

    • Basic: 20% Piperidine in Dimethylformamide (DMF).

    • Hydrogenolysis: 10% Pd/C, H₂ source (balloon), Methanol.

  • Quenching Solution: e.g., Saturated aqueous sodium bicarbonate for acid reactions; 1 M HCl for base reactions.

  • Internal Standard (IS): A stable, UV-active compound that does not react under the test conditions (e.g., naphthalene, biphenyl).

  • HPLC system with a UV detector and a suitable C18 column.

  • Solvents: Acetonitrile (ACN), Water, DCM, DMF, Methanol (all HPLC grade).

Experimental Workflow:

A 1. Stock Solution Prep B 2. Reaction Initiation A->B Add to Deprotection Reagent C 3. Time-Point Sampling B->C Start Timer D 4. Quenching C->D Aliquots at t=0, 5, 15, 30, 60 min... E 5. HPLC Analysis D->E Dilute & Inject F 6. Data Processing E->F Peak Area vs. IS G Result: Half-Life (t½) & Rate Constant (k) F->G Plot ln([A]/[A]₀) vs. time

Caption: Workflow for quantitative comparison of carbamate stability.

Step-by-Step Methodology:
  • Preparation:

    • Prepare individual stock solutions of each N-protected substrate (e.g., 10 mg/mL) in a suitable solvent (e.g., Dioxane, DMF).

    • Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL).

    • Prepare the deprotection reagent solution.

    • Set up and equilibrate the HPLC system with an appropriate mobile phase gradient (e.g., Water/ACN with 0.1% TFA).

  • Reaction Execution (Example for Acidic Conditions):

    • In a reaction vial at a controlled temperature (e.g., 25 °C), add the deprotection reagent (e.g., 5.0 mL of 1 M HCl in Dioxane).

    • To initiate the reaction (t=0), add a known volume of the substrate stock solution (e.g., 100 µL) and the Internal Standard stock solution (e.g., 100 µL) to the vial. Mix thoroughly.

    • Immediately withdraw the first aliquot (t=0, ~50 µL).

  • Sampling and Quenching:

    • At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 1 mL of saturated NaHCO₃). This step is critical as it stops the reaction, creating a "snapshot" in time.

  • HPLC Analysis:

    • Inject a standard volume (e.g., 10 µL) of each quenched and diluted time-point sample onto the HPLC.

    • Monitor the disappearance of the starting material peak and the appearance of the product (deprotected amine) peak relative to the constant peak of the Internal Standard.

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the starting material to the peak area of the Internal Standard.

    • Normalize the data to the t=0 sample.

    • Plot the natural logarithm of the normalized concentration (ln([Substrate]t/[Substrate]₀)) versus time.

    • For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the rate constant (-k). The half-life (t½) can then be calculated as 0.693/k.

By performing this experiment for each protecting group under identical conditions, a direct, quantitative comparison of their stability can be established, providing invaluable data for rational synthesis design.

Conclusion: Selecting the Optimal Carbamate

The choice of a carbamate protecting group is a critical decision with far-reaching consequences for a synthetic campaign.

  • Boc is ideal for general use but is unsuitable for substrates that require subsequent exposure to acid.

  • Cbz offers robustness to both acids and bases, making it excellent for solution-phase synthesis, but it is incompatible with reducible groups.

  • Fmoc is the standard for modern SPPS due to its mild, base-labile cleavage, which preserves acid-sensitive linkers and side-chain protecting groups.

  • Alloc provides a powerful orthogonal option when both acid- and base-lability must be avoided, enabling complex modifications such as on-resin cyclization or branching.[5]

By understanding the distinct stability profiles and cleavage mechanisms of these essential tools, researchers can navigate the complexities of organic synthesis with greater precision and efficiency. The provided experimental framework serves as a template for generating robust, substrate-specific stability data, empowering scientists to make the most informed choices for their unique synthetic challenges.

References

  • Benchchem. A Comparative Guide to the Stability of Carbamate Protecting Groups.
  • Benchchem. Understanding the role of the Fmoc protecting group in peptide synthesis.
  • Benchchem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
  • Chemistry Stack Exchange. Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?. Available from: [Link].

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link].

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link].

  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Available from: [Link].

  • AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link].

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link].

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link].

  • Evans Group, Harvard University. Protecting Groups. Available from: [Link].

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link].

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link].

  • Benchchem. A Comparative Guide to Amine Protecting Groups: Featuring Tert-Amyl Carbamate.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link].

  • Benchchem. Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link].

  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Benchchem. Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols.
  • Benchchem. A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].

  • Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Available from: [Link].

  • Total Synthesis. Cbz Protection - Common Conditions. Available from: [Link].

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A Strategic Guide to the In Vitro Metabolic Investigation of Benzyl 4-bromophenethylcarbamate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the in vitro metabolic fate of Benzyl 4-bromophenethylcarbamate, a novel chemical entity. As direct metabolic data for this specific compound is not extensively available in peer-reviewed literature, this document outlines a robust, hypothesis-driven approach. We will detail a series of validated in vitro experiments designed to identify metabolic pathways, determine metabolic stability, and pinpoint the key enzymes involved.

To establish a meaningful benchmark and fulfill the comparative nature of this guide, the proposed studies will run in parallel with a well-characterized carbamate-containing drug, such as Rivastigmine or a similar therapeutic agent. This comparative methodology not only contextualizes the findings for this compound but also ensures the validity and performance of the experimental systems.

Foundational Principles: Predicting Metabolic Fate

The chemical structure of this compound—featuring a carbamate ester linkage, a benzyl group, and a brominated phenethyl moiety—provides critical clues to its likely metabolic pathways. Our experimental design is predicated on investigating two primary routes of biotransformation: Phase I (functionalization) and Phase II (conjugation).

Predicted Phase I Metabolic Pathways:

  • Carbamate Hydrolysis: The ester linkage is a prime target for hydrolysis by carboxylesterases (CarEs), a common and often rapid metabolic route for carbamate drugs.[1][2][3] This cleavage would yield 4-bromophenethylamine, benzyl alcohol, and carbon dioxide.

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are expected to catalyze various oxidative reactions.[4][5][6] Potential sites include aromatic hydroxylation on either the benzyl or bromophenyl rings, and alkyl hydroxylation on the carbons of the ethyl bridge.

Predicted Phase II Metabolic Pathways:

  • Glucuronidation: Hydroxylated metabolites generated during Phase I are prime substrates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[7][8][9] This process significantly increases water solubility, facilitating excretion.

  • Sulfation: Similarly, phenolic metabolites can undergo sulfation by sulfotransferases (SULTs), an alternative conjugation pathway that aids in detoxification and elimination.[8][9][10]

The following experimental plan is designed to systematically confirm and quantify these predicted transformations.

Experimental Workflow: A Multi-Faceted Strategy

A successful in vitro metabolism study follows a logical progression from broad screening to detailed mechanistic investigation. Our proposed workflow ensures that each step informs the next, creating a comprehensive and self-validating data package.

G cluster_0 Phase 1: Screening & Stability cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Synthesis & Reporting Metabolic_Stability Metabolic Stability Assay (HLM & Hepatocytes) Data_Analysis_1 Data_Analysis_1 Metabolic_Stability->Data_Analysis_1 Calculate T½, Intrinsic Clearance Comparative_Compound Benchmark Carbamate (e.g., Rivastigmine) Comparative_Compound->Metabolic_Stability Metabolite_ID Metabolite Identification (Hepatocyte Incubation + LC-HRMS) Data_Analysis_1->Metabolite_ID Inform sampling time points Final_Report Comprehensive Metabolic Profile (Pathways, Enzymes, Kinetics) Data_Analysis_1->Final_Report Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs, UGTs, & Chemical Inhibitors) Metabolite_ID->Reaction_Phenotyping Identify key metabolites to track Metabolite_ID->Final_Report Reaction_Phenotyping->Final_Report

Caption: Proposed experimental workflow for metabolic profiling.

Detailed Methodologies & Protocols

Scientific integrity demands meticulous and reproducible experimental protocols. The following sections detail the standard operating procedures for the core assays in this investigation.

Metabolic Stability Assay

Objective: To determine the rate of disappearance of this compound in human liver microsomes (HLM) and cryopreserved human hepatocytes, providing a measure of intrinsic clearance (CLint).

Protocol:

  • Preparation: Thaw pooled HLM or human hepatocytes according to the supplier's instructions. Resuspend in incubation buffer (e.g., potassium phosphate buffer, pH 7.4). For HLM, prepare a cofactor solution containing NADPH. For hepatocytes, use an appropriate cell culture medium.

  • Incubation Setup: Aliquot the enzyme/cell suspension into a 96-well plate. Pre-warm at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding this compound (final concentration typically 1 µM) to the wells. For HLM, also add the pre-warmed NADPH solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Controls:

    • Negative Control: Incubations without NADPH (for HLM) or in heat-inactivated systems to control for non-enzymatic degradation.

    • Positive Control: A compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the activity of the in vitro system.

Metabolite Identification (Met ID)

Objective: To identify the major metabolites of this compound formed in a complete metabolic system (hepatocytes).

Protocol:

  • Incubation: Perform a scaled-up version of the hepatocyte stability assay, using a higher concentration of the test compound (e.g., 10 µM) to ensure metabolite levels are above the limit of detection. Incubate for a fixed, longer time point (e.g., 2-4 hours).[11]

  • Sample Extraction: Quench the reaction with cold acetonitrile. After centrifugation, the supernatant can be concentrated under a stream of nitrogen to enrich the metabolites.

  • Analysis by LC-HRMS: Analyze the sample using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). This allows for the accurate mass measurement of both the parent compound and its metabolites.

  • Data Processing: Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation) by comparing drug-incubated samples to control (vehicle-only) samples. The software will flag potential metabolites based on predicted mass shifts and isotopic patterns (especially the bromine atom in the parent compound).

  • Structural Elucidation: Confirm the identity of metabolites by analyzing their fragmentation patterns (MS/MS spectra). For instance, the loss of the benzyl group or the presence of the 4-bromophenethylamine fragment would provide strong evidence for specific metabolic pathways.

Predicted Metabolic Pathways and Enzymatic Contribution

Based on the principles outlined earlier, we can construct a predicted metabolic map for this compound. The subsequent reaction phenotyping experiments are designed to confirm which enzymes are responsible for each transformation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydrolysis Hydrolysis Products (4-bromophenethylamine, Benzyl Alcohol) Parent->Hydrolysis Carboxylesterases (CarE) Oxidation_Aryl Aromatic Hydroxylation (Phenolic Metabolites) Parent->Oxidation_Aryl CYP Enzymes (e.g., CYP2C9, 3A4) Oxidation_Alkyl Alkyl Hydroxylation (Alcohol Metabolites) Parent->Oxidation_Alkyl CYP Enzymes (e.g., CYP2D6, 3A4) Glucuronide Glucuronide Conjugates Oxidation_Aryl->Glucuronide UGT Enzymes Sulfate Sulfate Conjugates Oxidation_Aryl->Sulfate SULT Enzymes Oxidation_Alkyl->Glucuronide UGT Enzymes

Caption: Predicted metabolic pathways for the test compound.
Reaction Phenotyping

Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of this compound.

Methods:

  • Recombinant Enzymes: Incubate the compound with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7). Monitor the formation of specific metabolites identified in the Met ID study. The enzymes that produce the highest amounts of a given metabolite are considered the primary contributors.[12][13]

  • Chemical Inhibition: In HLM, co-incubate the test compound with specific chemical inhibitors for major CYP enzymes (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4). A significant reduction in the rate of metabolism in the presence of an inhibitor points to the involvement of that specific enzyme.[14]

Data Presentation: A Comparative Summary

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between this compound and the benchmark compound.

Table 1: Comparative Metabolic Stability

ParameterThis compoundBenchmark CarbamatePositive Control (Verapamil)
Half-Life (T½, min) in HLM Experimental ValueExperimental Value< 10
Intrinsic Clearance (CLint, µL/min/mg) Experimental ValueExperimental Value> 200
Half-Life (T½, min) in Hepatocytes Experimental ValueExperimental Value< 30

Table 2: Summary of Identified Metabolites and Contributing Enzymes

Metabolite IDProposed BiotransformationMajor Enzyme(s) Identified
M1 Carbamate HydrolysisCarboxylesterases
M2 Aromatic Hydroxylation (Bromophenyl Ring)e.g., CYP2C9
M3 Aromatic Hydroxylation (Benzyl Ring)e.g., CYP3A4
M4 M2 + Glucuronidatione.g., UGT1A9
M5 M3 + Glucuronidatione.g., UGT1A1

(Note: Data in tables are illustrative placeholders for experimental results.)

Conclusion and Forward Look

This guide presents a scientifically rigorous and logically structured plan for the complete in vitro metabolic characterization of this compound. By following this workflow—from initial stability screening to detailed reaction phenotyping—researchers can build a comprehensive metabolic profile. The comparative design, utilizing a known carbamate drug as a benchmark, provides essential context and validation for the experimental findings.

The resulting data package will be critical for predicting in vivo clearance, anticipating potential drug-drug interactions, and identifying any human-specific metabolites, thereby supporting the continued development and safety assessment of this new chemical entity.

References

  • Buratti, F. M., & Testai, E. (2015). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. PubMed.
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  • Sutter, A., et al. (2002). Genotoxicity and activation of organophosphate and carbamate pesticides by cytochrome P450 2D6. PubMed.
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  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
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  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
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  • Pelkonen, O., & Turpeinen, M. (2014). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate.
  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology.
  • Noble, C., et al. (2022). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Diva-portal.org.
  • Iyanagi, T. (2015). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. ResearchGate.
  • Muñoz-Quezada, M. T., et al. (2023). The role of cytochrome P450 genetic variants in pesticide metabolism and the risk of child neurodevelopment: a systematic review. PubMed Central.
  • Kim, J., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI.
  • Hanioka, N. (2012). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PMC - PubMed Central.
  • Lamba, V., et al. (2014). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. PubMed Central.
  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Sekisui XenoTech.

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A Head-to-Head Comparison: Evaluating Benzyl 4-bromophenethylcarbamate as a Novel Kynurenine 3-Monooxygenase Inhibitor Against the Benchmark Compound Ro 61-8048

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical therapeutic target. Specifically, the enzyme kynurenine 3-monooxygenase (KMO) represents a key juncture, catalyzing the conversion of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[1] Inhibition of KMO is a promising strategy to shift the pathway towards the production of the neuroprotective kynurenic acid, offering a potential avenue for mitigating neuronal damage in conditions like Huntington's and Alzheimer's disease.[2][3][4]

This guide presents a comparative analysis of a novel compound, Benzyl 4-bromophenethylcarbamate, against the well-characterized and potent KMO inhibitor, Ro 61-8048. While this compound has not been previously characterized as a KMO inhibitor, its structural features, including aromatic rings and a carbamate linker, suggest a potential interaction with the KMO active site. This investigation is therefore framed as a hypothesis-driven exploration of a new chemical scaffold for KMO inhibition.

We will delve into the experimental methodologies for a rigorous side-by-side comparison, present hypothetical yet plausible data to illustrate the potential outcomes, and discuss the implications of these findings for the development of next-generation KMO inhibitors.

The Contenders: A Structural Overview

A primary consideration in inhibitor design is the molecule's ability to fit within the enzyme's active site and interact with key residues. Here, we examine the structures of our investigational compound and the known inhibitor.

This compound: This compound features a central carbamate group linking a benzyl moiety and a 4-bromophenethyl group. The presence of two aromatic rings and a flexible linker could allow it to adopt a conformation suitable for the KMO active site.

Ro 61-8048: A potent and competitive KMO inhibitor, Ro 61-8048 is a benzenesulfonamide derivative containing a thiazole ring.[2][5][6][][8] Its high affinity (IC50 = 37 nM) and well-documented in vivo efficacy make it an ideal benchmark for comparison.[2][5][6][]

The Kynurenine Pathway and the Role of KMO

To understand the significance of KMO inhibition, it is essential to visualize its position within the broader tryptophan metabolic pathway.

KMO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KATs KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KMO->Three_HK KAT KAT

Caption: The Kynurenine Pathway: KMO at a critical juncture.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A robust comparison requires a combination of in vitro and cell-based assays to determine not only the direct inhibitory potential but also the compound's performance in a more complex biological environment.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays In_Vitro_Assay Biochemical KMO Inhibition Assay (IC50 Determination) Selectivity_Assay Inhibitor Selectivity Profiling In_Vitro_Assay->Selectivity_Assay Data_Analysis Data Analysis & Interpretation Selectivity_Assay->Data_Analysis Cell_Based_Assay Cellular KMO Activity Assay Toxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Toxicity_Assay Toxicity_Assay->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->In_Vitro_Assay Compound_Synthesis->Cell_Based_Assay

Caption: A comprehensive workflow for inhibitor characterization.

Detailed Experimental Protocols

Biochemical KMO Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.

  • Principle: The assay measures the consumption of the cofactor NADPH, which is directly proportional to KMO activity, by monitoring the decrease in absorbance at 340 nm.[9][10]

  • Procedure:

    • Prepare a reaction mixture containing 1x KMO assay buffer, recombinant human KMO enzyme, and varying concentrations of the test inhibitor (this compound) or the reference inhibitor (Ro 61-8048).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding a substrate mixture containing L-Kynurenine and NADPH.

    • Measure the absorbance at 340 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of NADPH consumption for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cellular KMO Activity Assay

This assay assesses the inhibitor's efficacy in a cellular context, providing insights into cell permeability and stability.

  • Principle: The assay measures the production of 3-hydroxykynurenine (3-HK) in cultured human cells that endogenously or recombinantly express KMO.[12]

  • Procedure:

    • Culture human monocytic cells (e.g., THP-1) or HEK293 cells overexpressing human KMO in 96-well plates.

    • Treat the cells with varying concentrations of the test and reference inhibitors for 1 hour.

    • Add L-kynurenine to the cell culture medium and incubate for 24 hours.

    • Collect the cell culture supernatant and analyze the concentration of 3-HK using LC-MS/MS.

    • Determine the cellular IC50 value by plotting the percentage of 3-HK production inhibition against the inhibitor concentration.

Inhibitor Selectivity Profiling

To assess the specificity of the inhibitors, their activity against a panel of related and unrelated enzymes should be evaluated.

  • Principle: The inhibitory activity of the compounds is tested against a panel of enzymes using appropriate biochemical assays for each target.

  • Procedure:

    • Select a panel of enzymes, including other kynurenine pathway enzymes (e.g., TDO, KATs) and off-target enzymes with similar active site features.

    • Perform enzymatic assays for each enzyme in the presence of a high concentration (e.g., 10 µM) of this compound and Ro 61-8048.

    • Calculate the percentage of inhibition for each enzyme. A highly selective inhibitor will show significant inhibition of KMO with minimal activity against other enzymes.[13]

Comparative Data Analysis (Hypothetical)

The following tables summarize the anticipated results from the proposed experiments, providing a clear side-by-side comparison.

CompoundBiochemical IC50 (nM)Cellular IC50 (µM)
This compound 5005.2
Ro 61-8048 37[2][5][6][]0.45
EnzymeThis compound (% Inhibition at 10 µM)Ro 61-8048 (% Inhibition at 10 µM)
KMO 95%>99%
TDO <10%<5%
KAT II <15%<10%
CYP3A4 25%<10%

Discussion and Future Directions

Based on our hypothetical data, this compound emerges as a moderately potent KMO inhibitor, albeit significantly less potent than the benchmark compound, Ro 61-8048. The biochemical IC50 of 500 nM indicates direct interaction with the enzyme, while the cellular IC50 of 5.2 µM suggests reasonable cell permeability.

The selectivity profile reveals that while both compounds are highly selective for KMO over other kynurenine pathway enzymes, this compound shows some off-target activity against CYP3A4, a key drug-metabolizing enzyme. This observation would warrant further investigation into potential drug-drug interactions.

The discovery of a novel carbamate-based scaffold for KMO inhibition, even with moderate potency, is a significant finding. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series. Modifications to the benzyl and bromophenethyl moieties could enhance binding affinity and reduce off-target effects.

References

  • Tojo, S., et al. (2017). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 856-866.
  • 5X6R: Crystal structure of Saccharomyces cerevisiae KMO in complex with Ro 61-8048. RCSB PDB. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]

  • Molek, P., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 26(11), 3314.
  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Communications. [Link]

  • Pf-KMO as a structural surrogate for human inhibitor design. ResearchGate. [Link]

  • KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). International Journal of Molecular Sciences, 23(3), 1366.
  • Chemical structures and potency of known KMO inhibitors. ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2015). MedChemComm, 6(3), 457–465.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). The FEBS journal, 278(22), 4249–4257.
  • Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. (2022). International Journal of Molecular Sciences, 23(3), 1736.
  • Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. (2019). Cancers, 11(11), 1735.
  • Benzyl (2-(4-bromo-3-cyanophenoxy)ethyl)carbamate. PubChem. [Link]

  • Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. J. Vis. Exp. (150), e59928 (2019).
  • Benzyl 4-aminobenzylcarbamate. PubChem. [Link]

  • O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate. PubChem. [Link]

  • Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. PubChem. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 4-bromophenethylcarbamate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that cutting-edge research and development are intrinsically linked with a deep commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of Benzyl 4-bromophenethylcarbamate, a compound characterized by its carbamate structure and halogenated aromatic ring. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Part 1: Core Principles of Disposal - Hazard Analysis and Chemical Profile

The disposal strategy for any chemical begins with a thorough understanding of its properties and associated hazards. This compound's structure dictates its classification and handling requirements. It is a halogenated organic compound due to the presence of bromine, and it contains a carbamate functional group. This dual identity places it into a specific category of chemical waste that requires careful segregation and specialized disposal methods.

Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)

Hazard ClassRequired Personal Protective Equipment (PPE)Rationale for Disposal Protocol
Skin Irritant Chemical-resistant gloves (nitrile or neoprene), flame-resistant lab coat.Prevents dermal exposure. All contaminated PPE and materials (e.g., weigh boats, wipes) must be disposed of as hazardous waste.
Serious Eye Irritant Safety glasses with side shields or chemical splash goggles.Protects against splashes that could cause serious eye damage.
Acute Toxicity (Oral) Use of a chemical fume hood and established safe handling practices.Minimizes the risk of accidental ingestion through aerosol inhalation or contaminated surfaces.
Environmental Hazard N/A (Procedural Control)As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life, mandating disposal via high-temperature incineration to prevent environmental release.[2]

Part 2: The Disposal Workflow: From Generation to Collection

The primary directive for the disposal of this compound is that it must be treated as hazardous waste .[1][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4]

Step 1: Immediate Segregation at the Point of Generation

The most critical step in this process is proper segregation. Due to its halogenated nature, this compound must be kept separate from non-halogenated chemical waste.

  • Why Segregate? Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. The presence of halogens requires specialized incineration facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[2]

  • Action: Designate a specific, clearly labeled waste container exclusively for this compound and other halogenated organic waste. This should be done within the chemical fume hood where the material is handled.

  • Incompatibilities: Carbamates as a class can be incompatible with strong acids and oxidizing agents.[5][6] Co-disposal with such materials must be avoided to prevent potentially hazardous reactions within the waste container.

Step 2: Container Selection and Labeling

Proper containment is essential for safe storage and transport.

  • Container: Use a chemically compatible and sealable container. High-density polyethylene (HDPE) is a suitable choice.[7] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

Step 3: Accumulation and Removal

Follow your institution's specific procedures for hazardous waste accumulation. This typically involves storing the sealed and labeled container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's Environmental Health and Safety (EHS) department.

  • EHS is the Final Authority: Your local EHS office is the ultimate resource and authority on waste disposal. They will handle the final steps of consolidation, transport, and disposal via a licensed hazardous waste disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste streams containing this compound.

G cluster_0 Point of Generation (Fume Hood) cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Steps A Waste Generated (this compound) B Pure Compound / Contaminated Solids (e.g., gloves, wipes, silica gel) A->B C Solution in Solvent A->C D Place in Solid Halogenated Waste Container B->D E Is the solvent halogenated? (e.g., DCM, Chloroform) C->E H Label Container Correctly: 'Hazardous Waste', Full Name, Hazards D->H F Place in Liquid Halogenated Waste Container E->F Yes G Place in Liquid NON-Halogenated Waste Container (ONLY if approved by EHS) E->G No F->H G->H I Store in Satellite Accumulation Area H->I J Schedule Pickup with Environmental Health & Safety (EHS) I->J

Sources

A Senior Application Scientist's Guide to Handling Benzyl 4-bromophenethylcarbamate: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risk Profile

Benzyl 4-bromophenethylcarbamate belongs to the carbamate family and is a halogenated organic compound. This structure informs our understanding of its potential hazards.

  • Carbamate Moiety: Carbamates are known to be chemically reactive and can be incompatible with strong acids, bases, and oxidizing agents.[1][2][3] While the toxicity of this specific compound is not fully characterized, many carbamates exhibit varying levels of toxicity if inhaled, ingested, or absorbed through the skin.[2][4][5]

  • Brominated Aromatic Structure: The presence of a bromine atom on the phenyl ring classifies this as a halogenated organic compound. Such compounds can cause skin, eye, and respiratory irritation.[6][7][8][9][10] Upon combustion or thermal decomposition, they can release hazardous gases such as hydrogen bromide.[7][8]

  • Anticipated Hazards: Based on data from similar molecules like tert-Butyl benzyl(4-bromophenyl)carbamate, we can anticipate the following hazards:

    • Causes skin irritation.[6][10]

    • Causes serious eye irritation.[6][10]

    • May cause respiratory irritation.[6][7]

    • May be harmful if swallowed or in contact with skin.[6][7][8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table summarizes the minimum required PPE for handling this compound. The causality behind each selection is critical for ensuring comprehensive protection.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield if there is a splash hazard. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9][11]Protects against splashes and potential vapors, preventing serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. Never wear leather or fabric gloves.[12][13]Provides a chemical-resistant barrier to prevent skin contact and absorption. Double-gloving is recommended for extended procedures.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Chemical-resistant apron for mixing or large-quantity transfers.[11][13]Prevents incidental contact with skin and protects personal clothing from contamination. Closed-toe shoes are mandatory.[12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced.[11]Minimizes the risk of inhaling aerosols or dusts, which may cause respiratory tract irritation.[7] All handling of solids should occur within a fume hood to mitigate this risk.

Procedural Guide: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for safety. This section provides step-by-step protocols for the entire handling process.

Protocol 1: Pre-Handling and PPE Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[11][14]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning gloves to minimize surface contamination.

  • Don PPE (in order):

    • Lab Coat: Put on the lab coat and fasten all buttons.

    • Respirator (if required): Perform a user seal check.

    • Eye Protection: Put on chemical safety goggles.

    • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.

Protocol 2: Doffing PPE to Prevent Contamination

The sequence of removing PPE is as critical as putting it on. The goal is to touch contaminated surfaces only with other contaminated items.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Gloves (Inner/Single Pair): Slide the fingers of the ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton the lab coat. Shrug it off by touching only the inside of the garment. Fold it so the contaminated outside is folded inward and place it in its designated storage area or a laundry container if contaminated.

  • Eye Protection: Remove goggles by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands and face thoroughly with soap and water after all PPE has been removed.[6][11]

Protocol 3: Waste Disposal

Proper segregation of waste is a legal and ethical requirement.

  • Chemical Waste: As a halogenated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[12] This includes reaction mixtures, contaminated solvents, and rinse aid. Do not pour any amount down the drain.[12]

  • Contaminated PPE: Used gloves, disposable aprons, and any heavily contaminated items (e.g., absorbent pads from a spill) must be placed in a sealed bag and disposed of as hazardous solid waste.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision-making and procedural flow for handling this compound safely.

start Start: Review Protocol & Perform Risk Assessment hazards Identify Hazards: - Skin/Eye Irritant - Inhalation Risk - Halogenated Compound start->hazards ppe_select Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat, Respirator if needed) hazards->ppe_select eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_select->eng_controls don Don PPE (Correct Sequence) eng_controls->don handle Handle Chemical in Fume Hood don->handle doff Doff PPE (Avoid Contamination) handle->doff waste Segregate & Dispose of Waste doff->waste waste_halogen Halogenated Organic Waste waste->waste_halogen waste_ppe Contaminated Solid Waste waste->waste_ppe end End: Wash Hands Thoroughly waste_halogen->end waste_ppe->end

Caption: Logical workflow for the safe handling of this compound.

References

  • Personal protective equipment for handling Methyl carbam
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • Safety Data Sheet - tert-Butyl benzyl(4-bromophenyl)
  • Chemical Safety Guidelines. University of New Mexico, Environmental Health & Safety.
  • SAFETY DATA SHEET - Benzyl bromide. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromobenzylcyanide. Fisher Scientific.
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • BENZYL 4-BROMOPHENETHYLCARBAM
  • SAFETY DATA SHEET - Benzyl 4-bromophenyl ketone. Fisher Scientific.
  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison.
  • AMMONIUM CARBAM
  • Bromine Safety & Standard Operating Procedures.
  • Personal Protective Equipment. Health Canada.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY DATA SHEET - 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide. TCI Chemicals.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.
  • Personal Protective Equipment for Pesticide Applicators.
  • Chapter 11: Safety Laws and Standards Pertinent to Laboratories. The National Academies of Sciences, Engineering, and Medicine.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS. CAMEO Chemicals - NOAA.
  • Safely handling a liter of Bromine? Reddit.
  • Safety Data Sheet (SDS) - Carbamate Test Mixture.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals - NOAA.
  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • Benzyl (3-Fluoro-4-morpholinophenyl)
  • Carbamate Pesticides Standard (1X1 mL)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.